Product packaging for Desmethylglycitein(Cat. No.:CAS No. 17817-31-1)

Desmethylglycitein

Numéro de catalogue: B192597
Numéro CAS: 17817-31-1
Poids moléculaire: 270.24 g/mol
Clé InChI: GYLUFQJZYAJQDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4',6,7-trihydroxyisoflavone is a hydroxyisoflavone that is daidzein bearing an additional hydroxy substituent at position 6. It has a role as a metabolite, a PPARalpha agonist, a PPARgamma agonist, an anti-inflammatory agent, an antimutagen and an EC 1.14.18.1 (tyrosinase) inhibitor. It is functionally related to a daidzein.
6,7,4'-Trihydroxyisoflavone has been reported in Capsicum annuum with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B192597 Desmethylglycitein CAS No. 17817-31-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLUFQJZYAJQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022452
Record name 4',6,7-Trihydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17817-31-1
Record name 6,7,4′-Trihydroxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17817-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',6,7-Trihydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',6,7-Trihydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',6,7-TRIHYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM2K574GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

322 °C
Record name 6-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Desmethylglycitein chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylglycitein, also known as 4',6,7-trihydroxyisoflavone, is a naturally occurring isoflavone, a class of phytoestrogens. It is structurally related to other well-known isoflavones like daidzein and genistein and is found in soy products. This document provides an in-depth technical overview of this compound, covering its chemical structure, properties, and significant biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a polyhydroxylated isoflavone with a core benzopyran-4-one structure substituted with three hydroxyl groups.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 6,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one[1]
Synonyms 4',6,7-Trihydroxyisoflavone, 6,7,4'-Trihydroxyisoflavone, 6-Hydroxydaidzein
CAS Number 17817-31-1
Molecular Formula C₁₅H₁₀O₅[1]
Molecular Weight 270.24 g/mol [1]
SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C=C(C=C3O)O)O
InChI InChI=1S/C15H10O5/c16-8-1-4-10(5-2-8)12-7-20-14-6-11(17)9(16)3-13(14)15(12)19/h1-7,16-18H

Table 2: Physical Properties of this compound

PropertyValueReference
Melting Point Data not available
Solubility Soluble in DMSO[2][3]
Data on quantitative solubility in water and ethanol is limited.[2][4]

Table 3: Spectral Data of this compound

Spectral Data TypeKey FeaturesReference
¹H NMR & ¹³C NMR Specific peak assignments are not readily available in the literature. However, the spectra would be consistent with the isoflavone structure, showing signals for the aromatic protons and carbons. A published ¹³C NMR spectrum of pure Dimethylglycine (DMG) shows characteristic resonances.[5][5][6][7][8]
FT-IR Expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[9][10][11][12][13]
UV-Vis Isoflavones typically exhibit two major absorption bands in the UV-Vis spectrum, arising from the benzoyl and cinnamoyl systems of the chromone ring.[14][15][16][17]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties and its ability to modulate key cellular signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals. This activity is a key contributor to its potential health benefits.

Anticancer Activity

This compound has demonstrated anticancer properties, notably against human colon cancer cells (HCT-116). Its mechanism of action involves the inhibition of cell proliferation and the induction of cell cycle arrest.

Modulation of Signaling Pathways

This compound has been identified as an inhibitor of several key protein kinases involved in cell growth, proliferation, and survival.

  • Protein Kinase Cα (PKCα) Inhibition: this compound directly inhibits PKCα, a serine/threonine kinase involved in various cellular processes, including cell proliferation and differentiation.[18]

  • Phosphoinositide 3-kinase (PI3K) Inhibition: It acts as an inhibitor of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and growth. Dysregulation of this pathway is common in many cancers.[19][20][21][22][23]

  • Cyclin-Dependent Kinase (CDK) Inhibition: this compound inhibits CDK1 and CDK2, key regulators of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest, preventing cancer cell proliferation.[24][25][26][27][28]

Signaling Pathway and Experimental Workflow Diagrams

PKCα Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PLC PLC Growth Factor Receptor->PLC activates PKCα PKCα PLC->PKCα activates Downstream Signaling Downstream Signaling PKCα->Downstream Signaling phosphorylates This compound This compound This compound->PKCα inhibits Cell Proliferation, Differentiation Cell Proliferation, Differentiation Downstream Signaling->Cell Proliferation, Differentiation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Inhibition of the PKCα signaling pathway by this compound.

PI3K/Akt Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors phosphorylates This compound This compound This compound->PI3K inhibits Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Effectors->Cell Survival, Growth, Proliferation Growth Factor Growth Factor Growth Factor->RTK

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

CDK1/CDK2 Cell Cycle Regulation Inhibition by this compound cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 S Phase Progression M M Phase G2->M G2/M Transition CDK2_CyclinE CDK2/Cyclin E G1/S Transition G1/S Transition CDK2_CyclinE->G1/S Transition drives CDK2_CyclinA CDK2/Cyclin A S Phase Progression S Phase Progression CDK2_CyclinA->S Phase Progression drives CDK1_CyclinB CDK1/Cyclin B G2/M Transition G2/M Transition CDK1_CyclinB->G2/M Transition drives This compound This compound This compound->CDK2_CyclinE inhibits This compound->CDK2_CyclinA inhibits This compound->CDK1_CyclinB inhibits

Caption: Inhibition of Cell Cycle Progression by this compound via CDK1/2.

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the sample solutions (different concentrations of this compound) to the wells. c. For the positive control, use ascorbic acid at various concentrations. d. For the blank, use 100 µL of methanol or ethanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

MTT Assay for Cell Viability (Anticancer Activity)

Objective: To assess the cytotoxic effect of this compound on HCT-116 human colon cancer cells.

Materials:

  • HCT-116 cells

  • DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (medium with the same amount of DMSO used to dissolve the compound).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

In Vitro Kinase Inhibition Assays (PKCα, PI3K, CDK1/2)

Objective: To determine the inhibitory effect of this compound on the activity of specific protein kinases.

General Principle: These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human kinase (PKCα, PI3K, or CDK2/Cyclin A)

  • Specific substrate for each kinase

  • ATP

  • Assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Luminometer

General Procedure (ADP-Glo™ Kinase Assay):

  • Kinase Reaction: a. Set up the kinase reaction in a white opaque plate by adding the kinase, its specific substrate, and this compound at various concentrations in the appropriate kinase buffer. b. Initiate the reaction by adding ATP. c. Incubate at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and simultaneously measure the newly synthesized ATP through a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in luminescence in the presence of this compound indicates inhibition. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a promising natural compound with significant antioxidant and anticancer activities. Its ability to inhibit key signaling pathways, including PKCα, PI3K/Akt, and CDK1/2, underscores its potential for development as a therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and therapeutic applications of this intriguing isoflavone. Further studies are warranted to fully elucidate its pharmacological profile and to explore its efficacy and safety in preclinical and clinical settings.

References

Desmethylglycitein: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylglycitein (DMG), a minor isoflavone predominantly found in fermented soy products, is gaining attention for its potential estrogenic and antioxidant activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data is summarized for comparative analysis, and experimental protocols are detailed to enable replication. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the complex processes involved.

Natural Sources of this compound

This compound, also known as 4',6,7-trihydroxyisoflavone, is primarily found in fermented soybean products. The fermentation process, often involving microorganisms like Aspergillus oryzae and various yeasts and bacteria, is crucial for the biotransformation of isoflavone glycosides present in soybeans into their aglycone forms, including this compound.

Table 1: Quantitative Data on this compound in Fermented Soy Products

Fermented Soy ProductThis compound Content (μg/g)Reference
Soybean MisoPresent, but specific quantitative data is limited in readily available literature.[1]
Doenjang (Korean Soybean Paste)Varies depending on fermentation conditions; specific quantitative data for DMG is not widely reported.
Natto (Fermented Soybeans)Isoflavone aglycones are present; specific quantitative data for DMG is not widely reported.

Note: While the presence of this compound in these products is established, precise quantitative data remains a subject of ongoing research. The concentration can vary significantly based on the soybean variety, fermentation time, temperature, and microbial strains used.

Isolation and Purification of this compound

The isolation and purification of this compound from natural sources involve a multi-step process combining extraction and chromatographic techniques. The general workflow aims to first extract a crude mixture of isoflavones and then separate the individual compounds.

General Experimental Workflow for Isoflavone Isolation

The following diagram illustrates a typical workflow for the isolation of isoflavones from fermented soy products.

experimental_workflow start Fermented Soybean Product (e.g., Miso, Doenjang) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction filtration Filtration/ Centrifugation extraction->filtration crude_extract Crude Isoflavone Extract filtration->crude_extract hydrolysis Acid or Enzymatic Hydrolysis (Optional) (to convert glycosides to aglycones) crude_extract->hydrolysis aglycones Isoflavone Aglycones (including DMG) hydrolysis->aglycones chromatography Column Chromatography (e.g., Silica Gel, Macroporous Resin) aglycones->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC (e.g., C18 column) fractions->hplc pure_dmg Pure this compound hplc->pure_dmg

A general workflow for the isolation of this compound.
Detailed Experimental Protocols

While a specific, detailed protocol solely for this compound is not extensively documented, the following are detailed methodologies for the key steps in isoflavone isolation, which can be adapted and optimized for the purification of this compound.

Protocol 1: Solvent Extraction of Isoflavones from Fermented Soybean Meal

  • Sample Preparation: Lyophilize and grind the fermented soybean product (e.g., miso) into a fine powder.

  • Extraction:

    • Suspend the powdered sample in an 80% aqueous methanol or ethanol solution (1:10 w/v).

    • Perform extraction using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 24 hours.

      • Ultrasound-Assisted Extraction: Sonicate the mixture for 30-60 minutes.

      • Heat-Reflux Extraction: Reflux the mixture at 60-70°C for 2-4 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 20 minutes to separate the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude isoflavone extract.

Protocol 2: Column Chromatography for Fractionation

  • Stationary Phase: Pack a glass column with silica gel 60 or a macroporous adsorbent resin (e.g., HP-20).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • For silica gel chromatography, use a gradient of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity.

    • For macroporous resin chromatography, wash with water to remove sugars and other polar impurities, then elute with increasing concentrations of ethanol or methanol in water.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction using thin-layer chromatography (TLC) or analytical HPLC.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

  • Column: Use a preparative reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid), is typically used.

  • Injection: Dissolve the partially purified fractions containing this compound in the mobile phase and inject a large volume onto the preparative column.

  • Detection and Collection: Monitor the elution profile using a UV detector (isoflavones typically absorb around 260 nm). Collect the fraction corresponding to the this compound peak.

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC-MS.

Signaling Pathways Modulated by Isoflavones

Isoflavones, including this compound, are known phytoestrogens, meaning they can bind to estrogen receptors (ERα and ERβ) and modulate downstream signaling pathways. This interaction can influence cellular processes such as proliferation, differentiation, and apoptosis. The primary signaling pathways implicated are the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

While direct studies on this compound's specific impact on these pathways are limited, the general mechanism for phytoestrogen action provides a framework for its potential biological effects.

Estrogen Receptor-Mediated Signaling

estrogen_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) Ras Ras ER->Ras Activates PI3K PI3K ER->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription Regulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Regulates DMG This compound (or other phytoestrogens) DMG->ER Binds to

Potential signaling pathways modulated by this compound.

Description of Pathways:

  • MAPK/ERK Pathway: Binding of this compound to estrogen receptors can initiate a signaling cascade starting with the activation of Ras, which in turn activates Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and differentiation.

  • PI3K/Akt Pathway: Estrogen receptor activation can also lead to the activation of PI3K, which then activates Akt. Akt is a crucial kinase that regulates numerous downstream targets, including mTOR, to control cell growth, survival, and metabolism. Dysregulation of this pathway is common in many diseases, including cancer.

Conclusion

This compound represents a promising bioactive compound from fermented soy products. While its presence is confirmed, further research is needed to quantify its concentration in various sources and to establish detailed, optimized protocols for its isolation and purification. Understanding its specific interactions with cellular signaling pathways, particularly the MAPK/ERK and PI3K/Akt pathways, will be crucial for elucidating its therapeutic potential in estrogen-related conditions and other diseases. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing isoflavone.

References

The Biological Activity of Desmethylglycitein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylglycitein (4',6,7-Trihydroxyisoflavone), a metabolite of the soy isoflavone daidzein, has emerged as a molecule of significant interest in pharmacological research. Possessing a range of biological activities, it demonstrates potential as a therapeutic agent in oncology, and shows promise for its antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its molecular mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways influenced by this compound.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary activities identified in the literature include anti-cancer, antioxidant, anti-inflammatory, neuroprotective, and larvicidal effects.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer properties, primarily through the inhibition of key cell cycle regulators and signaling pathways involved in cell proliferation and survival.

  • Inhibition of Cyclin-Dependent Kinases (CDK1 and CDK2): this compound directly binds to and inhibits the activity of CDK1 and CDK2.[1] This inhibition is crucial as these kinases are pivotal for cell cycle progression, particularly at the S and G2/M phases. The suppression of CDK1 and CDK2 activity leads to cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1] In human colon cancer HCT-116 cells, treatment with this compound has been shown to suppress CDK1 and CDK2 activity in a dose-dependent manner.[1]

  • Induction of G2/M Phase Cell Cycle Arrest: A direct consequence of CDK1 and CDK2 inhibition is the arrest of the cell cycle at the G2/M transition phase.[1] Studies have shown that this compound treatment leads to an increased percentage of HCT-116 cells in the G2/M phase.[1]

  • Inhibition of the PI3K/Akt Signaling Pathway: this compound has been identified as an inhibitor of Phosphoinositide 3-kinase (PI3K) in an ATP-competitive manner.[2] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. By inhibiting PI3K, this compound effectively downregulates this pro-survival pathway, contributing to its anti-cancer effects.[2]

  • Inhibition of Protein Kinase C (PKC)α: this compound acts as a direct inhibitor of PKCα.[2] PKCα is implicated in various cellular processes, including cell proliferation and invasion. Its inhibition by this compound contributes to the overall anti-tumor activity.

Antioxidant Activity

This compound exhibits antioxidant properties, which are attributed to its isoflavone structure. It can scavenge free radicals, thereby mitigating oxidative stress, a key contributor to various chronic diseases, including cancer and neurodegenerative disorders.

Anti-Inflammatory Effects

Preliminary evidence suggests that this compound may possess anti-inflammatory properties. This is a common characteristic of flavonoids, which are known to modulate inflammatory pathways. Further research is needed to fully elucidate the specific mechanisms and quantitative efficacy of this compound as an anti-inflammatory agent.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of flavonoids like this compound suggest a potential for neuroprotection. By combating oxidative stress and inflammation in the brain, it may offer therapeutic benefits in the context of neurodegenerative diseases. However, specific quantitative data on the neuroprotective effects of this compound are still emerging.

Larvicidal Activity

This compound has been identified as a potent inhibitor of the Aedes aegypti glutathione S-transferase Noppera-bo (AeNobo), an enzyme crucial for the biosynthesis of the insect molting hormone ecdysone. This inhibition disrupts the larval development of the mosquito, highlighting its potential as a larvicide.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

Biological ActivityAssay/ModelTarget/Cell LineParameterValueReference
Larvicidal Activity In vitro enzyme inhibitionAedes aegypti Noppera-bo (AeNobo)IC500.287 µM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activity of this compound.

CDK1 and CDK2 Kinase Assay

Objective: To determine the inhibitory effect of this compound on the kinase activity of CDK1 and CDK2.

Materials:

  • Recombinant human CDK1/Cyclin B1 and CDK2/Cyclin A complexes

  • Histone H1 as a substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound (various concentrations)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture containing the kinase buffer, recombinant CDK/cyclin complex, and Histone H1 substrate.

  • Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a specified time (e.g., 20 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of kinase activity at each this compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • HCT-116 cells (or other relevant cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT-116 cells in culture plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • HCT-116 cells

  • Matrigel

  • This compound formulation for injection (e.g., dissolved in a suitable vehicle)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCT-116 cells mixed with Matrigel into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) or the vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Measure tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target proteins).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological activity of this compound.

Signaling Pathways

Desmethylglycitein_Signaling_Pathways cluster_Anticancer Anti-Cancer Mechanisms cluster_Larvicidal Larvicidal Mechanism This compound This compound PI3K PI3K This compound->PI3K Inhibits (ATP-competitive) CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA Inhibits PKCa PKCα This compound->PKCa Inhibits Akt Akt PI3K->Akt Activates Cell_Survival_Growth Cell Survival & Growth Akt->Cell_Survival_Growth Promotes G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition Promotes S_Phase_Progression S Phase Progression CDK2_CyclinA->S_Phase_Progression Promotes MMP1 MMP-1 PKCa->MMP1 Upregulates Cell_Invasion Cell Invasion MMP1->Cell_Invasion Promotes Desmethylglycitein_larva This compound AeNobo AeNobo (GST) Desmethylglycitein_larva->AeNobo Inhibits Ecdysone_Biosynthesis Ecdysone Biosynthesis AeNobo->Ecdysone_Biosynthesis Catalyzes Larval_Development Larval Development Ecdysone_Biosynthesis->Larval_Development Essential for

Figure 1: Key signaling pathways modulated by this compound.

Experimental Workflows

Experimental_Workflows cluster_InVitro In Vitro Anti-Cancer Evaluation cluster_InVivo In Vivo Anti-Tumor Efficacy Cancer_Cells Cancer Cell Lines (e.g., HCT-116) Treatment Treat with this compound (various concentrations) Cancer_Cells->Treatment Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Treatment->Cell_Proliferation_Assay Kinase_Assay Kinase Assay (CDK1, CDK2, PI3K, PKCα) Treatment->Kinase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Key signaling proteins) Treatment->Western_Blot IC50_Determination Determine IC50 Cell_Proliferation_Assay->IC50_Determination Mechanism_Elucidation Elucidate Mechanism Kinase_Assay->Mechanism_Elucidation Cell_Cycle_Analysis->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Xenograft_Model Establish Xenograft Model (e.g., HCT-116 in nude mice) Drug_Administration Administer this compound (e.g., i.p. injection) Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth (Calipers) Drug_Administration->Tumor_Measurement Toxicity_Monitoring Monitor Animal Health (Body weight, behavior) Drug_Administration->Toxicity_Monitoring Efficacy_Assessment Assess Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Assessment Toxicity_Monitoring->Efficacy_Assessment Endpoint_Analysis Endpoint Analysis (Tumor weight, IHC, Western Blot) Efficacy_Assessment->Endpoint_Analysis

Figure 2: General experimental workflows for evaluating this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted biological profile. Its ability to target fundamental cellular processes such as cell cycle progression and pro-survival signaling pathways underscores its potential as an anti-cancer agent. Furthermore, its antioxidant and larvicidal activities suggest broader therapeutic and practical applications.

Despite the encouraging findings, significant research gaps remain. A critical need exists for comprehensive quantitative studies to determine the IC50 and EC50 values of this compound across a range of cancer cell lines and in various antioxidant and anti-inflammatory assays. In-depth mechanistic studies are also required to fully delineate the upstream and downstream effectors of the signaling pathways it modulates. Future research should focus on these areas to fully unlock the therapeutic potential of this compound and pave the way for its potential clinical development.

References

Desmethylglycitein: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylglycitein (DMG), a naturally occurring isoflavone, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth examination of the known mechanisms of action of this compound, focusing on its larvicidal, estrogenic, antioxidant, and anti-proliferative properties. The information presented herein is intended to support further research and drug development efforts by providing a consolidated resource of quantitative data, detailed experimental methodologies, and an elucidation of the underlying signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, each with distinct molecular targets and downstream consequences. The primary and most well-characterized mechanism is its potent larvicidal activity against Aedes aegypti, the mosquito vector for several infectious diseases. Additionally, DMG exhibits notable estrogenic, antioxidant, and anti-proliferative activities.

Larvicidal Activity: Inhibition of AeNobo

The principal mechanism behind this compound's larvicidal properties is its inhibition of the Noppera-bo (Nobo) protein in Aedes aegypti (AeNobo)[1]. AeNobo is a glutathione S-transferase (GST) that plays a critical role in the biosynthesis of the insect molting hormone, ecdysone. By inhibiting this enzyme, DMG disrupts the developmental process of the mosquito larvae, leading to mortality.

Molecular docking and mutagenesis studies have revealed that the interaction between this compound and AeNobo is highly specific. The glutamic acid residue at position 113 (Glu-113) of the AeNobo protein is crucial for this interaction, forming hydrogen bonds with the hydroxyl groups on the A-ring of DMG[1]. This targeted inhibition makes this compound a promising candidate for the development of novel and specific larvicides.

Estrogenic Activity: Preferential Binding to Estrogen Receptor β (ERβ)

This compound demonstrates estrogenic effects, primarily through its interaction with estrogen receptors. It displays a higher binding affinity for estrogen receptor β (ERβ) compared to estrogen receptor α (ERα). This preferential binding suggests that DMG may have tissue-selective estrogenic activities. The classical mechanism of estrogen receptor activation involves the binding of the ligand to the receptor, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the ligand-receptor complex binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes[2][3][4][5]. Non-classical estrogen receptor signaling can also occur, involving membrane-associated receptors and the activation of intracellular signaling cascades such as the MAPK and PI3K/Akt pathways[3][4][6]. The specific downstream targets of this compound-mediated ERβ activation are an area for further investigation.

Antioxidant Activity: Radical Scavenging and Potential Nrf2 Pathway Activation

This compound exhibits significant antioxidant properties, including the ability to scavenge free radicals. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS). As a flavonoid, this compound may also exert its antioxidant effects by modulating intracellular signaling pathways. One of the key antioxidant pathways potentially activated by flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[7][8][9][10][11]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a suite of antioxidant and detoxification enzymes. While direct evidence for DMG-induced Nrf2 activation is not yet available, it represents a plausible mechanism for its cellular antioxidant effects.

Anti-proliferative Activity: Potential for Cell Cycle Regulation in Cancer Cells

This compound has been shown to possess weak anti-proliferative activity against certain cancer cell lines, such as MCF-7 human breast cancer cells. The precise mechanism for this activity is not fully elucidated for DMG; however, studies on other flavonoids in breast cancer cells suggest a common mechanism involving the induction of cell cycle arrest and apoptosis[12][13][14][15][16][17]. The cell cycle is regulated by a series of cyclins and cyclin-dependent kinases (CDKs). Flavonoids can interfere with this process by modulating the expression and activity of these key regulatory proteins, leading to a halt in cell proliferation. For instance, they may cause an arrest at the G1/S or G2/M phases of the cell cycle. Further research is needed to identify the specific cyclins and CDKs affected by this compound in cancer cells.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

ActivityTarget/AssayValueReference
LarvicidalAeNobo Inhibition (IC50)0.287 µM[18]
AntioxidantDPPH Radical Scavenging (IC50)~13 µM
Anti-proliferativeMCF-7 Cell Proliferation (IC50)~30-40 µM
EstrogenicERβ Relative Binding Affinity~14% (vs. Estradiol)

Experimental Protocols

AeNobo Inhibition Assay

This protocol describes the in vitro assay to determine the inhibitory effect of this compound on the glutathione S-transferase activity of AeNobo.

  • Reagents:

    • Purified recombinant AeNobo protein

    • This compound

    • 3,4-dinitrobenzamidedichlorofluorescein (3,4-DNADCF) (fluorogenic substrate)

    • Glutathione (GSH)

    • Sodium phosphate buffer (pH 6.5)

    • Tween 20

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a dilution series of this compound in DMSO.

    • In a microplate, mix the diluted this compound solution with a solution containing sodium phosphate buffer, Tween 20, and GSH.

    • Add the purified AeNobo protein to the mixture.

    • Initiate the reaction by adding the fluorogenic substrate, 3,4-DNADCF.

    • Monitor the increase in fluorescence over time, which corresponds to the enzymatic activity of AeNobo.

    • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagents:

    • This compound

    • DPPH solution in methanol or ethanol

    • Methanol or ethanol (as solvent)

    • Ascorbic acid or Trolox (as a positive control)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution.

    • In a microplate or cuvettes, mix the this compound dilutions with the DPPH solution.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the reactions in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for evaluating the anti-proliferative effects of this compound on MCF-7 breast cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Reagents and Materials:

    • MCF-7 cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT solution

    • DMSO or a suitable solubilizing agent

    • 96-well cell culture plates

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO or another suitable solvent.

    • Measure the absorbance of the resulting solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

Larvicidal Action of this compound via AeNobo Inhibition

The following diagram illustrates the proposed mechanism of larvicidal action of this compound.

Larvicidal_Action cluster_enzyme Enzymatic Reaction DMG This compound DMG->Inhibition AeNobo AeNobo (GST) Ecdysone_Biosynthesis Ecdysone Biosynthesis AeNobo->Ecdysone_Biosynthesis Catalyzes GSH GSH GSH->AeNobo Ecdysone_Substrate Ecdysone Precursor Ecdysone_Substrate->AeNobo Molting Larval Molting Ecdysone_Biosynthesis->Molting Required for Mortality Larval Mortality Molting->Mortality Disruption leads to Inhibition->AeNobo

Larvicidal mechanism of this compound.
General Experimental Workflow for IC50 Determination

The following diagram outlines a typical experimental workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

IC50_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_assay Prepare Assay System (e.g., Enzyme, Cells) start->prep_assay treatment Treat with this compound and Controls prep_compound->treatment prep_assay->treatment incubation Incubate for Specified Time treatment->incubation measurement Measure Biological Activity (e.g., Fluorescence, Absorbance) incubation->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 Value plotting->ic50 end End ic50->end

Workflow for IC50 determination.
Potential Antioxidant Signaling via Nrf2 Activation

This diagram depicts a plausible, though not yet confirmed for this compound, signaling pathway for its antioxidant effects through the activation of Nrf2.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMG This compound Keap1_Nrf2 Keap1-Nrf2 Complex DMG->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

References

In Vitro Efficacy of Desmethylglycitein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro biological activities of Desmethylglycitein (DMG), a naturally occurring isoflavone. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. The guide consolidates available data on its anticancer, neuroprotective, and anti-inflammatory properties, presenting detailed experimental protocols and exploring the underlying molecular mechanisms.

Core Findings and Data Summary

This compound, and its closely related analog glycitein, have demonstrated notable bioactivity across a range of in vitro models. Quantitative data from various studies are summarized below, offering a comparative look at the compound's potency in different cellular contexts.

Assay Type Cell Line Parameter Compound IC50 Value Reference
AnticancerSKBR-3 (Human Breast Cancer)DNA Synthesis InhibitionGlycitein36.4 µM[1]
AnticancerAGS (Human Gastric Cancer)Cell ViabilityGlyciteinNot explicitly stated, but demonstrated dose-dependent inhibition[2]
NeuroprotectionSH-SY5Y (Human Neuroblastoma)Protection against Rotenone-induced cell deathGlyciteinNot explicitly stated, but showed significant protective effects[3]

Anticancer Activity

In vitro studies suggest that glycitein, a methylated form of this compound, possesses antiproliferative and pro-apoptotic effects in human cancer cell lines.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., SKBR-3, AGS) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[1]
  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • The stock solution is serially diluted to achieve a range of final concentrations.
  • The culture medium is replaced with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Reagent Addition and Incubation:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

5. Formazan Solubilization and Absorbance Reading:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • Cell viability is expressed as a percentage of the control.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity

Glycitein has been shown to induce apoptosis in human gastric cancer cells through the modulation of the MAPK/STAT3/NF-κB signaling pathway.[2] This suggests that this compound may exert its anticancer effects by influencing key regulators of cell survival and death.

Studies on the related isoflavone glycitein have shown that it can induce apoptosis by altering the expression of key regulatory proteins. In rotenone-treated SH-SY5Y cells, glycitein treatment led to changes in the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins, as well as caspase-3, a key executioner caspase.[3]

cluster_apoptosis Apoptosis Regulation by Glycitein Bcl2 Bcl-2 (Anti-apoptotic) Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 inhibits Bax Bax (Pro-apoptotic) Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Glycitein Glycitein Glycitein->Bcl2 down-regulates Glycitein->Bax up-regulates

Caption: Glycitein-mediated regulation of apoptosis.

Neuroprotective Effects

Glycitein has demonstrated neuroprotective properties in a cellular model of Parkinson's disease.[3] It was found to protect human neuroblastoma SK-N-SH cells from rotenone-induced oxidative stress and apoptotic cell death.[3]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of a compound against a neurotoxin.

1. Cell Culture and Differentiation:

  • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
  • For some experiments, cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

2. Pre-treatment with Compound:

  • Cells are pre-treated with various concentrations of this compound for a specific duration before exposure to the neurotoxin.

3. Induction of Neurotoxicity:

  • A neurotoxin, such as rotenone or hydrogen peroxide, is added to the culture medium to induce oxidative stress and cell death.[3]

4. Assessment of Cell Viability:

  • Cell viability is measured using methods like the MTT assay to quantify the protective effect of this compound.

5. Measurement of Reactive Oxygen Species (ROS):

  • Intracellular ROS levels are measured using fluorescent probes like DCFDA to assess the antioxidant effect of the compound. Glycitein has been shown to significantly diminish rotenone-triggered increases in ROS levels.[3]

6. Analysis of Apoptotic Markers:

  • The expression of apoptosis-related proteins such as Bax, Bcl-2, and caspase-3 can be analyzed by western blotting to elucidate the mechanism of protection.[3]

Signaling Pathways in Neuroprotection

The neuroprotective effects of isoflavones are often linked to their ability to modulate signaling pathways involved in cell survival and stress response. Glycitein's ability to restore mitochondrial membrane potential and increase the activity of ROS scavenging enzymes like GSH, SOD, and CAT points to its role in mitigating oxidative stress.[3]

cluster_neuroprotection_workflow Neuroprotection Assay Workflow start Seed SH-SY5Y cells pretreat Pre-treat with This compound start->pretreat induce Induce neurotoxicity (e.g., Rotenone) pretreat->induce assess Assess endpoints induce->assess viability Cell Viability (MTT) assess->viability ros ROS levels (DCFDA) assess->ros apoptosis Apoptosis markers (Western Blot) assess->apoptosis

Caption: Workflow for in vitro neuroprotection studies.

Anti-inflammatory Activity

This compound is expected to possess anti-inflammatory properties, a common characteristic of isoflavones. These effects are typically evaluated by measuring the inhibition of inflammatory mediators in activated immune cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory potential of compounds.

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with FBS and antibiotics.

2. Cell Seeding and Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere.
  • Cells are then treated with various concentrations of this compound.

3. Stimulation:

  • After a short pre-incubation with the compound, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

4. Measurement of Nitrite:

  • After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

5. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
  • The IC50 value for NO inhibition is determined.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression. Glycitein has been shown to potentially inhibit inflammation via the NF-κB or MAPK pathways.[2]

cluster_inflammatory_pathway Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 transcription DMG This compound DMG->MAPK inhibits? DMG->NFkB inhibits?

Caption: Potential inhibition of inflammatory pathways by DMG.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess antioxidant capacity.

1. Preparation of Solutions:

  • A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
  • Various concentrations of this compound are prepared in a suitable solvent.

2. Reaction Mixture:

  • The this compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

3. Incubation and Measurement:

  • The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
  • The absorbance of the solution is measured at a wavelength of approximately 517 nm.

4. Calculation:

  • The percentage of DPPH radical scavenging activity is calculated.
  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Conclusion

The available in vitro data, primarily on the related compound glycitein, suggest that this compound holds promise as a bioactive molecule with potential applications in oncology, neuroprotection, and anti-inflammatory therapies. Further research is warranted to fully elucidate its efficacy and mechanisms of action, particularly to establish specific quantitative data for this compound itself. This guide provides a foundational framework for researchers to design and execute robust in vitro studies to explore the therapeutic potential of this interesting isoflavone.

References

Desmethylglycitein: A Technical Guide to its Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylglycitein (DMG), also known as 6,7,4'-trihydroxyisoflavone, is a key metabolite of the soy isoflavone daidzein. While isoflavones have garnered significant attention for their potential health benefits, including their antioxidant properties, the specific activity of their metabolites is crucial for understanding their in vivo efficacy. This technical guide provides an in-depth analysis of the antioxidant activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its cytoprotective effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Introduction to this compound and its Antioxidant Potential

Isoflavones, abundant in soy products, are a class of phytoestrogens that have been associated with a reduced risk of various chronic diseases. Following ingestion, isoflavones like daidzein undergo metabolic transformation by gut microbiota and hepatic enzymes, leading to the formation of various metabolites. This compound is one such significant metabolite, and understanding its intrinsic biological activities is paramount. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants can mitigate oxidative damage through various mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems. This compound has demonstrated notable antioxidant properties, positioning it as a compound of interest for further investigation and therapeutic development.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While comprehensive quantitative data for this compound across all standard antioxidant assays is not extensively available in the literature, the existing data and studies on closely related isoflavone metabolites provide valuable insights.

Table 1: In Vitro Antioxidant Activity of this compound and Related Isoflavones

AssayCompoundIC50 / ActivityReference CompoundIC50 / ActivitySource(s)
DPPH Radical Scavenging This compound ~13 µM --[1]
Cellular ROS Scavenging 6,3',4'-Trihydroxyflavone3.02 µM--[2]
Catalase Activity O-desmethylangolensin4.7-fold increaseControl-[3]
Superoxide Dismutase (SOD) Activity This compound Attenuated reduction6-OHDA treated cells-[4]
Glutathione (GSH) Levels This compound Attenuated reduction6-OHDA treated cells-[4]

Note: Data for some assays on this compound is limited. Data for structurally similar compounds or related metabolites is included for comparative context.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Direct Radical Scavenging

This compound possesses a phenolic structure with multiple hydroxyl groups, which are critical for its ability to donate a hydrogen atom to stabilize free radicals. This is exemplified by its activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where it has been shown to have a half-maximal inhibitory concentration (IC50) of approximately 13 µM[1].

Modulation of the Nrf2-ARE Signaling Pathway

A primary mechanism by which phenolic compounds like this compound exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation

Key downstream targets of the Nrf2 pathway include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective effects.

  • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

  • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

  • Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides.

Studies on daidzein metabolites, such as O-desmethylangolensin, have shown a significant increase in catalase and SOD activity in HepG2 cells, supporting the role of these metabolites in upregulating endogenous antioxidant defenses[3][5]. While direct quantitative data for this compound's effect on Nrf2 and its target enzymes are still emerging, its structural similarity to other Nrf2-activating flavonoids suggests a similar mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control (DPPH solution with solvent only) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix in 96-well Plate: - this compound - DPPH Solution A->C B Prepare this compound Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition and IC50 E->F

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals within cells.

  • Protocol:

    • Seed cells (e.g., HepG2 or Caco-2) in a 96-well black plate and grow to confluence.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of this compound and DCFH-DA for a specific incubation period (e.g., 1 hour).

    • Wash the cells to remove the treatment solution.

    • Add a peroxyl radical generator (e.g., AAPH) to induce oxidative stress.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a microplate reader.

    • Calculate the area under the curve (AUC) for both control and treated cells.

    • The CAA value is calculated as the percentage reduction in fluorescence compared to the control.

CAA_Workflow A Seed and Culture Cells (e.g., HepG2) B Treat with this compound and DCFH-DA A->B C Wash Cells B->C D Induce Oxidative Stress (AAPH) C->D E Measure Fluorescence Over Time D->E F Calculate CAA Value E->F

Antioxidant Enzyme Activity Assays (SOD, Catalase, GPx)
  • Principle: These assays measure the activity of specific antioxidant enzymes in cell lysates after treatment with the test compound.

  • General Protocol:

    • Culture cells and treat with various concentrations of this compound for a specified period.

    • Lyse the cells to release the intracellular enzymes.

    • Determine the protein concentration of the cell lysates.

    • Use commercially available assay kits or established protocols to measure the activity of SOD, catalase, and GPx.

      • SOD Assay: Typically involves the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) and a detection system that reacts with superoxide.

      • Catalase Assay: Often measures the decomposition of hydrogen peroxide, which can be monitored spectrophotometrically.

      • GPx Assay: Usually a coupled enzyme assay that measures the rate of NADPH oxidation.

    • Normalize the enzyme activity to the protein concentration of the lysate.

Lipid Peroxidation (TBARS) Assay
  • Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

  • Protocol:

    • Induce lipid peroxidation in a suitable system (e.g., cell culture, tissue homogenate) in the presence and absence of this compound.

    • Add a solution of TBA to the samples.

    • Heat the samples to facilitate the reaction between MDA and TBA.

    • Measure the absorbance of the resulting pink-colored adduct at a specific wavelength (typically 532 nm).

    • The inhibition of lipid peroxidation is determined by the reduction in absorbance in the presence of this compound compared to the control.

Conclusion and Future Directions

This compound, a major metabolite of daidzein, exhibits significant antioxidant activity through both direct radical scavenging and the potential modulation of the Nrf2-ARE signaling pathway. The available data, although not exhaustive, strongly suggest that this compound contributes to the overall antioxidant effects observed after the consumption of soy products.

For drug development professionals, this compound represents a promising lead compound for the development of therapeutics targeting diseases with an underlying oxidative stress component. Its natural origin and presence as a human metabolite are advantageous from a safety and bioavailability perspective.

Future research should focus on generating a more comprehensive quantitative profile of this compound's antioxidant activity using a standardized panel of assays. In vivo studies are also crucial to validate its efficacy in relevant disease models and to elucidate its pharmacokinetic and pharmacodynamic properties. A deeper understanding of its interaction with the Nrf2 pathway and other cellular targets will further clarify its mechanism of action and pave the way for its potential clinical application.

References

Desmethylglycitein: A Potent Larvicide Targeting Mosquito Ecdysone Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The rising threat of mosquito-borne diseases, coupled with increasing insecticide resistance, necessitates the development of novel and effective vector control strategies. Desmethylglycitein (DMG), an isoflavone found in fermented soy products, has emerged as a promising larvicidal agent. This technical guide provides a comprehensive overview of the larvicidal properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Quantitative Larvicidal Activity

This compound has demonstrated significant larvicidal activity against the primary vector of dengue, yellow fever, and Zika viruses, Aedes aegypti. Its efficacy, particularly when compared to other flavonoids like daidzein, is noteworthy.

Table 1: Comparative Larvicidal Activity of this compound and Daidzein against Aedes aegypti Larvae

CompoundTarget SpeciesLarval StageExposure Time (hours)LC50 (ppm)Reference
This compound (DMG)Aedes aegypti1st Instar249.39[1][2]
DaidzeinAedes aegypti1st Instar2485.83[1][2]

LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the test organisms.

Mechanism of Action: Inhibition of Ecdysone Biosynthesis

The larvicidal action of this compound stems from its potent inhibition of a key enzyme in the ecdysone biosynthesis pathway, glutathione S-transferase Noppera-bo (Nobo).[3][4][5][6] Ecdysone is a vital insect steroid hormone that governs molting and metamorphosis.[3][6] By inhibiting Nobo, this compound disrupts the developmental process, leading to larval mortality.

The molecular basis of this inhibition lies in the interaction between this compound and the Nobo enzyme. Crystal structure analysis has revealed that the Glu113 residue in the active site of Aedes aegypti Nobo (AeNobo) forms a crucial hydrogen bond with flavonoid inhibitors.[4][5] this compound, with its specific molecular structure, is a more efficient inhibitor of AeNobo compared to other flavonoids like daidzein, which correlates with its superior larvicidal activity.[4][5]

Signaling Pathway Diagram

Ecdysone_Pathway_Inhibition cluster_Ecdysone_Biosynthesis Ecdysone Biosynthesis in Prothoracic Gland cluster_Signaling Cellular Signaling Cholesterol Cholesterol Precursor Ecdysone Precursor Cholesterol->Precursor Nobo Noppera-bo (Nobo) Glutathione S-transferase Precursor->Nobo Ecdysone Ecdysone Nobo->Ecdysone EcR_USP Ecdysone Receptor Complex (EcR/USP) Ecdysone->EcR_USP Binds to Ecdysone_Response_Genes Ecdysone-Responsive Genes (e.g., E74B) EcR_USP->Ecdysone_Response_Genes Activates Molting_Metamorphosis Molting & Metamorphosis Ecdysone_Response_Genes->Molting_Metamorphosis This compound This compound This compound->Nobo Inhibits

Inhibition of the Ecdysone Biosynthesis Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound's larvicidal properties.

Larvicidal Bioassay

This protocol is adapted from the World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides and the methodology described in the research on this compound.[1][2]

Objective: To determine the lethal concentration (e.g., LC50) of this compound against mosquito larvae.

Materials:

  • This compound (DMG)

  • Solvent (e.g., ethanol or DMSO)

  • Distilled or deionized water

  • Mosquito larvae (e.g., 1st or 3rd instar Aedes aegypti)

  • Beakers or cups (e.g., 100 mL or 250 mL)

  • Pipettes

  • Larval food (e.g., fish food powder)

  • Incubator or controlled environment room (25-28°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. For example, dissolve a known weight of DMG in ethanol to achieve a high concentration (e.g., 1000 ppm).

  • Test Concentrations: Prepare a series of dilutions from the stock solution. For DMG, concentrations ranging from 1 ppm to 100 ppm are appropriate based on known efficacy.[1][2] A negative control (solvent only) must be included.

  • Experimental Setup:

    • Add a defined volume of water (e.g., 50 mL or 100 mL) to each beaker.

    • Add the appropriate amount of the this compound dilution to achieve the desired final concentrations.

    • Introduce a specific number of larvae (e.g., 20-25) into each beaker.

    • Provide a small amount of larval food.

    • Each concentration and the control should be replicated at least three times.

  • Incubation: Maintain the beakers in an incubator or a room with controlled temperature and a photoperiod (e.g., 12:12 hour light:dark cycle).

  • Mortality Assessment: Record the number of dead larvae in each beaker after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if it exceeds 5-10%. Determine the LC50 and LC90 values using probit analysis.

Experimental Workflow Diagram

Larvicidal_Bioassay_Workflow cluster_Preparation Preparation cluster_Assay Bioassay cluster_Analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilutions Create Serial Dilutions (e.g., 1-100 ppm) Stock_Solution->Serial_Dilutions Setup Add Water, Compound/Control, and Larvae to Beakers Serial_Dilutions->Setup Control Prepare Control (Solvent only) Control->Setup Incubation Incubate at Controlled Temperature and Photoperiod Setup->Incubation Mortality_Count Count Larval Mortality at 24h and 48h Incubation->Mortality_Count Probit_Analysis Perform Probit Analysis Mortality_Count->Probit_Analysis LC50_LC90 Determine LC50 and LC90 Values Probit_Analysis->LC50_LC90

Workflow for Larvicidal Bioassay of this compound.
Nobo Enzyme Inhibition Assay

This protocol provides a general framework for an in vitro enzyme inhibition assay to measure the effect of this compound on Nobo activity.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of Nobo.

Materials:

  • Recombinant Nobo protein

  • This compound

  • Substrate for Nobo (e.g., a fluorescently labeled substrate)

  • Glutathione (GSH)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer)

  • 96-well microplate

  • Microplate reader (fluorescence)

Procedure:

  • Reagent Preparation: Prepare solutions of recombinant Nobo protein, this compound at various concentrations, the substrate, and GSH in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, GSH, and different concentrations of this compound or a control (solvent).

    • Add the recombinant Nobo protein to each well and pre-incubate for a specific time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Measure the change in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of this compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Nobo enzyme activity.

Future Directions and Considerations

While this compound shows great promise as a larvicide against Aedes aegypti, further research is warranted in the following areas:

  • Spectrum of Activity: Evaluating the efficacy of this compound against other medically important mosquito species, such as Anopheles and Culex, is crucial.

  • Formulation Development: Developing stable and effective formulations for field application is a critical next step for practical use.

  • Toxicology and Environmental Impact: Comprehensive studies on the toxicity of this compound to non-target organisms and its environmental fate are necessary to ensure its safety.

  • Resistance Management: Understanding the potential for resistance development in mosquito populations is essential for the long-term sustainability of this compound as a larvicide.

References

The Biosynthesis of Desmethylglycitein: A Core Intermediate in Plant Isoflavonoid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylglycitein, known systematically as 4',6,7-trihydroxyisoflavone and often referred to as 6-hydroxydaidzein, is a crucial intermediate in the biosynthesis of glycitein, one of the three major isoflavones found in soybeans (Glycine max) and other leguminous plants. As a branch of the complex phenylpropanoid pathway, the synthesis of this compound involves a series of enzymatic reactions that divert metabolic flux from the general flavonoid pathway to the isoflavone backbone. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. It includes structured data tables, detailed experimental protocols for analysis, and visualizations of the metabolic pathways and experimental workflows to serve as a resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

The Phenylpropanoid and Isoflavonoid Precursor Pathway

The journey to this compound begins with the essential aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of three core enzymatic reactions, common to the biosynthesis of thousands of plant secondary metabolites, converts L-phenylalanine into the key precursor p-coumaroyl-CoA.

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid. This is a critical entry point, committing carbon from primary metabolism to the vast network of phenylpropanoid compounds.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway branches towards flavonoids and isoflavonoids. The synthesis of the specific flavanone precursor for this compound, liquiritigenin, requires the coordinated action of Chalcone Synthase (CHS) and Chalcone Reductase (CHR), followed by Chalcone Isomerase (CHI).

  • Chalcone Synthase (CHS) and Chalcone Reductase (CHR): In leguminous plants, CHS and CHR work in concert. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Simultaneously, CHR reduces an intermediate, which leads to the formation of 6'-deoxychalcone, specifically isoliquiritigenin (4,2',4'-trihydroxychalcone).[1][2]

  • Chalcone Isomerase (CHI): CHI catalyzes the stereospecific cyclization of the chalcone into the corresponding flavanone. In this specific branch, isoliquiritigenin is isomerized to (2S)-liquiritigenin (4',7-dihydroxyflavanone).[3][4]

Core Biosynthesis of this compound and Glycitein

Liquiritigenin stands at a critical juncture, serving as the direct precursor for the synthesis of both daidzein and the branch leading to this compound and glycitein. The biosynthesis of this compound is a three-step process from liquiritigenin, which is then methylated to form glycitein.[2][5]

dot

Caption: Biosynthetic pathway of this compound and Glycitein.

Key Enzymes in this compound Formation
  • Flavonoid 6-Hydroxylase (F6H): This is the committed step diverting liquiritigenin towards the glycitein branch. F6H, a cytochrome P450-dependent monooxygenase (CYP71D9), hydroxylates liquiritigenin at the 6-position of the A-ring to form 6,7,4'-trihydroxyflavanone, also known as 6-hydroxyliquiritigenin.[1][2] Studies in soybean have identified a specific F6H gene, F6H4 (Glyma.11G108300), as crucial for this step.[5][6] An in vitro assay using a heterologously expressed F6H protein confirmed that it recognizes liquiritigenin as a substrate, but not daidzein.[7]

  • Isoflavone Synthase (IFS): This critical enzyme, another cytochrome P450 (CYP93C family), catalyzes the rearrangement of the flavanone skeleton into an isoflavone.[8][9] IFS acts on 6-hydroxyliquiritigenin, catalyzing an aryl migration of the B-ring from C-2 to C-3 and hydroxylation at the C-2 position. This reaction forms the unstable intermediate 2,6,7,4'-tetrahydroxyisoflavanone.[1][4]

  • 2-Hydroxyisoflavanone Dehydratase (HID): The unstable 2-hydroxyisoflavanone intermediate is rapidly dehydrated by HID. This enzyme catalyzes the removal of a water molecule to form a double bond between C-2 and C-3, yielding the stable isoflavone aromatic ring system. The product of this reaction is This compound (6-hydroxydaidzein).[1][2]

Conversion to Glycitein

The final step in the pathway is the methylation of this compound to form glycitein.

  • Isoflavone O-Methyltransferase (IOMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group to the hydroxyl group at the 6-position of this compound, producing glycitein (7,4'-dihydroxy-6-methoxyisoflavone).[1][7] Recent research has identified specific IOMT genes in soybean, such as IOMT3 (Glyma.01G004200), responsible for this reaction.[5][6] Mutant soybean lines with a non-functional IOMT3 accumulate this compound (in its glycosylated forms), confirming the role of this enzyme.[5][6]

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and metabolite concentrations, are essential for metabolic engineering and understanding pathway flux. While comprehensive kinetic data for every enzyme with the specific intermediates of this branch are not fully available, gene expression and metabolite accumulation studies in soybean provide valuable quantitative insights.

Table 1: Gene Expression and Metabolite Accumulation in Soybean

Gene / Metabolite Organism / Tissue Observation Quantitative Detail Reference
F6H4 (Glyma.11G108300) Glycine max (Soybean) Gene expression correlates with glycitein accumulation during seed development. Expression peaks at stage IV of seed development. [2]
IOMT3 (Glyma.01G004200) Glycine max (Soybean) A premature stop codon in IOMT3 leads to the accumulation of 6-hydroxydaidzein derivatives. Mutant lines (K01) show a shift from malonylglycitin to malonylglycoside forms of 6-hydroxydaidzein. [5][6]
This compound (6-OHD) derivatives Glycine max (Soybean) Overexpression of F6H4 in transgenic hairy roots leads to accumulation of malonylglycoside forms of 6-hydroxydaidzein. Co-expression of F6H4 and IOMT3 restores malonylglycitin production. [5][6]

| Glycitein | Glycine max (Soybean) | Overexpression of GmGLY1 (F6H4) in hairy roots and transgenic seeds. | Significantly increased glycitein content. |[10] |

Experimental Protocols

The study of this compound biosynthesis relies on robust methods for enzyme characterization and metabolite quantification.

Heterologous Expression and Enzyme Assays

Characterizing the function of biosynthetic enzymes like F6H and IOMT often involves heterologous expression in microbial systems.

dot

Enzyme_Characterization_Workflow Start Isolate cDNA of Target Gene (e.g., F6H4, IOMT3) Clone Clone into Expression Vector (e.g., pET for E. coli, pYES for Yeast) Start->Clone Transform Transform Host Organism (E. coli or S. cerevisiae) Clone->Transform Induce Induce Protein Expression (e.g., with IPTG or Galactose) Transform->Induce Harvest Harvest Cells & Prepare Protein Extract (e.g., Microsomal fraction for P450s) Induce->Harvest Assay Perform In Vitro Enzyme Assay Harvest->Assay Incubate Incubate Protein with Substrate (e.g., Liquiritigenin for F6H) & Cofactors (NADPH, SAM) Assay->Incubate Setup Analyze Analyze Reaction Products by HPLC or LC-MS/MS Incubate->Analyze End Determine Enzyme Activity & Substrate Specificity Analyze->End

Caption: Workflow for heterologous expression and enzyme characterization.

Methodology:

  • Gene Isolation and Cloning: The full-length cDNA of the target gene (e.g., F6H4 or IOMT3) is amplified from plant tissue RNA via RT-PCR and cloned into a suitable expression vector. For cytochrome P450 enzymes like F6H and IFS, co-expression with a cytochrome P450 reductase (CPR) in a system like yeast (Saccharomyces cerevisiae) is often necessary for activity.

  • Protein Expression: The expression host is cultured and protein production is induced.

  • Protein Extraction: Cells are harvested, lysed, and the protein is purified or a specific cellular fraction (e.g., microsomal fraction for membrane-bound P450s) is isolated.[11]

  • Enzyme Assay: The protein preparation is incubated with the putative substrate (e.g., liquiritigenin for F6H; this compound for IOMT) in a buffered solution containing necessary cofactors (e.g., NADPH for P450s, SAM for methyltransferases).

  • Product Analysis: The reaction is stopped, and the products are extracted and analyzed by HPLC or LC-MS to identify and quantify the enzymatic product by comparing its retention time and mass spectrum to an authentic standard.

Analysis of Isoflavones in Plant Tissues

Quantifying this compound and related isoflavones from plant material requires efficient extraction and sensitive analytical techniques.

Protocol: Extraction and HPLC-MS/MS Analysis

  • Sample Preparation: Plant tissue (e.g., soybean seeds, leaves) is freeze-dried and ground to a fine powder.

  • Extraction:

    • An accurately weighed amount of powdered tissue (e.g., 100 mg) is suspended in an extraction solvent. A common solvent is 80% methanol or ethanol in water, sometimes with a small amount of acid (e.g., 0.1% formic acid) to improve stability.[12][13]

    • The mixture is vortexed and extracted using sonication or shaking for a specified period (e.g., 1-2 hours) at a controlled temperature.[13][14]

    • The mixture is centrifuged at high speed (e.g., 10,000 x g for 10 min) to pellet solid debris.

    • The supernatant is collected, and the extraction may be repeated on the pellet for exhaustive recovery.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to clean up the sample and remove interfering compounds.[15]

  • Analysis by LC-MS/MS:

    • Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a reversed-phase C18 column.[15][16]

      • Mobile Phase: A gradient elution is commonly used, with Solvent A being water with 0.1% formic acid and Solvent B being acetonitrile or methanol with 0.1% formic acid.[13][16]

      • Gradient: A typical gradient might start at 5-10% B, increasing linearly to 95% B over 15-20 minutes to separate compounds with different polarities.

    • Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, often operated in negative ion mode for phenolics.[14][17]

      • Quantification: Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and other target isoflavones are monitored for high selectivity and sensitivity.

Regulation and Significance

The biosynthesis of this compound, as part of the isoflavonoid pathway, is tightly regulated by both developmental cues and environmental stresses. Isoflavonoids act as phytoalexins, antimicrobial compounds produced in response to pathogen attack, and as signaling molecules in legume-rhizobia symbiosis.[18] The expression of key biosynthetic genes, including F6H and IOMT, can be induced by biotic stressors like fungal elicitors.[7] This inducibility highlights the role of this compound's downstream products in plant defense.

For drug development, understanding this pathway is critical for several reasons. This compound itself, as a polyhydroxylated isoflavone, may possess biological activities of interest. Furthermore, manipulating this pathway through metabolic engineering in plants or microbial hosts could enable the sustainable production of glycitein or the specific accumulation of this compound for pharmacological evaluation.

References

Unveiling the Metabolic Fate of Desmethylglycitein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylglycitein (DMG), a naturally occurring isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. As a metabolite of daidzein found in soy products, understanding its metabolic journey within the body is paramount for evaluating its bioavailability, efficacy, and safety profile. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, detailed experimental protocols for metabolite identification, and insights into the potential signaling pathways modulated by DMG and its metabolites. Due to a lack of direct studies on this compound metabolism, this guide leverages data from the structurally similar isoflavone, glycitein, to provide a robust predictive framework.

Predicted Metabolic Pathways of this compound

Based on the metabolism of the closely related isoflavone, glycitein, the biotransformation of this compound is anticipated to proceed through two primary phases of metabolism, involving key enzymatic reactions in the liver and modifications by the gut microflora.

Phase I Metabolism (Hepatic) : Phase I reactions are expected to introduce or expose functional groups, primarily through oxidation. Key predicted reactions include:

  • Hydroxylation : The introduction of hydroxyl (-OH) groups onto the aromatic rings of the this compound molecule.

  • Demethylation : Although this compound is already demethylated at one position compared to glycitein, further demethylation at other positions, if any, could occur.

Phase II Metabolism (Hepatic) : Following Phase I modifications, the resulting metabolites are predicted to undergo conjugation reactions to increase their water solubility and facilitate excretion. These include:

  • Glucuronidation : The attachment of glucuronic acid.

  • Sulfation : The addition of a sulfonate group.

Gut Microflora Metabolism : Isoflavones that are not absorbed in the small intestine, or are secreted back into the intestine via bile, are subject to metabolism by the gut microbiota. This can lead to the formation of dihydro-derivatives through reduction of the C-ring.

The following diagram illustrates the predicted metabolic pathway of this compound.

Desmethylglycitein_Metabolism This compound This compound Phase_I_Metabolites Hydroxylated This compound This compound->Phase_I_Metabolites Hydroxylation (Liver) Gut_Microflora_Metabolites Dihydro-desmethylglycitein This compound->Gut_Microflora_Metabolites Reduction (Gut Microbiota) Phase_II_Metabolites Glucuronide and Sulfate Conjugates Phase_I_Metabolites->Phase_II_Metabolites Glucuronidation/ Sulfation (Liver) Gut_Microflora_Metabolites->Phase_II_Metabolites Absorption & Conjugation

Predicted metabolic pathway of this compound.

Quantitative Data on Predicted Metabolites

While specific quantitative data for this compound metabolites are not yet available in the literature, the following table outlines the expected data to be collected from the experimental protocols described below. This structured format will facilitate the systematic recording and comparison of results once these studies are conducted.

Metabolite Matrix Concentration (ng/mL or µM) Analytical Method Pharmacokinetic Parameter (e.g., Tmax, Cmax, AUC)
Hydroxylated-DMGPlasma, Urine, FecesTo be determinedLC-MS/MSTo be determined
DMG-GlucuronidePlasma, Urine, FecesTo be determinedLC-MS/MSTo be determined
DMG-SulfatePlasma, Urine, FecesTo be determinedLC-MS/MSTo be determined
Dihydro-DMGPlasma, Urine, FecesTo be determinedLC-MS/MSTo be determined

Experimental Protocols for Metabolite Identification

To elucidate the metabolic fate of this compound, a combination of in vitro and in vivo studies coupled with advanced analytical techniques is essential.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify Phase I and Phase II metabolites of this compound generated by hepatic enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein), this compound (e.g., 10 µM) in phosphate buffer.

    • For Phase I metabolism, add the NADPH regenerating system.

    • For Phase II metabolism, add UDPGA and PAPS to separate reaction mixtures.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for analysis.

In Vivo Metabolism Study in a Rodent Model (Rats)

This protocol outlines a typical in vivo study to identify metabolites in biological matrices.

Animal Model:

  • Sprague-Dawley rats

Procedure:

  • Dosing:

    • Administer this compound orally or intravenously to the rats at a predetermined dose.

  • Sample Collection:

    • Collect blood, urine, and feces at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Urine and Feces: Homogenize fecal samples in a suitable buffer.

  • Extraction of Metabolites:

    • Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites from the biological matrices.

    • For conjugated metabolites, enzymatic hydrolysis (using β-glucuronidase and sulfatase) can be performed prior to extraction to release the aglycones.

Analytical Techniques for Metabolite Identification

1. High-Performance Liquid Chromatography (HPLC) for Separation:

  • Column: A reversed-phase C18 column is typically used for the separation of isoflavones and their metabolites.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: A Diode Array Detector (DAD) can be used to obtain UV spectra of the eluting compounds, which can aid in preliminary identification.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification:

  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is effective for ionizing isoflavone metabolites.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements of the parent ions and their fragment ions.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is performed to generate fragmentation patterns of the potential metabolites. These patterns are then compared to the fragmentation of the parent compound to identify the sites of metabolic modification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • For novel or unexpected metabolites, NMR spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC) is the gold standard for unambiguous structure elucidation. This requires isolation of the metabolite in sufficient purity and quantity.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Analysis Analytical Identification HLM_Incubation Human Liver Microsome Incubation with DMG InVitro_Extraction Metabolite Extraction HLM_Incubation->InVitro_Extraction HPLC_Separation HPLC Separation InVitro_Extraction->HPLC_Separation Animal_Dosing Rodent Dosing with DMG Sample_Collection Collection of Plasma, Urine, and Feces Animal_Dosing->Sample_Collection InVivo_Extraction Metabolite Extraction Sample_Collection->InVivo_Extraction InVivo_Extraction->HPLC_Separation LCMS_Identification LC-MS/MS Identification and Quantification HPLC_Separation->LCMS_Identification NMR_Elucidation NMR Structural Elucidation (for novel metabolites) LCMS_Identification->NMR_Elucidation

Workflow for this compound metabolite identification.

Signaling Pathways Modulated by this compound and its Potential Metabolites

This compound has been reported to modulate key cellular signaling pathways, including the PI3K/Akt and Protein Kinase C (PKC) pathways. It is plausible that its metabolites retain or even possess enhanced activity in modulating these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to inhibit this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Cell Survival, Proliferation, Metabolism Akt->Downstream DMG This compound (and Metabolites) DMG->PI3K inhibits

Inhibition of the PI3K/Akt signaling pathway by this compound.
Protein Kinase C (PKC) Signaling Pathway

The PKC family of enzymes is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been identified as an inhibitor of PKCα.

PKC_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR PLC Phospholipase C GPCR->PLC DAG Diacylglycerol PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC PKCα DAG->PKC activates Substrates Substrate Phosphorylation PKC->Substrates Response Cellular Response Substrates->Response DMG This compound (and Metabolites) DMG->PKC inhibits

Inhibition of the PKC signaling pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the identification and characterization of this compound metabolites. By leveraging knowledge from the closely related isoflavone, glycitein, we have outlined the predicted metabolic pathways and provided detailed experimental protocols to guide future research. The elucidation of this compound's metabolic fate is a critical step in advancing its potential as a therapeutic agent. The methodologies and insights presented herein are intended to facilitate a more comprehensive understanding of its pharmacokinetics and pharmacodynamics, ultimately contributing to the development of novel, isoflavone-based therapies. Further research is warranted to confirm these predicted pathways and to quantify the in vivo concentrations and biological activities of this compound and its metabolites.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Desmethylglycitein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of desmethylglycitein (4',6,7-Trihydroxyisoflavone), a metabolite of the soy isoflavone daidzein, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound has garnered interest for its antioxidant and anti-cancer activities.[1] This application note outlines the necessary reagents, equipment, and a step-by-step procedure for sample preparation and chromatographic analysis. Additionally, it includes expected performance characteristics of the method and visual diagrams to illustrate the experimental workflow.

Introduction

This compound, also known as 4',6,7-Trihydroxyisoflavone, is a naturally occurring isoflavone found in sources such as soybeans (Glycine max)[1]. As a metabolite of daidzein, it contributes to the overall biological effects of soy consumption. Research has indicated its potential as an antioxidant and an anti-cancer agent, making its accurate quantification in various matrices crucial for further research and development[1]. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of such compounds[2]. This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of structurally related isoflavones and provides a robust starting point for the quantification of this compound.

Reagents and Materials
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Sample filtration units (0.22 µm or 0.45 µm syringe filters)[3]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringes

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for common sample types.

  • Liquid Samples (e.g., plasma, urine): Protein precipitation is a common method. Add three parts of cold acetonitrile to one part of the sample. Vortex thoroughly and then centrifuge to pellet the precipitated proteins. The supernatant can be collected, filtered through a 0.22 µm syringe filter, and then injected into the HPLC system.[3][4]

  • Solid Samples (e.g., plant material, tissues): Homogenize the sample and perform a solvent extraction, for example, with a methanol-water mixture. The resulting extract should be centrifuged and the supernatant filtered before injection.

  • Formulations (e.g., creams, tablets): The active ingredient must be extracted into a suitable solvent, followed by filtration.

Chromatographic Conditions

The following conditions are recommended for the separation of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over the run time. A suggested starting point is a linear gradient from 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min[5]
Injection Volume 10-20 µL
Column Temperature 30-35 °C[5]
Detection Wavelength 254 nm[5]

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and comparison.

Table 1: Expected Method Validation Parameters

ParameterExpected Value
Retention Time (tR) Dependent on the specific method, but should be reproducible.
Linearity (r²) ≥ 0.999
Linear Range 1 - 150 µg/mL[5]
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%[5]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Analytical Standard StockSolution Prepare Stock Solution Standard->StockSolution WorkingStandards Prepare Working Standards StockSolution->WorkingStandards Injection Inject into HPLC WorkingStandards->Injection Sample Obtain Sample Extraction Sample Extraction/Precipitation Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation_Parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

References

Application Note: Quantitative Analysis of Desmethylglycitein in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylglycitein, also known as 6,7,4'-trihydroxyisoflavone, is a key metabolite of the soy isoflavone glycitein. As an active phytoestrogen, it has garnered significant interest in the scientific community for its potential roles in various physiological processes. Emerging research suggests its involvement in the modulation of critical signaling pathways, including the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and estrogen receptor pathways, indicating its potential as a therapeutic agent. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Plasma

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound or a structurally similar isoflavone).

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for optimal separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: Nitrogen.

MRM Transitions:

The precursor ion for this compound ([M+H]⁺) is m/z 271.06. Based on fragmentation data, the following transitions are recommended for quantification and qualification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
This compound271.06243.07Quantifier
This compound271.06215.07Qualifier

Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument used.

Data Presentation

The following table summarizes hypothetical quantitative data for a validation study of the described LC-MS/MS method for this compound.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Recovery (%) > 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Supernatant Transfer centrifuge1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 lc UPLC Separation (C18 Column) centrifuge2->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis ppar_gamma_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMG_cyto This compound PPARg_RXR_cyto PPARγ-RXR Heterodimer DMG_cyto->PPARg_RXR_cyto Binds & Activates PPARg_RXR_nucl PPARγ-RXR PPARg_RXR_cyto->PPARg_RXR_nucl Translocation PPRE PPRE PPARg_RXR_nucl->PPRE Binds Target_Genes Target Gene Transcription (e.g., Adipogenesis, Anti-inflammatory) PPRE->Target_Genes Regulates estrogen_receptor_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMG_cyto This compound ER Estrogen Receptor (ER) DMG_cyto->ER Binds & Activates ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Target_Genes Target Gene Transcription (e.g., Cell Proliferation, Differentiation) ERE->Target_Genes Regulates

Application Notes and Protocols for the Extraction of Desmethylglycitein from Soy Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylglycitein, also known as 4',6,7-trihydroxyisoflavone or 6-hydroxydaidzein, is a naturally occurring isoflavone found in soy products. It is a metabolite of other soy isoflavones, primarily daidzein and glycitein.[1][2] Emerging research has highlighted the potential biological activities of this compound, including antioxidant and anti-cancer properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1] This document provides detailed application notes and protocols for the extraction and quantification of this compound from various soy materials. As this compound is often present in smaller quantities and is a metabolite, protocols often target its precursor, glycitein, which is more abundant in soy. Glycitein itself accounts for 5-10% of the total isoflavones in many soy food products.[3]

Data Presentation: Quantitative Analysis of Glycitein in Soy Products

The concentration of glycitein, the direct precursor to this compound, can vary significantly depending on the type of soy product and the processing methods used. Fermented soy products may contain higher levels of the aglycone form. The following table summarizes the quantitative findings from various studies on the glycitein content in different soy materials.

Soy ProductGlycitein Content (mg/g of dry weight)Notes
Soybean SeedsVaries significantly by cultivarThe isoflavone profile is dependent on the genetic variety of the soybean.
Soy GermCan be a rich source of glyciteinOne study noted that glycitein can comprise about 50% of the isoflavone mass in soy germ.[2]
Soy MilkVariable, often lower than in whole beansProcessing can affect isoflavone content.
TofuVariableDependent on the coagulation and processing methods used.
Fermented Soy Products (e.g., Tempeh)Generally higher in aglyconesThe fermentation process can lead to the hydrolysis of glycosides to their aglycone forms, including glycitein.[4]

Experimental Protocols

Protocol 1: Solvent Extraction of Isoflavones (including Glycitein) from Soy Flour

This protocol outlines a general method for the extraction of isoflavones from soy flour using an organic solvent. This method is suitable for obtaining a crude extract containing a mixture of isoflavones, including glycitein.

Materials:

  • Soy flour (finely ground)

  • 80% Ethanol (v/v)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)

Procedure:

  • Sample Preparation: Weigh 10 g of finely ground soy flour into a 250 mL Erlenmeyer flask.

  • Extraction: Add 100 mL of 80% ethanol to the flask.

  • Incubation: Place the flask in a shaking incubator at 60°C and 150 rpm for 2 hours.

  • Filtration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Centrifugation: For a clearer supernatant, centrifuge the filtrate at 4000 rpm for 15 minutes.

  • Concentration: Concentrate the supernatant using a rotary evaporator at 50°C until the ethanol has been removed. The resulting aqueous extract can be lyophilized to obtain a dry powder.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) with a C18 cartridge to enrich the isoflavone fraction.

Protocol 2: Quantification of Glycitein using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of glycitein in soy extracts using reverse-phase HPLC with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Glycitein analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Methanol (HPLC grade) for sample preparation

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Acetic acid in Water

  • Mobile Phase B: 0.1% Acetic acid in Acetonitrile

  • Gradient Elution: A common gradient starts with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the isoflavones. A typical gradient might be:

    • 0-5 min: 15% B

    • 5-25 min: 15-35% B

    • 25-30 min: 35-50% B

    • 30-35 min: 50-15% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of glycitein standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried soy extract (from Protocol 1) in methanol. The concentration should be adjusted to fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the glycitein peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of glycitein in the sample. The final amount can be expressed as mg of glycitein per gram of the initial soy product.

Mandatory Visualizations

Experimental Workflow for this compound (Glycitein) Extraction and Analysis

Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis Start Soy Product (e.g., Soy Flour) Grinding Grinding/Milling Start->Grinding Solvent Solvent Addition (e.g., 80% Ethanol) Grinding->Solvent Extraction Extraction (Shaking Incubation) Solvent->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Isoflavone Extract Filtration->CrudeExtract Dissolution Dissolution in Methanol CrudeExtract->Dissolution Sample for Analysis Filtering Syringe Filtration (0.45 µm) Dissolution->Filtering HPLC HPLC-UV Analysis Filtering->HPLC Quantification Quantification HPLC->Quantification Result This compound (Glycitein) Concentration Quantification->Result

Caption: Workflow for the extraction and quantification of this compound (as glycitein) from soy products.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. These include the PI3K/Akt pathway, Protein Kinase C (PKC) signaling, and the regulation of Cyclin-Dependent Kinases (CDKs).[1]

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_pkc PKC Pathway cluster_cdk Cell Cycle Regulation DMG This compound PI3K PI3K DMG->PI3K inhibits PKCa PKCα DMG->PKCa inhibits CDK1 CDK1 DMG->CDK1 inhibits CDK2 CDK2 DMG->CDK2 inhibits Akt Akt PI3K->Akt activates Adipogenesis Adipogenesis Inhibition Akt->Adipogenesis regulates MMP1 MMP-1 Expression PKCa->MMP1 induces CellCycle S & G2/M Phase Arrest CDK1->CellCycle CDK2->CellCycle

Caption: this compound's inhibitory effects on key cellular signaling pathways.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the extraction and analysis of this compound from soy products. The methodologies can be adapted based on the specific soy matrix and the desired purity of the final extract. The elucidation of the signaling pathways affected by this compound opens avenues for further research into its therapeutic potential in various diseases. As with any experimental work, optimization of the described protocols may be necessary to suit specific laboratory conditions and research objectives.

References

Application Notes and Protocols for Cell-Based Assays of Desmethylglycitein Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing cell-based assays to investigate the diverse bioactivities of Desmethylglycitein, a key isoflavone metabolite. The included methodologies cover its anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and phytoestrogenic effects.

Anti-Cancer Bioactivity: Cell Cycle Arrest in HCT-116 Cells

Application Note

This compound, also known as 6,7,4'-trihydroxyisoflavone, has demonstrated significant anti-proliferative effects in human colon cancer cells. It has been shown to induce cell cycle arrest at the S and G2/M phases, leading to an inhibition of cancer cell growth. This activity is attributed to its direct interaction with and inhibition of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2), crucial regulators of cell cycle progression.[1] The following protocol details an MTT assay to assess the cytotoxic effects of this compound on HCT-116 human colon cancer cells and a cell cycle analysis to determine its impact on cell cycle progression.

Experimental Protocol: MTT Assay for Cell Viability

1. Materials:

  • This compound (stock solution in DMSO)

  • HCT-116 cells

  • McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete McCoy's 5A medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
  • Prepare serial dilutions of this compound (e.g., 0, 10, 25, 50, 100 µM) in the culture medium. The final DMSO concentration should not exceed 0.5%.
  • After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
  • Incubate the cells for 24, 48, or 72 hours.
  • Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

1. Materials:

  • HCT-116 cells

  • This compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

2. Procedure:

  • Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
  • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100 µM) for 24 or 48 hours.
  • Harvest the cells by trypsinization and wash with PBS.
  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
  • Centrifuge the fixed cells and wash with PBS.
  • Resuspend the cell pellet in PI staining solution containing RNase A.
  • Incubate in the dark at room temperature for 30 minutes.
  • Analyze the cell cycle distribution using a flow cytometer.

Quantitative Data

CompoundCell LineAssayEndpointResult
This compoundHCT-116Cell ProliferationG2/M ArrestInduced at 0-100 µM
This compoundHCT-116Kinase AssayCDK1 InhibitionDose-dependent (0-100 µM)
This compoundHCT-116Kinase AssayCDK2 InhibitionDose-dependent (0-100 µM)

Signaling Pathway

G2_M_Arrest This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA inhibits M_Phase M Phase CDK1_CyclinB->M_Phase promotes Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest S_Phase S Phase CDK2_CyclinA->S_Phase promotes G2_Phase G2 Phase G2_Phase->M_Phase S_Phase->G2_Phase

This compound inducing G2/M cell cycle arrest.

Anti-Inflammatory Bioactivity: Inhibition of Nitric Oxide Production

Application Note

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This assay is crucial for screening potential anti-inflammatory compounds. The protocol below describes a method to quantify the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Assay

1. Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
  • Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
  • After incubation, collect 50 µL of the cell culture supernatant.
  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
  • Incubate for 10 minutes at room temperature in the dark.
  • Measure the absorbance at 540 nm.
  • Determine the nitrite concentration from a sodium nitrite standard curve.

Quantitative Data

No specific IC50 value for this compound on NO inhibition in RAW 264.7 cells was found in the provided search results. It is recommended to perform a dose-response study to determine this value. For reference, related isoflavones like genistein have reported IC50 values for NO inhibition in the micromolar range.

Antioxidant and Neuroprotective Bioactivity

Application Note

This compound possesses antioxidant properties that contribute to its neuroprotective effects. It can protect neuronal cells from oxidative stress-induced cell death, a key factor in neurodegenerative diseases. The following protocols describe assays to evaluate the antioxidant capacity of this compound by measuring reactive oxygen species (ROS) in HT22 hippocampal cells and its neuroprotective effect against glutamate-induced toxicity in SK-N-SH neuroblastoma cells.

Experimental Protocol: Reactive Oxygen Species (ROS) Assay

1. Materials:

  • This compound

  • HT22 cells

  • DMEM with 10% FBS

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Glutamate

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

2. Procedure:

  • Seed HT22 cells in a 96-well black, clear-bottom plate.
  • Pre-treat cells with this compound at various concentrations for 1 hour.
  • Induce oxidative stress by adding glutamate (e.g., 5 mM) for 24 hours.
  • Wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.
  • Wash the cells again with PBS.
  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

Experimental Protocol: Neuroprotection Assay

1. Materials:

  • This compound

  • SK-N-SH cells

  • MEM with 10% FBS

  • Glutamate

  • MTT Assay reagents (as described previously)

2. Procedure:

  • Seed SK-N-SH cells in a 96-well plate.
  • Pre-treat the cells with different concentrations of this compound for 24 hours.
  • Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 25-50 mM) for another 24 hours.
  • Assess cell viability using the MTT assay as described in the anti-cancer protocol.

Quantitative Data

Specific EC50 or neuroprotective concentrations for this compound were not found in the search results. Dose-response experiments are necessary to determine these values.

Phytoestrogenic Bioactivity: Estrogen Receptor β Reporter Assay

Application Note

As a phytoestrogen, this compound can bind to estrogen receptors (ERs) and modulate their activity. It has a higher affinity for ERβ over ERα. An ERβ reporter assay can be used to quantify the estrogenic activity of this compound. This assay typically utilizes a cell line stably transfected with the human ERβ and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

Experimental Protocol: ERβ Reporter Assay

1. Materials:

  • This compound

  • ERβ reporter cell line (e.g., T-47D-KBluc)

  • Appropriate cell culture medium

  • 17β-Estradiol (positive control)

  • Luciferase assay system

  • White, opaque 96-well plates

  • Luminometer

2. Procedure:

  • Seed the ERβ reporter cells in a white, opaque 96-well plate.
  • After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control and a 17β-estradiol standard curve.
  • Incubate for 24 hours.
  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
  • Measure luminescence using a luminometer.
  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Quantitative Data

A specific EC50 value for this compound in an ERβ reporter assay was not found. Related phytoestrogens like genistein and daidzein typically exhibit EC50 values in the nanomolar to low micromolar range in such assays.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Inhibition cluster_Cell Adipocyte Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K activates AKT Akt PI3K->AKT activates Adipogenesis Adipogenesis AKT->Adipogenesis promotes This compound This compound This compound->PI3K inhibits PKCa_MMP1 cluster_Fibroblast Dermal Fibroblast UV_Radiation UV Radiation PKCa PKCα UV_Radiation->PKCa activates MMP1_Expression MMP-1 Expression PKCa->MMP1_Expression increases This compound This compound This compound->PKCa inhibits Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis start Seed Cells (e.g., HCT-116, RAW 264.7) incubate1 Incubate 24h start->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate (Time-dependent) treat->incubate2 assay Perform Assay (e.g., MTT, Griess) incubate2->assay measure Measure Signal (Absorbance, Fluorescence) assay->measure analyze Analyze Data (e.g., Calculate IC50) measure->analyze

References

Application Notes and Protocols for In Vivo Experimental Design of Desmethylglycitein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylglycitein (DMG), an O-desmethyl isoflavone, is a metabolite of the soy isoflavone glycitein. Isoflavones, a class of phytoestrogens, have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects. These biological activities are often attributed to their ability to modulate key cellular signaling pathways. This document provides a comprehensive guide for the in vivo experimental design of this compound, offering detailed protocols for toxicity, pharmacokinetic, and efficacy studies. The proposed experimental designs are based on established rodent models and methodologies commonly employed in preclinical drug development.

Potential Mechanisms of Action and Signaling Pathways

Flavonoids, including isoflavones like this compound, are known to exert their effects through various signaling pathways. Based on the literature for structurally related compounds, DMG is hypothesized to modulate the following key pathways:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, survival, and proliferation. Flavonoids have been shown to modulate this pathway, which could be relevant for its potential anti-cancer and neuroprotective effects.[1][2][3][4][5]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and apoptosis.[6][7][8][9] Modulation of this pathway by DMG could underlie its anti-inflammatory and neuroprotective properties.

  • AMPK Signaling Pathway: The AMP-activated protein kinase pathway is a key regulator of cellular energy homeostasis. Its activation is associated with beneficial metabolic effects, including improved glucose uptake and fatty acid oxidation, making it a relevant target for anti-diabetic therapies.[10][11][12][13][14]

Preclinical In Vivo Experimental Design

A systematic in vivo evaluation of this compound should encompass toxicity, pharmacokinetic, and efficacy studies. The following sections outline detailed protocols for each of these stages.

Toxicity Studies

Acute and repeated-dose toxicity studies are essential to determine the safety profile of this compound and to establish a safe dose range for subsequent efficacy studies. These studies should be conducted in compliance with OECD guidelines.[15][16][17]

1.1. Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute toxicity of this compound after a single oral dose.

Protocol:

  • Animals: Healthy, young adult nulliparous and non-pregnant female Sprague-Dawley rats (8-12 weeks old).

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and free access to food and water.

  • Grouping: A stepwise procedure is used, with 3 animals per step.

  • Dosing:

    • Administer this compound orally by gavage at a starting dose of 300 mg/kg. The vehicle should be an appropriate inert solvent (e.g., 0.5% carboxymethylcellulose).

    • Observe animals for mortality and clinical signs of toxicity for up to 14 days.[18]

    • Depending on the outcome, the dose for the next step is increased or decreased.

  • Observations: Record body weight, food and water consumption, and any clinical signs of toxicity daily.

  • Necropsy: At the end of the observation period, all animals are subjected to gross necropsy.

1.2. Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

Objective: To evaluate the sub-acute toxicity of this compound following daily oral administration for 28 days.

Protocol:

  • Animals: Male and female Sprague-Dawley rats (8-12 weeks old).

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: Low dose this compound

    • Group 3: Mid dose this compound

    • Group 4: High dose this compound

    • (n=5-10 animals/sex/group)

  • Dosing: Administer this compound or vehicle orally by gavage daily for 28 days.

  • Observations:

    • Monitor clinical signs, body weight, and food/water consumption throughout the study.

    • Perform detailed clinical observations weekly.

  • Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full histopathological examination of organs and tissues.

Data Presentation: Toxicity Studies

ParameterVehicle ControlLow Dose (mg/kg)Mid Dose (mg/kg)High Dose (mg/kg)
Acute Toxicity (LD50) N/A>2000>2000>2000
28-Day Study
Body Weight Change (%)+15 ± 2+14 ± 3+12 ± 2.5+8 ± 3
ALT (U/L)35 ± 536 ± 640 ± 755 ± 9
AST (U/L)80 ± 1082 ± 1288 ± 11105 ± 15*
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.20.8 ± 0.2
Histopathology FindingsNo significant findingsNo significant findingsNo significant findingsMild hepatocellular hypertrophy

*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD and are hypothetical.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Protocol:

  • Animals: Male Sprague-Dawley rats (8-12 weeks old) with jugular vein cannulation for serial blood sampling.

  • Grouping:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg)

    • (n=4-6 animals/group)

  • Dosing:

    • IV: Administer as a bolus injection via the tail vein.

    • PO: Administer by oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into heparinized tubes.[19][20][21][22]

  • Plasma Analysis: Separate plasma by centrifugation and store at -80°C until analysis. Quantify this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.

Data Presentation: Pharmacokinetic Parameters

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1500 ± 250850 ± 150
Tmax (h)0.081.5 ± 0.5
AUC (0-t) (ng*h/mL)3200 ± 4005500 ± 700
t1/2 (h)2.5 ± 0.54.0 ± 0.8
Bioavailability (%)N/A17.2

Data are presented as mean ± SD and are hypothetical.

Efficacy Studies

Based on the known activities of related isoflavones, the following efficacy models are proposed for this compound.

3.1. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Protocol:

  • Animals: Male Wistar rats (150-200 g).

  • Grouping:

    • Group 1: Vehicle control (0.5% CMC, p.o.)

    • Group 2: this compound (e.g., 25 mg/kg, p.o.)

    • Group 3: this compound (e.g., 50 mg/kg, p.o.)

    • Group 4: Indomethacin (10 mg/kg, p.o.) as a positive control

    • (n=6-8 animals/group)

  • Procedure:

    • Administer the test compounds or vehicle 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[23][24][25][26][27]

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation: Anti-Inflammatory Efficacy

Treatment GroupPaw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control1.8 ± 0.2-
This compound (25 mg/kg)1.4 ± 0.1522.2
This compound (50 mg/kg)1.1 ± 0.138.9
Indomethacin (10 mg/kg)0.9 ± 0.1*50.0

*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD and are hypothetical.

3.2. Anti-Diabetic Activity: Streptozotocin (STZ)-Induced Diabetes

Objective: To assess the anti-diabetic potential of this compound in a model of type 1 diabetes.[28][29][30][31][32][33][34][35][36]

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ (50-60 mg/kg) dissolved in citrate buffer (pH 4.5).

  • Grouping (Diabetic Animals):

    • Group 1: Diabetic control (vehicle)

    • Group 2: this compound (e.g., 50 mg/kg/day, p.o.)

    • Group 3: Metformin (e.g., 100 mg/kg/day, p.o.) as a positive control

    • (n=8-10 animals/group)

  • Treatment: Begin treatment 3 days after STZ injection and continue for 28 days.

  • Parameters Monitored:

    • Fasting blood glucose levels (weekly).

    • Oral glucose tolerance test (OGTT) at the end of the study.

    • Serum insulin, total cholesterol, and triglycerides.

    • Histopathology of the pancreas.

Data Presentation: Anti-Diabetic Efficacy

ParameterDiabetic ControlThis compound (50 mg/kg)Metformin (100 mg/kg)
Fasting Blood Glucose (mg/dL) - Day 28450 ± 50280 ± 40220 ± 35
OGTT (AUC)85000 ± 900062000 ± 750055000 ± 6000
Serum Insulin (ng/mL)0.8 ± 0.21.5 ± 0.31.8 ± 0.4

*Statistically significant difference from diabetic control (p < 0.05). Data are presented as mean ± SD and are hypothetical.

3.3. Neuroprotective Activity: Lipopolysaccharide (LPS)-Induced Neuroinflammation

Objective: To investigate the neuroprotective effects of this compound in a mouse model of neuroinflammation.[37][38][39][40][41]

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group 1: Control (Saline + Vehicle)

    • Group 2: LPS + Vehicle

    • Group 3: LPS + this compound (e.g., 20 mg/kg/day, p.o.)

    • Group 4: LPS + this compound (e.g., 40 mg/kg/day, p.o.)

    • (n=10-12 animals/group)

  • Procedure:

    • Pre-treat with this compound or vehicle for 7 days.

    • Induce neuroinflammation with a single intraperitoneal injection of LPS (0.25 mg/kg).

  • Behavioral Tests (24h post-LPS):

    • Open field test (locomotor activity).

    • Elevated plus maze (anxiety-like behavior).

  • Biochemical Analysis (Brain Tissue):

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.

    • Assess microglial activation by Iba1 immunohistochemistry.

Data Presentation: Neuroprotective Efficacy

ParameterControlLPS + VehicleLPS + DMG (20 mg/kg)LPS + DMG (40 mg/kg)
Time in Open Arms (EPM, %)45 ± 520 ± 432 ± 6#38 ± 5#
TNF-α (pg/mg protein)50 ± 10250 ± 30150 ± 25#110 ± 20#
IL-1β (pg/mg protein)30 ± 8180 ± 25*100 ± 20#75 ± 15#

*Statistically significant difference from control (p < 0.05). #Statistically significant difference from LPS + Vehicle (p < 0.05). Data are presented as mean ± SD and are hypothetical.

Mandatory Visualizations

G cluster_0 Experimental Workflow for In Vivo Evaluation of this compound Toxicity Toxicity Studies (OECD Guidelines) AcuteTox Acute Oral Toxicity (OECD 423) Toxicity->AcuteTox RepeatTox 28-Day Repeated Dose (OECD 407) Toxicity->RepeatTox PK Pharmacokinetic Studies (Rodent Model) IV_PO IV and PO Administration PK->IV_PO Efficacy Efficacy Studies (Disease Models) Inflammation Anti-inflammatory (Carrageenan Paw Edema) Efficacy->Inflammation Diabetes Anti-diabetic (STZ-induced) Efficacy->Diabetes Neuro Neuroprotective (LPS-induced) Efficacy->Neuro

Caption: Workflow for the preclinical in vivo evaluation of this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival DMG This compound DMG->PI3K PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 NFkB NF-κB p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines DMG This compound DMG->MAP2K

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.

AMPK_Pathway AMP_ATP Increased AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK GlucoseUptake Glucose Uptake (GLUT4) AMPK->GlucoseUptake FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis DMG This compound DMG->AMPK activates

Caption: Proposed activation of the AMPK signaling pathway by this compound.

References

Desmethylglycitein: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylglycitein, also known as 4',6,7-Trihydroxyisoflavone, is a metabolite of the soy isoflavone daidzein. It has garnered significant interest in cancer research due to its antioxidant and anti-cancer properties. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, with a focus on its mechanism of action, relevant signaling pathways, and in vitro and in vivo applications.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms:

  • Cell Cycle Arrest: It directly binds to and inhibits Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest at the S and G2/M phases.[1]

  • Inhibition of Signaling Pathways: this compound inhibits Protein Kinase C (PKC)α and binds to Phosphoinositide 3-kinase (PI3K) in an ATP-competitive manner, thereby inhibiting the PI3K/Akt signaling cascade.[1]

  • Induction of Apoptosis: By modulating key signaling pathways, this compound can induce programmed cell death in cancer cells.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayConcentration/DosageEffectCitation
HCT-116Colorectal CarcinomaAnchorage-dependent growth0-100 µMDose- and time-dependent growth suppression[1]
DLD1Colorectal CarcinomaAnchorage-dependent growth0-100 µMDose- and time-dependent growth suppression[1]
HCT-116Colorectal CarcinomaCDK1/CDK2 Activity0-100 µMDose-dependent inhibition of CDK1 and CDK2 activity[1]
HCT-116Colorectal CarcinomaCell Cycle Analysis100 µMIncreased percentage of cells in S and G2/M phases[1]
In Vivo Efficacy of this compound
Animal ModelCancer TypeTreatmentEffectCitation
Mouse Xenograft (HCT-116 cells)Colorectal Carcinoma5 or 25 mg/kg (intraperitoneal injection, daily for 20 days)Decreased tumor growth, volume, and weight[1]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, DLD1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance at 570 nm F->G

MTT Assay Experimental Workflow
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 100 µM) for 24-72 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

G cluster_workflow Cell Cycle Analysis Workflow A Cell Seeding & Treatment B Harvest Cells A->B C Fixation in 70% Ethanol B->C D Stain with Propidium Iodide C->D E Flow Cytometry Analysis D->E

Cell Cycle Analysis Experimental Workflow
Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK/ERK Signaling Pathways

This protocol is for examining the effect of this compound on key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: In Vivo Xenograft Tumor Model

This protocol describes the use of a mouse xenograft model to evaluate the in vivo anti-tumor activity of this compound.

Materials:

  • HCT-116 human colorectal carcinoma cells

  • Immunocompromised mice (e.g., SCID mice)

  • Matrigel

  • This compound solution for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest HCT-116 cells and resuspend them in a mixture of media and Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁷ HCT-116 cells in the flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.[2] Administer this compound (e.g., 5 or 25 mg/kg) or vehicle control via intraperitoneal injection daily.[1]

  • Data Collection: Continue treatment for a predetermined period (e.g., 20 days).[1] Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Signaling Pathway Diagrams

G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

This compound inhibits the PI3K/Akt signaling pathway.

G cluster_mapk MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation This compound This compound This compound->Raf may inhibit

Potential inhibitory effect of this compound on the MAPK/ERK pathway.

References

Desmethylglycitein: A Promising Isoflavone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Desmethylglycitein (DMG), a naturally occurring isoflavone and a metabolite of daidzein found in soy products, is emerging as a significant candidate in the field of drug discovery. Its diverse pharmacological activities, including anti-cancer, antioxidant, anti-inflammatory, and neuroprotective effects, make it a molecule of interest for the development of novel therapeutics. This document provides a detailed overview of this compound's biological activities, its known molecular targets, and comprehensive protocols for its investigation in a laboratory setting.

Biological Activities and Therapeutic Potential

This compound, also known as 4',6,7-Trihydroxyisoflavone, has demonstrated a range of biological effects that underscore its therapeutic potential.

  • Anti-Cancer Activity: DMG exhibits potent anti-proliferative and tumor-suppressive properties. It has been shown to inhibit the growth of human colon cancer cells (HCT-116) both in vitro and in vivo by inducing cell cycle arrest.[1]

  • Antioxidant Effects: As an antioxidant, this compound effectively scavenges free radicals and inhibits lipid peroxidation, processes that are implicated in numerous chronic diseases.[2]

  • Estrogenic Activity: DMG displays a notable affinity for estrogen receptor β (ERβ), suggesting its potential for use in hormone-related therapies with a degree of tissue selectivity.[2]

  • Anti-Inflammatory Properties: While direct studies on the anti-inflammatory mechanisms of DMG are emerging, related isoflavones are known to suppress the production of pro-inflammatory cytokines, indicating a likely similar mechanism for this compound.[3]

  • Neuroprotective Potential: Related compounds like glycitein have shown protective effects against oxidative stress in neuronal cells, pointing to a potential role for DMG in the management of neurodegenerative diseases.[4]

Molecular Targets and Mechanisms of Action

This compound's therapeutic effects are attributed to its interaction with several key molecular targets.

  • Cyclin-Dependent Kinases (CDKs): DMG directly binds to and inhibits CDK1 and CDK2, crucial regulators of the cell cycle. This inhibition leads to cell cycle arrest at the S and G2/M phases, thereby halting cancer cell proliferation.[1]

  • Protein Kinase Cα (PKCα): It acts as a direct inhibitor of PKCα, a protein involved in signal transduction pathways that regulate cell growth and differentiation.[1]

  • Phosphoinositide 3-Kinase (PI3K): this compound binds to PI3K in an ATP-competitive manner, inhibiting its activity and the downstream PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer and metabolic diseases.[1]

  • Estrogen Receptor β (ERβ): Its selective binding to ERβ over ERα suggests potential for development as a selective estrogen receptor modulator (SERM).[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Activity Assay Result Reference
AntioxidantDPPH Radical ScavengingIC₅₀: ~13 μM[2]
EstrogenicEstrogen Receptor β (ERβ) BindingRelative binding affinity of ~14% compared to estradiol[2]
Target Cell Line Effect Concentration Duration Reference
CDK1HCT-116Dose-dependent suppression of activity0-100 μM24-72 hours[1]
CDK2HCT-116Inhibition of activity0-100 μM24-72 hours[1]
Cell GrowthHCT-116Inhibition of anchorage-dependent and -independent growthNot specifiedNot specified[1]
Cell CycleHCT-116Induction of arrest at S and G2/M phases100 μM24-72 hours[1]
In Vivo Model Cell Line Treatment Duration Outcome Reference
Xenograft MiceHCT-1165 or 25 mg/kg (intraperitoneal injection, once daily)20 daysDecreased tumor growth, volume, and weight[1]

Signaling Pathways

This compound modulates key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below illustrate these interactions.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Adipogenesis Adipogenesis Akt->Adipogenesis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

CDK_Cell_Cycle_Pathway This compound This compound CDK1 CDK1 This compound->CDK1 Inhibits CDK2 CDK2 This compound->CDK2 Inhibits G2_M_Transition G2/M Transition CDK1->G2_M_Transition G1_S_Transition G1/S Transition CDK2->G1_S_Transition S_Phase S Phase CDK2->S_Phase CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest S_Phase->CellCycleArrest G2_M_Transition->CellCycleArrest

Caption: CDK-Mediated Cell Cycle Regulation by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

Anti-Cancer Assays

This assay determines the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of carcinogenesis.

Soft_Agar_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Base Prepare 0.6% Base Agar Layer Seed_Cells Seed Cells in Top Agar onto Base Agar Prep_Base->Seed_Cells Prep_Top Prepare 0.4% Top Agar with Cells Prep_Top->Seed_Cells Add_DMG Add this compound (and controls) Seed_Cells->Add_DMG Incubate Incubate for 14-21 days Add_DMG->Incubate Stain Stain Colonies (e.g., Crystal Violet) Incubate->Stain Count Count Colonies Stain->Count Analyze Analyze Data (IC50) Count->Analyze

Caption: Workflow for the Anchorage-Independent Growth Assay.

Protocol:

  • Preparation of Agar Layers:

    • Prepare a 1.2% solution of agar in sterile water and autoclave.

    • Prepare a 2X solution of the desired cell culture medium (e.g., DMEM) with 20% fetal bovine serum (FBS).

    • To create the 0.6% base agar layer, mix equal volumes of the 1.2% agar solution and the 2X medium.

    • Dispense 2 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell Suspension in Top Agar:

    • Trypsinize and count the HCT-116 cells.

    • Prepare a cell suspension at a concentration of 1 x 10⁴ cells/mL in 1X medium.

    • To create the 0.4% top agar layer, mix the cell suspension with a 0.8% agar solution (pre-warmed to 40°C) at a 1:1 ratio.

  • Seeding and Treatment:

    • Carefully layer 1.5 mL of the top agar/cell suspension onto the solidified base agar in each well.

    • After the top layer solidifies, add 200 µL of medium containing various concentrations of this compound (e.g., 0-100 µM) or vehicle control (DMSO) to each well.

  • Incubation and Analysis:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14-21 days, replenishing the treatment medium every 3-4 days.

    • After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour.

    • Count the number of colonies larger than a predefined size (e.g., 50 µm) under a microscope.

    • Calculate the percentage of inhibition of colony formation for each concentration of this compound and determine the IC₅₀ value.

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment:

    • Seed HCT-116 cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

    • Allow the cells to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or vehicle control for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate at 37°C for 30 minutes in the dark.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions.

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the different concentrations of this compound, the positive control, or the blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

This assay measures malondialdehyde (MDA), a product of lipid peroxidation, as thiobarbituric acid reactive substances (TBARS).

Protocol:

  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., RIPA buffer).

    • Induce lipid peroxidation in the samples if necessary (e.g., using FeSO₄ and H₂O₂).

    • Treat the samples with different concentrations of this compound.

  • TBARS Reaction:

    • To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Incubate on ice for 15 minutes and then centrifuge.

    • Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% thiobarbituric acid (TBA).

    • Incubate in a boiling water bath for 10 minutes.

  • Measurement:

    • Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.

    • Use a standard curve of MDA to quantify the amount of TBARS in the samples.

    • Calculate the percentage of inhibition of lipid peroxidation by this compound.

Enzyme Inhibition Assays

A general protocol for a luminescence-based kinase assay (e.g., ADP-Glo™) is provided below. This can be adapted for specific kinases by using the appropriate enzyme, substrate, and buffer conditions.

Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer, which typically includes a buffer (e.g., Tris-HCl), MgCl₂, BSA, and DTT.

    • Dilute the kinase (e.g., CDK1/Cyclin B, PKCα, or PI3K) and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor (this compound) or vehicle control.

    • Add 2 µL of the enzyme solution.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a multifaceted isoflavone with significant potential in drug discovery, particularly in the areas of oncology, inflammatory diseases, and conditions associated with oxidative stress. The protocols and information provided herein offer a comprehensive guide for researchers to further investigate the therapeutic promise of this natural compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its clinical utility.

References

Troubleshooting & Optimization

Troubleshooting Desmethylglycitein solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Desmethylglycitein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as 4',6,7-Trihydroxyisoflavone) is a naturally occurring isoflavone found in fermented soy products.[1] Like many flavonoids, it has low solubility in water, which can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for biological activity and absorption.[2][3]

Q2: What are the recommended solvents for dissolving this compound?

A2: The primary recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[4] Other polar organic solvents such as ethanol and methanol can also be used.[2] For experimental working solutions, a co-solvent system is typically employed, where the initial stock solution is further diluted into an aqueous buffer or cell culture medium.[5][6]

Q3: What is the "like dissolves like" principle and how does it apply to this compound?

A3: The "like dissolves like" principle states that substances with similar chemical characteristics, particularly polarity, will dissolve in each other.[5] this compound is a relatively polar molecule due to its hydroxyl groups, but its larger organic structure limits its solubility in highly polar water. It dissolves well in polar aprotic solvents like DMSO, which can effectively solvate the molecule.[7][8]

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be an effective method to increase the solubility of many compounds, including this compound.[5][9] However, it is crucial to be cautious, as excessive heat can lead to the degradation of the compound. Always refer to the manufacturer's stability data before applying heat. After dissolving, allow the solution to cool to your experimental temperature to ensure the compound remains in solution.[9]

Q5: How does pH affect the solubility of this compound?

A5: The solubility of flavonoids can be influenced by the pH of the solvent.[3][10] The hydroxyl groups on the this compound molecule can be deprotonated in basic conditions, forming a salt that may be more soluble in aqueous solutions. Conversely, acidic conditions may suppress ionization and reduce solubility.[11] It is advisable to determine the optimal pH for your specific experimental buffer.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.
  • Possible Cause 1: Incorrect Solvent Choice.

    • Solution: this compound has very low solubility in water and non-polar solvents. Ensure you are using a recommended polar aprotic solvent like DMSO to prepare your initial stock solution.[4][8]

  • Possible Cause 2: Insufficient Solvent Volume.

    • Solution: The concentration may be too high for the chosen solvent volume. Refer to the solubility data to ensure you are not exceeding the solubility limit. Add more solvent incrementally until the compound dissolves completely.

  • Possible Cause 3: Insufficient Agitation.

    • Solution: Vigorous mixing is often required. Use a vortex mixer or an ultrasonic bath (sonication) to provide mechanical energy, which helps break down solute particles and facilitate dissolution.[5]

Issue 2: The compound dissolves in organic solvent but precipitates when diluted into aqueous buffer.

This common issue is known as "crashing out" and occurs when a compound in a soluble organic solvent is introduced to an aqueous environment where it is poorly soluble.

  • Possible Cause 1: Final concentration is too high.

    • Solution: The final concentration in your aqueous medium likely exceeds the solubility limit of this compound in that specific co-solvent mixture. Decrease the final concentration of the compound in your working solution.[9] It is recommended to perform a dilution series to find the maximum achievable concentration without precipitation.

  • Possible Cause 2: High percentage of organic solvent in the final solution.

    • Solution: While a co-solvent is necessary, high concentrations of DMSO or ethanol can be toxic to cells. The goal is to use the minimal amount of organic solvent required. A common practice is to ensure the final concentration of DMSO in cell culture media is below 0.5%.

  • Possible Cause 3: Temperature Fluctuation.

    • Solution: A decrease in temperature can lower solubility.[5] Try pre-warming your aqueous buffer to the temperature of your experiment (e.g., 37°C) before adding the stock solution.[9]

Data Presentation

Table 1: Solubility Profile of this compound

SolventReported SolubilityMolar ConcentrationNotes
DMSO 125 mg/mL[4]462.55 mM[4]Recommended for primary stock solutions.
Ethanol SolubleNot specifiedCan be used as an alternative to DMSO.
Methanol Soluble[2]Not specifiedAnother potential solvent for stock solutions.
Water Very low solubility[3]Not specifiedNot recommended for initial dissolution.
Aqueous Buffers Sparingly solubleNot specifiedRequires a co-solvent like DMSO for dilution.[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 125 mg/mL or lower).[4]

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[5]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[9]

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
  • Pre-warm Buffer: Warm your sterile aqueous buffer (e.g., PBS, cell culture medium) to the final experimental temperature (e.g., 37°C).[9] This helps prevent precipitation caused by temperature changes.

  • Prepare Dilutions: Set up a series of tubes containing the pre-warmed aqueous medium.

  • Dilution: Add the required volume of the this compound DMSO stock solution to the aqueous medium. Crucially, add the stock solution directly into the buffer while vortexing or swirling the tube to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final Concentration Check: Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5% for cell-based assays).

  • Solubility Assessment: Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation occurs, you must reduce the final concentration.

Visualizations

cluster_start Start: Solubility Issue cluster_troubleshoot Troubleshooting Steps cluster_end Resolution start Compound does not dissolve or precipitates check_solvent Is the solvent correct? (e.g., DMSO for stock) start->check_solvent check_solvent->start No, change solvent check_conc Is concentration too high? check_solvent->check_conc Yes check_conc->start Yes, add more solvent use_physical Apply physical methods (Vortex, Sonicate, Gentle Heat) check_conc->use_physical No dilution_issue Precipitation upon aqueous dilution? use_physical->dilution_issue Still issues? lower_conc Lower final concentration dilution_issue->lower_conc Yes end_success Clear, stable solution achieved dilution_issue->end_success No warm_buffer Pre-warm aqueous buffer lower_conc->warm_buffer check_ph Consider pH adjustment warm_buffer->check_ph check_ph->end_success Solution Stable

Caption: A logical workflow for troubleshooting solubility issues.

cluster_cytosol Cytosol cluster_nucleus Nucleus DMG This compound PKCa PKCα DMG->PKCa Inhibits PI3K PI3K DMG->PI3K Inhibits CDK CDK1 / CDK2 DMG->CDK Inhibits Akt Akt PI3K->Akt Activates CellCycle Cell Cycle Arrest (S and G2/M phases) CDK->CellCycle Promotes Progression cluster_stock Step 1: Prepare Stock Solution cluster_working Step 2: Prepare Working Solution cluster_final Final Product weigh Weigh this compound (Solid) add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store warm_buffer Pre-warm Aqueous Buffer (e.g., to 37°C) store->warm_buffer Retrieve for use dilute Add DMSO stock to buffer while vortexing warm_buffer->dilute inspect Visually inspect for precipitation dilute->inspect final_solution Clear Working Solution (Ready for experiment) inspect->final_solution

References

Technical Support Center: Optimizing Desmethylglycitein Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Desmethylglycitein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like many flavonoids, is primarily influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Understanding and controlling these factors is crucial for obtaining reliable and reproducible experimental results.

Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A2: While specific degradation kinetics for this compound across a wide pH range are not extensively documented, studies on similar flavonoids like catechins and quercetin suggest that they are generally more stable in acidic to neutral conditions (pH 4-7).[3][4][5] Alkaline conditions (pH > 7) can lead to rapid degradation and auto-oxidation of the phenolic hydroxyl groups.[4] It is recommended to perform preliminary pH stability studies for your specific experimental conditions.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of isoflavones.[6] For short-term storage (days to weeks), it is advisable to keep this compound solutions at 0-4°C. For long-term storage (months to years), solutions should be stored at -20°C or -80°C.[7] It is also important to minimize freeze-thaw cycles, which can be achieved by storing the solution in single-use aliquots.

Q4: Is this compound sensitive to light?

A4: Yes, like many phenolic compounds, this compound is susceptible to photodegradation. It is crucial to protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[1] All experimental manipulations should be performed with minimal light exposure.

Q5: What are the recommended solvents for dissolving and storing this compound?

A5: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[8] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. When preparing aqueous solutions, the inclusion of at least 20% organic solvent like ethanol or acetonitrile can improve stability.[5] However, the choice of solvent will ultimately depend on the specific requirements of your experiment.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of this compound in my aqueous buffer during my experiment.

  • Possible Cause: The pH of your buffer may be too high (alkaline).

    • Solution: Measure the pH of your buffer. If it is above 7, consider adjusting it to a more acidic or neutral pH. Perform a pilot experiment to assess the stability of this compound in your chosen buffer at different pH values.

  • Possible Cause: The solution is being exposed to light.

    • Solution: Ensure your solutions are protected from light at all times by using amber vials or foil wrapping.

  • Possible Cause: The temperature of the solution is too high.

    • Solution: If your experiment allows, try to perform it at a lower temperature or minimize the time the solution is kept at room temperature. Store solutions on ice when not in immediate use.

Problem 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound.

  • Possible Cause: Degradation of this compound is occurring.

    • Solution: This is a strong indicator of instability. Review the troubleshooting steps in Problem 1. The additional peaks are likely degradation products. A stability-indicating HPLC method is necessary to separate and quantify these degradants.

  • Possible Cause: Contamination of the sample or solvent.

    • Solution: Ensure you are using high-purity solvents and that your glassware is scrupulously clean. Run a blank injection of your solvent to check for contaminants.

Problem 3: My experimental results with this compound are not reproducible.

  • Possible Cause: Inconsistent stability of the stock or working solutions.

    • Solution: Prepare fresh working solutions for each experiment from a properly stored stock solution. If using a stock solution over a period of time, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles. Always handle the stock solution with care to minimize exposure to light and elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][9][10][11]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV or DAD detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[12][13]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.[12][13]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.[10]

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a set temperature (e.g., 80°C) for a specified duration.[14] Also, heat a solution of this compound under reflux.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or other impurities.[13][14][15][16]

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over time to elute compounds with increasing hydrophobicity. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., 260 nm) and also collect spectra across a range (e.g., 200-400 nm) using the DAD to assess peak purity.

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO125 mg/mL (462.55 mM)[8]

Table 2: Representative Degradation of a Flavonoid Under Forced Degradation Conditions (Hypothetical Data for Illustration)

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 M HCl24 hours60°C15%2
0.1 M NaOH8 hoursRoom Temp45%3
3% H₂O₂24 hoursRoom Temp25%2
Dry Heat48 hours80°C8%1
Photostability1.2 million lux hours25°C18%2

Visualizations

Signaling Pathways

This compound has been shown to interact with several key signaling pathways involved in cell cycle regulation and metabolism.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response This compound This compound This compound->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK46_D CDK4/6-Cyclin D CDK46_D->G1 CDK2_E CDK2-Cyclin E CDK2_E->G1 CDK2_A CDK2-Cyclin A CDK2_A->S CDK1_A CDK1-Cyclin A CDK1_A->G2 CDK1_B CDK1-Cyclin B CDK1_B->M This compound This compound This compound->CDK2_A Inhibition This compound->CDK1_A Inhibition

Caption: Inhibition of CDK1 and CDK2 by this compound in the Cell Cycle.

Experimental Workflow

Stability_Workflow cluster_stress Stress Conditions Start Start: Prepare this compound Stock Solution Stress Forced Degradation Study Start->Stress Acid Acid Hydrolysis Stress->Acid Base Alkaline Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolysis Stress->Photo Analyze Analyze Stressed Samples and Control Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Dev->Analyze Data Data Analysis: - Identify Degradants - Determine Degradation Pathway - Assess Peak Purity Analyze->Data Validate Validate HPLC Method (ICH Guidelines) Data->Validate End Optimized Stable Solution & Validated Analytical Method Validate->End

Caption: Workflow for Assessing this compound Stability.

References

Technical Support Center: Optimizing Desmethylglycitein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Desmethylglycitein.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low Extraction Yield Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. Isoflavones, including this compound, are often present as glycosides which are more polar, and aglycones which are less polar.[1]- Solvent Selection: Use hydroalcoholic solvents. Mixtures of ethanol or methanol with water (e.g., 50-80% ethanol) are often effective for extracting isoflavones.[1][2] The optimal ethanol concentration can be around 82%.[3]- Solvent Blends: For complex matrices, a three-solvent system (e.g., ethanol, water, and 1,3-propanediol) can improve extraction efficiency.[4]- Green Solvents: Consider using Deep Eutectic Solvents (DESs) as a more environmentally friendly and potentially more efficient alternative.[5][6]
Suboptimal Extraction Temperature: Temperature significantly influences solvent viscosity, diffusion rate, and the stability of this compound.- Temperature Optimization: Systematically evaluate a range of temperatures (e.g., 40°C to 90°C).[7][8] For ultrasound-assisted extraction, an optimal temperature might be around 52-82°C.[3][9] For conventional extraction, temperatures around 72.5°C have been shown to be effective for isoflavones.[10]
Insufficient Extraction Time: The duration of contact between the solvent and the plant material may not be long enough for complete extraction.- Time Optimization: Experiment with different extraction times. For ultrasound-assisted extraction, optimal times can be as short as 20-60 minutes.[2][5] Microwave-assisted extraction can also significantly reduce extraction time to under 40 minutes.[11] Conventional methods may require longer durations of 60-95 minutes.[10][12]
Inadequate Solid-to-Liquid Ratio: A low solvent volume may lead to saturation, preventing further dissolution of this compound.- Ratio Adjustment: Increase the solvent-to-material ratio. Ratios from 1:22 g/mL to 1:36 g/mL have been found to be effective in various extraction methods.[5][9] A ratio of 26.5:1 (ml/g) was optimal in one study for isoflavone extraction.[10]
Inefficient Extraction Method: Conventional methods like maceration may not be as effective as modern techniques.- Advanced Techniques: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption and mass transfer, leading to higher yields and shorter extraction times.[1][7][13]
Degradation of this compound High Temperature or Prolonged Exposure to Heat: this compound, like other phenolic compounds, can be sensitive to heat.- Temperature Control: Use the lowest effective temperature for the shortest necessary time.[14]- Protective Atmosphere: Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Presence of Degrading Enzymes: Endogenous enzymes in the plant material could degrade the target compound.- Enzyme Deactivation: Blanching the raw material with steam or hot water before extraction can deactivate enzymes.
Co-extraction of Impurities Non-selective Solvent System: The chosen solvent may be extracting a wide range of other compounds along with this compound.- Solvent Polarity Tuning: Adjust the polarity of your solvent system to be more selective for this compound.- Successive Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction.
Complex Plant Matrix: The source material naturally contains a high diversity of compounds.- Purification Steps: Incorporate post-extraction purification steps such as solid-phase extraction (SPE) or column chromatography to isolate this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: While specific data for this compound is limited, for isoflavones in general, hydroalcoholic mixtures are highly effective. A 70% ethanol-water mixture is a common starting point as isoflavonoids are often present as glycosides which are soluble in such solvents.[1] The optimal ethanol concentration can range from 50% to 82%.[2][3] For a greener approach, Deep Eutectic Solvents (DESs) have shown great promise in extracting flavonoids.[5]

Q2: How can I improve my extraction yield using conventional methods like maceration?

A2: To optimize maceration, ensure the plant material is finely ground to increase the surface area. Agitate the mixture continuously and consider performing multiple extraction cycles (e.g., three times) with fresh solvent each time. Optimizing the solvent-to-solid ratio, temperature, and extraction time is also crucial.[13][15]

Q3: What are the advantages of Ultrasound-Assisted Extraction (UAE) for this compound?

A3: UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, leading to cell wall disruption and enhanced solvent penetration.[9] This results in significantly shorter extraction times, reduced solvent consumption, and often higher yields compared to conventional methods.[3][13]

Q4: Is Microwave-Assisted Extraction (MAE) a suitable method for this compound?

A4: Yes, MAE is an excellent method for extracting phenolic compounds like isoflavones. Microwaves directly heat the solvent and the moisture within the plant cells, causing a rapid temperature and pressure increase that ruptures the cell walls and releases the target compounds.[7] This technique is known for its high efficiency, reduced extraction times, and lower solvent usage.[11][14]

Q5: How do I choose the optimal parameters for my extraction?

A5: The optimal parameters (solvent concentration, temperature, time, solid-to-liquid ratio) are interdependent and depend on the raw material and the extraction method. A systematic approach like Response Surface Methodology (RSM) using a Box-Behnken design can be employed to efficiently find the optimal conditions for maximizing this compound yield.[8][10][12]

Q6: Can the source of the raw material affect the extraction yield?

A6: Absolutely. The concentration of this compound can vary significantly depending on the plant cultivar, growing conditions, and harvesting time.[16] It is advisable to source high-quality, consistent raw material for reproducible extraction results.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Material: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place a known amount of the powdered material (e.g., 1 g) into an extraction vessel.

    • Add the optimized extraction solvent (e.g., 82% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).[17]

  • Ultrasonication:

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic power (e.g., 420 W) and frequency (e.g., 40 kHz).[3][5]

    • Set the extraction temperature (e.g., 82°C) and time (e.g., 2.1 hours).[3]

  • Sample Recovery:

    • After extraction, centrifuge the mixture (e.g., 3000 rpm for 10 minutes) to separate the solid residue.[12]

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the supernatants from all extractions.

  • Concentration and Analysis:

    • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis by HPLC or other quantitative methods.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Preparation of Material: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup:

    • Place a known amount of the powdered material (e.g., 1 g) into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 80% v/v ethanol) at the desired solvent-to-material ratio (e.g., 25:1 mL/g).[17]

  • Microwave Irradiation:

    • Place the vessel in the microwave extractor.

    • Set the microwave power (e.g., 350-600 W), extraction time (e.g., 12-38 minutes), and temperature.[11][17] The extraction can be performed in cycles to prevent overheating.[17]

  • Sample Recovery: Follow the same sample recovery steps as in the UAE protocol (centrifugation and collection of supernatant).

  • Concentration and Analysis: Concentrate the extract and prepare it for analysis as described in the UAE protocol.

Visualizations

Extraction_Optimization_Workflow A Define Objective: Maximize this compound Yield B Select Extraction Method (e.g., UAE, MAE) A->B C Identify Key Parameters: - Solvent Concentration - Temperature - Time - Solid/Liquid Ratio B->C D Design Experiment (e.g., RSM) Box-Behnken Design C->D E Perform Extractions According to Design D->E F Quantify this compound Yield (e.g., HPLC) E->F G Analyze Data & Build Model F->G H Determine Optimal Conditions G->H I Validate Model with Confirmatory Experiment H->I UAE_Workflow cluster_prep Material Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_recovery Sample Recovery & Analysis Prep1 Dry Plant Material Prep2 Grind to Fine Powder Prep1->Prep2 Ext1 Mix Powder with Solvent Prep2->Ext1 Ext2 Apply Ultrasonic Irradiation Ext1->Ext2 Ext3 Control Temperature & Time Ext2->Ext3 Rec1 Centrifuge Mixture Ext3->Rec1 Rec2 Collect Supernatant Rec1->Rec2 Rec3 Concentrate Extract Rec2->Rec3 Rec4 Quantitative Analysis (HPLC) Rec3->Rec4

References

Technical Support Center: Desmethylglycitein Cell Culture Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desmethylglycitein (DMG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in cell culture assays involving this isoflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DMG), also known as 4',6,7-Trihydroxyisoflavone, is a minor isoflavone found in fermented soy products. It is recognized for its antioxidant and estrogenic activities, with a notable affinity for estrogen receptor β (ERβ)[1]. In cell-based assays, its primary mechanisms of action include the direct inhibition of several key signaling proteins:

  • Protein Kinase C alpha (PKCα): DMG is a direct inhibitor of this kinase, which is involved in various cellular processes like proliferation and differentiation[2][3].

  • Phosphoinositide 3-kinase (PI3K): DMG binds to PI3K in an ATP-competitive manner, inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and growth[3].

  • Cyclin-Dependent Kinases 1 and 2 (CDK1 & CDK2): DMG directly binds to and suppresses the activity of CDK1 and CDK2, key regulators of cell cycle progression[3].

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. How can I prevent this?

This is a common issue with hydrophobic compounds like this compound. The problem arises because while DMG is soluble in the organic solvent DMSO, its solubility in the aqueous environment of cell culture media is significantly lower. When the DMSO stock is diluted into the media, the DMG can crash out of solution.

Here are some strategies to mitigate precipitation:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for sensitive primary cells, below 0.1%.[4] Higher concentrations of DMSO can be toxic to cells and can also affect the solubility of the compound upon dilution[5][6].

  • Method of Dilution: Instead of adding the DMG/DMSO stock directly to the full volume of media, try pre-diluting the stock in a smaller volume of serum-free media or PBS while vortexing gently. This gradual dilution can sometimes help keep the compound in solution. Another approach is to add the DMSO stock to the media with gentle stirring[6].

  • Warm the Media: Pre-warming the cell culture media to 37°C before adding the DMG/DMSO stock can sometimes improve solubility.

  • Sonication: Gentle sonication of the diluted DMG solution in media can help to redissolve small precipitates, but this should be done cautiously to avoid damaging the compound or other media components[4].

Q3: I am seeing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound. What are the potential sources of this variability?

Variability in cell viability assays can stem from several factors related to both the compound and the assay itself.

  • Compound Stability: Isoflavones like this compound can be unstable in cell culture conditions (37°C, neutral pH).[7][8][9][10][11] Degradation over the course of a 24, 48, or 72-hour experiment will lead to a decrease in the effective concentration of the compound, resulting in inconsistent dose-response curves. It is recommended to prepare fresh dilutions of DMG for each experiment from a frozen stock.

  • DMG Purity: The purity of the this compound used can impact results. Commercially available DMG typically has a purity of >98%. Impurities could have their own biological effects or interfere with the assay.

  • Cell Culture Conditions: General sources of variability in cell culture can significantly impact results. These include:

    • Cell Density: Ensure you are seeding a consistent number of cells for each experiment and that they are in the logarithmic growth phase.[9]

    • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Serum Variability: Lot-to-lot variation in fetal bovine serum (FBS) can affect cell growth and response to treatments.

  • Assay Interference: this compound, as a phenolic compound, has the potential to interfere with the chemistry of the MTT assay. It may interact with the formazan product or have reducing activity itself, leading to inaccurate absorbance readings. It is crucial to include proper controls, such as media with DMG but no cells, to check for any direct effect of the compound on the assay reagents.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use a multichannel pipette for adding reagents to the plate to minimize timing differences between wells.[9]
Uneven Cell Seeding Ensure your cell suspension is homogenous before seeding. Gently swirl the cell suspension between pipetting to prevent cells from settling. Avoid seeding cells in the outer wells of the plate, as these are more prone to evaporation (the "edge effect"). Instead, fill these wells with sterile PBS or media.[9]
Compound Precipitation Visually inspect your wells under a microscope after adding this compound to check for any precipitate. If precipitation is observed, refer to the FAQ on preventing precipitation.
Issue 2: Poor or No Dose-Response Curve
Possible Cause Troubleshooting Step
Incorrect Concentration Range The effective concentration of this compound may be outside the range you are testing. Perform a broad dose-range finding experiment (e.g., from 0.1 µM to 100 µM) to identify the appropriate concentration range for your cell line.
Compound Instability As mentioned in the FAQs, this compound may be degrading in the culture media during the experiment. Prepare fresh dilutions for each experiment. Consider reducing the incubation time if stability is a major concern.
Cell Line Insensitivity The cell line you are using may not be sensitive to the effects of this compound. This could be due to the absence of its molecular targets or the presence of resistance mechanisms. Consider using a different cell line that is known to be responsive to isoflavones or inhibitors of the PI3K, PKC, or CDK pathways.
Assay Interference Run a control plate with your this compound dilutions in cell-free media to see if the compound itself reacts with the MTT reagent and affects the absorbance reading.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₀O₅N/A
Molecular Weight 270.24 g/mol N/A
Purity (Typical) >98%N/A
Solubility Soluble in DMSO[3]

Table 2: Recommended Cell Culture Assay Parameters

ParameterRecommendationRationale
Stock Solution Solvent DMSOHigh solubility of this compound.
Stock Solution Storage Aliquot and store at -20°C or -80°C.To prevent degradation from repeated freeze-thaw cycles.[3]
Final DMSO Concentration in Media < 0.5% (ideally < 0.1% for sensitive cells)To minimize solvent-induced cytotoxicity.[4]
Working Solution Preparation Prepare fresh for each experiment.To mitigate potential instability of this compound in aqueous media.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay with this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Target cells (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (DMG)

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the DMG stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DMG.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_dmg Add DMG to cells incubation_24h->add_dmg prepare_dmg Prepare this compound dilutions prepare_dmg->add_dmg incubation_treatment Incubate for 24-72h add_dmg->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt dissolve_formazan Dissolve formazan crystals incubation_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for a typical MTT cell viability assay.

Troubleshooting Logic for Compound Precipitation

Precipitation_Troubleshooting start Precipitation observed in media? high_dmso Is final DMSO concentration > 0.5%? start->high_dmso Yes no_precipitation Proceed with experiment start->no_precipitation No reduce_dmso Reduce final DMSO concentration high_dmso->reduce_dmso Yes improper_dilution Was the dilution done properly? high_dmso->improper_dilution No reduce_dmso->start gradual_dilution Try gradual dilution or add to stirring media improper_dilution->gradual_dilution No solubility_limit Solubility limit likely exceeded improper_dilution->solubility_limit Yes gradual_dilution->start

Caption: Troubleshooting logic for this compound precipitation.

Signaling Pathways Inhibited by this compound

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_pkc PKC Pathway cluster_cdk Cell Cycle Regulation PI3K PI3K Akt Akt PI3K->Akt PKCa PKCα Downstream_PKC Downstream Effectors PKCa->Downstream_PKC CDK1_2 CDK1/CDK2 CellCycle Cell Cycle Progression CDK1_2->CellCycle DMG This compound DMG->PI3K inhibits DMG->PKCa inhibits DMG->CDK1_2 inhibits

Caption: Key signaling pathways inhibited by this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Desmethylglycitein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Desmethylglycitein.

Frequently Asked Questions (FAQs)

Q1: My in vitro results with this compound are promising, but I'm observing poor efficacy in vivo. What could be the primary reason for this discrepancy?

A1: The most likely reason for the discrepancy between in vitro and in vivo results is the low oral bioavailability of this compound. Like many flavonoids, it is poorly soluble in aqueous solutions, which limits its absorption in the gastrointestinal (GI) tract.[1][2] Furthermore, it may undergo significant first-pass metabolism in the intestine and liver, reducing the amount of active compound that reaches systemic circulation.[2][3]

Q2: I am having difficulty dissolving this compound in my aqueous buffer for in vitro assays. What can I do?

A2: For in vitro experiments, you can initially dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.1%) to not affect your experimental system. For in vivo studies, more advanced formulation strategies are necessary to improve its solubility and absorption.

Q3: What are the main strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[4][5]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[6][7][8]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[9][10][11]

Q4: How can I assess the bioavailability of my this compound formulation?

A4: Bioavailability is typically assessed through pharmacokinetic (PK) studies in animal models. This involves administering the formulation orally and collecting blood samples at various time points. The concentration of this compound in the plasma is then quantified using a sensitive analytical method like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13][14] Key PK parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are then calculated to determine the extent of absorption.

Troubleshooting Guides for Formulation Development

Solid Dispersions

Q: I've prepared a solid dispersion of this compound, but the dissolution rate is still not optimal. What could be the issue?

A: This could be due to several factors:

  • Inadequate Polymer Interaction: The chosen polymer may not be effectively interacting with this compound to prevent its recrystallization. Consider screening different hydrophilic polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC).

  • Incorrect Drug-to-Polymer Ratio: The ratio of this compound to the polymer is crucial. A higher polymer concentration may be needed to sufficiently disperse the drug.

  • Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can significantly impact its properties.[4][15] You may need to optimize the parameters of your chosen method or try an alternative one.

Cyclodextrin Complexation

Q: My this compound-cyclodextrin complex shows poor water solubility. How can I improve this?

A:

  • Choice of Cyclodextrin: The type of cyclodextrin (e.g., α-, β-, γ-cyclodextrin) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) have different cavity sizes and hydrophilicities.[7] You may need to screen various cyclodextrins to find the one that forms the most stable and soluble inclusion complex with this compound.

  • Complexation Method: The method of preparation, such as co-precipitation, kneading, or freeze-drying, can influence the efficiency of complexation.[6][16] Experimenting with different methods may yield a more soluble complex.

  • Stoichiometry: Ensure you are using the optimal molar ratio of this compound to cyclodextrin for complex formation.

Nanoparticle Formulation

Q: I am observing aggregation of my this compound nanoparticles. How can I prevent this?

A:

  • Inadequate Stabilization: Nanoparticles require stabilizers to prevent aggregation. Ensure you are using an appropriate stabilizer (e.g., surfactants like Tween 80 or polymers like chitosan) at an optimal concentration.

  • Surface Charge: The zeta potential of your nanoparticles is an indicator of their stability. A higher absolute zeta potential value (typically > ±30 mV) indicates better stability. You may need to adjust the pH or add charged molecules to increase the surface charge.

  • Purification Method: The method used to purify the nanoparticles (e.g., centrifugation, dialysis) should be gentle enough to avoid inducing aggregation.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following tables summarize the expected improvements in solubility and bioavailability based on studies with analogous flavonoids.

Table 1: Expected Solubility Enhancement of this compound with Different Formulation Strategies.

Formulation StrategyCarrier/MethodExpected Fold Increase in Aqueous Solubility
Solid Dispersion Polyvinylpyrrolidone (PVP K30)5 - 20
Hydroxypropyl Methylcellulose (HPMC)10 - 50
Cyclodextrin Complexation β-Cyclodextrin (β-CD)10 - 100
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)50 - 500
Nanoparticles Polymeric Nanoparticles (e.g., PLGA)> 1000

Table 2: Expected Pharmacokinetic Parameter Improvements for Formulated this compound.

ParameterUnformulated this compound (Expected)Formulated this compound (Expected Improvement)
Cmax (ng/mL) Low2 - 10 fold increase
Tmax (h) VariablePotentially shorter
AUC (ng·h/mL) Low3 - 15 fold increase
Oral Bioavailability (%) < 5%10 - 40%

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:4 ratio.

  • Dissolve both components in a suitable volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Ensure complete dissolution by gentle stirring or sonication.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve.

  • Store the resulting powder in a desiccator until further use.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
  • Prepare an aqueous solution of a suitable cyclodextrin (e.g., HP-β-CD) at a specific concentration.

  • Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the organic solvent by evaporation under reduced pressure.

  • Cool the aqueous solution in an ice bath to precipitate the inclusion complex.

  • Collect the precipitate by filtration and wash it with cold distilled water.

  • Lyophilize (freeze-dry) the collected solid to obtain a fine powder of the inclusion complex.

Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles by Ionic Gelation
  • Dissolve a biodegradable polymer like chitosan in an acidic aqueous solution (e.g., 1% acetic acid).

  • Dissolve this compound in a small amount of ethanol and add it to the chitosan solution under constant stirring.

  • Prepare an aqueous solution of a cross-linking agent, such as sodium tripolyphosphate (TPP).

  • Add the TPP solution dropwise to the chitosan-Desmethylglycitein mixture under continuous stirring.

  • Nanoparticles will form spontaneously through ionic gelation.

  • Continue stirring for a defined period (e.g., 30-60 minutes) to stabilize the nanoparticles.

  • Collect the nanoparticles by centrifugation and wash them with distilled water to remove unreacted reagents.

  • Resuspend the nanoparticle pellet in a suitable medium or lyophilize for long-term storage.

Diagrams: Signaling Pathways and Workflows

Desmethylglycitein_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor_Activation Transcription Factor Activation (e.g., Nrf2) Kinase_Cascade->Transcription_Factor_Activation Gene_Expression Target Gene Expression (e.g., Antioxidant Enzymes) Transcription_Factor_Activation->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory, Antioxidant) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow_Bioavailability Formulation Prepare this compound Formulation Administration Oral Administration to Animal Model Formulation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep Analysis HPLC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis Results Determine Bioavailability (Cmax, Tmax, AUC) Data_Analysis->Results

Caption: General workflow for in vivo bioavailability studies.

Troubleshooting_Logic Start Low Bioavailability Observed? Solubility Is Aqueous Solubility Low? Start->Solubility Permeability Is Intestinal Permeability Low? Solubility->Permeability No Formulate Implement Formulation Strategy Solubility->Formulate Yes Dissolution Is Dissolution Rate Slow? Dissolution->Permeability No Optimize_Formulation Optimize Formulation (e.g., change carrier, particle size) Dissolution->Optimize_Formulation Yes Add_Enhancer Consider Permeation Enhancers Permeability->Add_Enhancer Yes Success Improved Bioavailability Permeability->Success No Formulate->Dissolution Optimize_Formulation->Success Add_Enhancer->Success

Caption: Troubleshooting logic for low bioavailability.

Analytical Methods for Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for quantifying low concentrations of small molecules like this compound in complex biological matrices such as plasma.[12][14][17]

Sample Preparation Protocol for Plasma:

  • To 100 µL of plasma, add an internal standard (a structurally similar molecule not present in the sample).

  • Precipitate the plasma proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase used for the HPLC analysis.

  • Inject the reconstituted sample into the HPLC-MS/MS system.

References

Desmethylglycitein Technical Support Center: Troubleshooting Experimental Artifacts and Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Desmethylglycitein (DMG). The information is designed to help researchers identify potential artifacts, implement appropriate controls, and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Compound Precipitation

Q1: I'm observing precipitation of this compound in my cell culture medium after dilution from a DMSO stock. How can I prevent this?

A1: This is a common issue with isoflavones which have limited aqueous solubility. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%. While some cell lines can tolerate up to 0.5%, this should be empirically determined for your specific cells. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][2][3]

  • Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution of the DMG stock in DMSO first to achieve a lower concentration. Then, add this intermediate dilution to your culture medium.

  • Rapid Mixing: When adding the DMG-DMSO solution to the aqueous medium, ensure rapid and thorough mixing by gently vortexing or swirling the medium. This helps to quickly disperse the compound and can prevent localized high concentrations that lead to precipitation.[1]

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Sonication: For persistent solubility issues, brief sonication of the diluted compound in the medium can help dissolve small precipitates. However, be cautious as this can also affect the stability of the compound and other media components.[3]

  • Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test. Prepare your desired final concentration of DMG in the cell culture medium and visually inspect for precipitation under a microscope after a few hours of incubation at 37°C.

Logical Workflow for Preparing this compound Working Solutions

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_verification Verification and Use Stock Prepare high-concentration stock of this compound in 100% DMSO SerialDilution Perform serial dilutions of the stock solution in 100% DMSO to an intermediate concentration Stock->SerialDilution Step 1 FinalDilution Add the intermediate dilution to pre-warmed (37°C) cell culture medium with rapid mixing SerialDilution->FinalDilution Step 2 CheckPrecipitate Visually inspect for precipitation under a microscope FinalDilution->CheckPrecipitate Step 3 AddToCells Add the final working solution to cells (final DMSO ≤ 0.1%) CheckPrecipitate->AddToCells Step 4

Caption: Workflow for preparing this compound solutions for cell-based assays.

Assay-Specific Artifacts and Controls

Q2: I am using an MTT assay to assess cell viability and my results with this compound are inconsistent. What could be the cause?

A2: MTT assays are prone to interference from colored or redox-active compounds. Given that flavonoids can possess these properties, it is crucial to run proper controls.

  • Optical Interference: this compound, like other flavonoids, may absorb light near the 570 nm wavelength used to measure formazan, leading to artificially high or low readings.

    • Control: Run a "cell-free" control where you add DMG to the culture medium without cells, followed by the MTT reagent and solubilization solution. Any significant absorbance in these wells indicates direct interference with the assay reagents.

  • Redox Activity: DMG has antioxidant properties and can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

    • Control: Test the compound in a cell-free redox-based assay with MTT. An increase in formazan production in the absence of cells suggests direct reduction of the tetrazolium salt.

  • Orthogonal Assay: To confirm your results, use a different type of viability assay that relies on a different mechanism, such as a trypan blue exclusion assay (membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP). Concordant results across different assay platforms will increase confidence in your findings.

Q3: My this compound is showing potent activity in a DPPH antioxidant assay. How do I ensure the results are valid?

A3: The DPPH assay is a straightforward method, but requires careful execution.

  • Solvent Control: The solvent used to dissolve DMG (e.g., DMSO, ethanol) may have some radical scavenging activity. Always include a control with the solvent alone at the same final concentration used in the sample wells.

  • Positive Control: Use a well-characterized antioxidant standard like Trolox or ascorbic acid. This allows for comparison of the relative antioxidant potency of DMG and ensures the assay is performing as expected.

  • Color Interference: If your DMG solution has a significant color, it might interfere with the absorbance reading at 517 nm. Measure the absorbance of a sample blank containing only the compound in the solvent to correct for any background absorbance.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast CancerProliferation~30-40[1]
HCT-116Colon CancerProliferationNot specified, but inhibits[4]

Table 2: Antioxidant Activity of this compound

AssayActivityIC50 (µM)Reference
DPPH Radical ScavengingScavenging of DPPH radicals~13[1]
Lipid Peroxidation InhibitionInhibition in rat liver microsomesNot specified[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound (DMG)

  • Anhydrous DMSO

  • 96-well flat-bottom plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of DMG in DMSO.

    • Perform serial dilutions of the DMG stock in complete medium to achieve final desired concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

    • Include the following controls:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium with the highest final concentration of DMSO.

      • Positive Control: A known cytotoxic agent.

      • Cell-Free Blank: Medium with DMG at all concentrations, but no cells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the appropriate concentrations of DMG or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the cell-free blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the percentage of cell viability against the log of the DMG concentration to determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of this compound.

Materials:

  • This compound (DMG)

  • Anhydrous DMSO or Ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Trolox (positive control)

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should have a deep purple color.

    • DMG Stock Solution: Prepare a stock solution of DMG in DMSO or ethanol (e.g., 10 mM).

    • Trolox Standard Solution: Prepare a stock solution of Trolox in methanol or ethanol (e.g., 1 mM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of your DMG samples at various concentrations (prepared by diluting the stock solution in the same solvent as DPPH).

    • Prepare a standard curve using Trolox at various concentrations.

    • Include the following controls:

      • Blank: 100 µL of DPPH solution + 100 µL of solvent.

      • Sample Blank: 100 µL of solvent + 100 µL of each DMG concentration (to account for compound color).

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance of the samples by subtracting the absorbance of the corresponding sample blank.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100.

    • Plot the percentage of scavenging activity against the log of the DMG concentration to determine the IC50 value.

    • The results can also be expressed as Trolox Equivalents (TE) by comparing the scavenging activity of DMG to the Trolox standard curve.

Signaling Pathways and Experimental Workflows

This compound and Estrogen Receptor Signaling

This compound exhibits a notable affinity for estrogen receptor β (ERβ) over ERα, suggesting it may act as a selective estrogen receptor modulator (SERM).[1] This preferential binding can lead to the differential regulation of gene expression.

Experimental Workflow for Investigating ERβ Selectivity

G cluster_binding Step 1: Binding Affinity cluster_reporter Step 2: Transcriptional Activation cluster_geneexp Step 3: Endogenous Gene Expression CompBind Competitive Radioligand Binding Assay ERa ERα CompBind->ERa Determine Ki ERb ERβ CompBind->ERb Determine Ki ReporterAssay Reporter Gene Assay (e.g., ERE-Luciferase) CellsERa Cells expressing ERα ReporterAssay->CellsERa Measure luminescence CellsERb Cells expressing ERβ ReporterAssay->CellsERb Measure luminescence qPCR Quantitative PCR (qPCR) TargetGenes Known ERβ target genes qPCR->TargetGenes Measure mRNA levels

Caption: Workflow to determine the ERβ selectivity of this compound.

Potential Modulation of MAPK Signaling by this compound

Flavonoids are known to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. The MAPK cascade consists of several key kinases, including ERK, JNK, and p38. While direct evidence for this compound is still emerging, it is plausible that it could influence the phosphorylation status of these kinases.

Hypothesized MAPK Signaling Modulation by this compound

G cluster_pathway MAPK Signaling Pathway GrowthFactors Growth Factors / Stress Stimuli Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MKK47 MKK4/7 Ras->MKK47 MKK36 MKK3/6 Ras->MKK36 MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription JNK JNK MKK47->JNK JNK->Transcription p38 p38 MKK36->p38 p38->Transcription CellResponse Cellular Responses (Proliferation, Apoptosis) Transcription->CellResponse DMG This compound DMG->MEK ? DMG->JNK ? DMG->p38 ?

Caption: Hypothesized points of intervention for this compound in the MAPK pathway.

References

Technical Support Center: Refining Desmethylglycitein Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethylglycitein (DMG) in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse model?

A good starting point for in vivo studies in mice is in the range of 0.25 to 5 mg/kg body weight, administered orally (p.o.) or intraperitoneally (i.p.). A study investigating the memory-enhancing effects of 6,7,4'-Trihydroxyisoflavone (an alternative name for this compound) in mice used oral doses of 0.25, 0.5, and 1 mg/kg.[1] Another study on its anti-cancer properties used intraperitoneal injections of 5 and 25 mg/kg daily. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.

Q2: How should I prepare this compound for in vivo administration?

This compound has low solubility in water. Therefore, a suitable vehicle is required for its administration. A common approach for oral gavage is to suspend the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. For intraperitoneal or subcutaneous injections, dissolving this compound in a small amount of dimethyl sulfoxide (DMSO) and then diluting it with saline or corn oil is a common practice. It is essential to keep the final concentration of DMSO low (typically <5%) to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experiments.

Q3: What are the known signaling pathways modulated by this compound?

This compound has been shown to modulate several key signaling pathways:

  • PI3K/Akt Pathway: this compound can inhibit the PI3K/Akt signaling cascade, which is crucial for cell growth, proliferation, and survival.[2]

  • p-CREB/BDNF Pathway: It has been observed to increase the phosphorylation of CREB and the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, which is associated with improved learning and memory.[3]

  • PKCα Inhibition: this compound is a direct inhibitor of protein kinase C alpha (PKCα), a key enzyme in various cellular signaling pathways.

Q4: What are the potential adverse effects of this compound at higher doses?

Currently, there is limited specific information on the LD50 or severe toxicity of this compound. However, as with other phytoestrogens, high doses may potentially lead to hormonal disruptions or other off-target effects. One study on the related isoflavone genistein in mice showed that high doses (500 and 1000 mg/kg) led to hepatotoxicity and oxidative stress.[4] It is imperative to conduct a preliminary dose-range finding study to identify the maximum tolerated dose (MTD) in your specific animal model.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose - Insufficient dose- Poor bioavailability- Inappropriate administration route- Rapid metabolism of the compound- Perform a dose-escalation study.- Consider an alternative administration route (e.g., i.p. instead of p.o.) to bypass first-pass metabolism.- Analyze plasma levels of this compound to assess bioavailability.- Review literature on the pharmacokinetics of similar isoflavones.
High variability in animal response - Inconsistent dosing technique- Differences in animal age, weight, or sex- Genetic variability within the animal strain- Ensure all personnel are properly trained in the administration technique (e.g., oral gavage).- Use animals of the same age, sex, and narrow weight range.- Increase the number of animals per group to improve statistical power.
Vehicle-related toxicity or inflammation - High concentration of DMSO or other organic solvents- Improper pH or osmolarity of the vehicle- Reduce the concentration of the organic solvent in the final formulation.- Use a different, less toxic vehicle (e.g., corn oil, PEG400).- Ensure the vehicle is sterile and has a physiological pH.- Always include a vehicle-only control group to assess the effects of the vehicle itself.
Precipitation of the compound during administration - Poor solubility of this compound in the chosen vehicle- Temperature changes affecting solubility- Prepare fresh formulations before each administration.- Gently warm the formulation to body temperature before injection (ensure the compound is stable at that temperature).- Consider using a co-solvent system or a different vehicle with better solubilizing properties.

Data Presentation

Table 1: Summary of In Vivo this compound Dosages from Preclinical Studies

Animal Model Administration Route Dosage Range Frequency Observed Effects Reference
MouseOral (p.o.)0.25 - 1 mg/kgSingle doseAmeliorated scopolamine-induced memory impairments.[1]
MouseIntraperitoneal (i.p.)5 mg/kgSingle doseReversed scopolamine-induced memory impairments and increased hippocampal BDNF and CREB levels.[2]
MouseIntraperitoneal (i.p.)5 and 25 mg/kgDailySuppressed tumor development in HCT-116 xenografts.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Materials:

    • This compound (powder)

    • 0.5% Carboxymethylcellulose (CMC) in sterile saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Analytical balance

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of 0.5% CMC solution to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for 5-10 minutes in a water bath sonicator to aid in dispersion.

    • Visually inspect the suspension for any large aggregates.

    • Prepare the suspension fresh before each administration.

Protocol 2: Oral Gavage in Mice
  • Materials:

    • Prepared this compound suspension

    • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)

    • 1 mL syringe

    • Animal scale

  • Procedure:

    • Weigh the mouse to determine the correct volume of the suspension to administer.

    • Draw the calculated volume of the this compound suspension into the syringe.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

    • With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the esophagus (a slight swallowing reflex may be observed), slowly administer the suspension.

    • Gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis start Calculate Dose weigh Weigh DMG start->weigh mix Mix DMG and Vehicle weigh->mix vehicle Prepare Vehicle (e.g., 0.5% CMC) vehicle->mix sonicate Vortex/Sonicate mix->sonicate weigh_animal Weigh Animal sonicate->weigh_animal draw_dose Draw Calculated Dose weigh_animal->draw_dose administer Administer via Oral Gavage or Injection draw_dose->administer observe Behavioral Observation administer->observe collect Tissue/Blood Collection administer->collect end Data Interpretation observe->end analyze Biochemical/Molecular Analysis collect->analyze analyze->end

Caption: Experimental workflow for in vivo studies with this compound.

signaling_pathways cluster_er Estrogen Receptor Signaling cluster_pi3k PI3K/Akt Signaling cluster_creb p-CREB/BDNF Pathway DMG This compound ERb Estrogen Receptor β (ERβ) DMG->ERb nucleus Nucleus ERb->nucleus Translocation gene_exp Target Gene Expression nucleus->gene_exp Transcription Modulation DMG2 This compound PI3K PI3K DMG2->PI3K Inhibition Akt Akt PI3K->Akt cell_survival Cell Survival & Proliferation Akt->cell_survival DMG3 This compound CREB CREB DMG3->CREB Activation pCREB p-CREB CREB->pCREB Phosphorylation BDNF BDNF Expression pCREB->BDNF memory Learning & Memory BDNF->memory

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing Desmethylglycitein Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the in vitro bioactivity of Desmethylglycitein.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vitro experiments with this compound, providing practical solutions and answers to frequently asked questions.

Solubility and Compound Stability

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility?

Answer: this compound, like many flavonoids, has low aqueous solubility. Here are several strategies to enhance its solubility for cell culture experiments:

  • Use of a Co-Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving flavonoids. Prepare a high-concentration stock solution of this compound in 100% DMSO. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is crucial to determine the optimal DMSO concentration for your specific cell line by performing a solvent tolerance test.

  • Stepwise Dilution: When diluting the DMSO stock solution into your aqueous culture medium, add it dropwise while vortexing or gently swirling the medium. This gradual dilution can help prevent immediate precipitation.

  • Serum Concentration: The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds. If your experimental design allows, maintaining a low percentage of fetal bovine serum (FBS) might help keep this compound in solution.

  • Alternative Solubilization Agents: For specific applications, other solubilizing agents like cyclodextrins or pluronic F-68 could be explored, but their compatibility with the cell line and assay must be validated.

Question: I am observing a decrease in the bioactivity of this compound over the course of my experiment. What could be the reason?

Answer: Flavonoids can be unstable in cell culture media, leading to a loss of bioactivity over time. Consider the following factors:

  • pH of the Medium: The stability of flavonoids is often pH-dependent. Ensure the pH of your culture medium is stable throughout the experiment.

  • Light Exposure: Some flavonoids are light-sensitive. Protect your solutions and cell cultures from direct light by using amber-colored tubes and wrapping plates in foil.

  • Oxidation: this compound, as an antioxidant, can be prone to oxidation. Prepare fresh solutions before each experiment and avoid prolonged storage of diluted solutions. You may also consider degassing your media to reduce dissolved oxygen.

  • Metabolism by Cells: Cells can metabolize flavonoids, converting them into less active forms. This is a biological factor to consider when interpreting long-term studies.

Experimental Variability

Question: I am seeing high variability in my results between replicate wells. What are the possible causes?

Answer: High variability in in vitro assays can stem from several sources:

  • Inconsistent Compound Concentration: Ensure your this compound stock solution is fully dissolved and homogenous before further dilutions. Inaccurate pipetting can also lead to variations.

  • Uneven Cell Seeding: A non-uniform cell density across the wells of your plate is a common source of variability. Ensure you have a single-cell suspension before seeding and use appropriate techniques to avoid edge effects.

  • Assay Interference: As an antioxidant, this compound may interfere with assays that rely on redox reactions, such as the MTT assay. If you observe a color change in cell-free controls containing this compound and the assay reagent, consider using an alternative viability assay like the Sulforhodamine B (SRB) assay.

Quantitative Data Summary

The following tables summarize the reported in vitro bioactivities of this compound. Please note that IC₅₀ values can vary depending on the cell line, experimental conditions, and assay used.

Table 1: Anti-Cancer Activity of this compound

Cell LineCancer TypeAssayIC₅₀ (µM)Reference
HCT-116Colon CarcinomaCell Viability~50-100[1]
DLD-1Colorectal AdenocarcinomaCell Viability~50-100[1]

Table 2: Anti-Inflammatory Activity of this compound

Cell LineAssayIC₅₀ (µM)Reference
RAW 264.7Nitric Oxide (NO) ProductionNot Reported

Table 3: Antioxidant Activity of this compound

AssayIC₅₀ (µM)Reference
DPPH Radical ScavengingNot Reported
ABTS Radical ScavengingNot Reported
ORACNot Reported

Note: Specific IC₅₀ values for the anti-inflammatory and antioxidant activities of this compound were not available in the searched literature. Researchers are encouraged to determine these values empirically for their specific experimental setup.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solvent only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for PI3K/Akt and MAPK/ERK Signaling Pathways

This protocol describes the detection of phosphorylated and total proteins in key signaling pathways affected by this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentrations for the specified time. Include a vehicle control.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • To detect total proteins, the membrane can be stripped and re-probed with the corresponding total protein antibody (e.g., anti-Akt).

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

This compound has been reported to exert its bioactivity by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.[2]

Desmethylglycitein_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival PKCalpha PKCalpha PKCalpha->Proliferation Inflammation Inflammation PKCalpha->Inflammation CDK1_Cyclin CDK1/Cyclin Cell_Cycle_Progression Cell Cycle Progression CDK1_Cyclin->Cell_Cycle_Progression CDK2_Cyclin CDK2/Cyclin CDK2_Cyclin->Cell_Cycle_Progression DMG This compound DMG->PI3K Inhibits (ATP-competitive) DMG->PKCalpha Inhibits DMG->CDK1_Cyclin Inhibits DMG->CDK2_Cyclin Inhibits

Caption: this compound inhibits key signaling pathways.

Experimental Workflow for Evaluating Anti-Cancer Activity

The following diagram outlines a typical workflow for assessing the anti-cancer effects of this compound in vitro.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HCT-116, DLD-1) start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 4. Determine IC50 viability_assay->ic50 mechanism_study 5. Mechanistic Studies ic50->mechanism_study western_blot Western Blot (PI3K/Akt, MAPK/ERK) mechanism_study->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_study->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_study->apoptosis_assay end End western_blot->end cell_cycle_analysis->end apoptosis_assay->end

Caption: Workflow for in vitro anti-cancer evaluation.

This technical support center is intended to be a living document and will be updated as more information on the in vitro bioactivity of this compound becomes available. We encourage researchers to contribute their findings and experiences to further enhance this resource.

References

Technical Support Center: Purity Assessment of Synthetic Desmethylglycitein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of synthetic Desmethylglycitein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound, also known as 4',6,7-trihydroxyisoflavone, is a metabolite of daidzein, an isoflavone found in soy.[1] It is investigated for its potential antioxidant and anti-cancer activities. The purity of synthetic this compound is crucial for obtaining accurate and reproducible results in research and for ensuring safety and efficacy in drug development. Impurities can have their own biological activities, potentially confounding experimental outcomes.

Q2: What are the common analytical methods for assessing the purity of synthetic this compound?

A2: The most common analytical methods for assessing the purity of isoflavones like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Q3: What are the potential impurities in synthetic this compound?

A3: Potential impurities in synthetic this compound can originate from starting materials, byproducts of the synthesis reaction, or degradation products. These may include residual starting materials, incompletely reacted intermediates, isomers, and related isoflavone structures that may not have been fully separated during purification. The specific impurities will depend on the synthetic route used.[4]

Q4: What is a typical acceptance criterion for the purity of synthetic this compound for research purposes?

A4: For research purposes, a purity of ≥95% is generally considered acceptable. However, for more sensitive applications, such as in vitro or in vivo studies, a purity of ≥98% is often required. The specific requirement should be determined based on the nature of the experiment.

Troubleshooting Guides

HPLC Analysis

Q: I am observing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?

A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of phenolic compounds like this compound.[2]

    • Solution: Ensure the mobile phase pH is appropriate. For reversed-phase chromatography of isoflavones, an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is commonly used to suppress the ionization of the hydroxyl groups and improve peak shape.[2][5]

  • Column Overload: Injecting too much sample can lead to peak tailing.[6][7]

    • Solution: Try injecting a smaller volume or a more dilute sample.[6]

  • Secondary Interactions: Interactions between the analyte and active sites (silanols) on the silica-based column packing can cause tailing.[8]

    • Solution: Use a base-deactivated column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help, but this may affect MS compatibility.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[7]

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, replacing the guard column (if used) or the analytical column may be necessary.[9]

LC-MS Analysis

Q: I am experiencing low sensitivity or poor ionization of this compound in my LC-MS analysis. What can I do?

A: Low sensitivity in LC-MS can be due to several factors related to both the liquid chromatography and the mass spectrometry settings.

  • Ionization Mode: The choice of ionization mode is critical. For isoflavones, electrospray ionization (ESI) is commonly used.[10]

    • Solution: Both positive and negative ion modes can be tested. Negative ion mode is often more sensitive for phenolic compounds due to the ease of deprotonation of the hydroxyl groups.

  • Mobile Phase Additives: The mobile phase composition can greatly influence ionization efficiency.

    • Solution: For negative ion mode, additives that promote deprotonation, such as a small amount of ammonium hydroxide or a volatile buffer like ammonium acetate, can enhance the signal. For positive ion mode, acidic modifiers like formic acid are typically used.[11]

  • Source Parameters: The settings of the mass spectrometer's ion source (e.g., capillary voltage, gas flow, temperature) need to be optimized.

    • Solution: Perform a systematic optimization of the ion source parameters by infusing a standard solution of this compound.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Purity Analysis

ParameterTypical Value
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[12]
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid[5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid[2]
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used for good separation of isoflavones.[13]
Flow Rate 0.5 - 1.5 mL/min[12]
Column Temperature 25 - 35 °C[13]
Detection Wavelength UV detection at approximately 260 nm[5][14]
Injection Volume 5 - 20 µL

Table 2: Typical LC-MS Parameters for this compound Analysis

ParameterTypical Value
LC System Same as HPLC (Table 1), often with smaller column dimensions (e.g., 2.1 mm ID) for better sensitivity.[15]
Ionization Source Electrospray Ionization (ESI)[10]
Polarity Negative or Positive Ion Mode
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Capillary Voltage 3-4 kV[11]
Nebulizer Gas Nitrogen
Drying Gas Flow 5-10 L/min
Drying Gas Temperature 300-350 °C[11]

Key Experiments: Methodologies

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is used to separate this compound from potential impurities and quantify its purity based on the peak area.

  • Sample Preparation: Accurately weigh about 1 mg of synthetic this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Refer to Table 1 for typical HPLC parameters. A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.

  • Data Analysis: The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Detection

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the confirmation of the molecular weight of this compound and the detection of impurities at low levels.

  • Sample Preparation: Prepare the sample as described for HPLC analysis, but at a lower concentration (e.g., 1-10 µg/mL), depending on the sensitivity of the instrument.

  • LC-MS Conditions: Use the LC conditions outlined in Table 2. The mass spectrometer should be set to acquire data in a full scan mode to identify the molecular ions of the main peak and any impurities.

  • Data Analysis: Confirm the identity of the this compound peak by its retention time and the observed mass-to-charge ratio (m/z) of its molecular ion. Analyze the mass spectra of any impurity peaks to aid in their identification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of the synthesized this compound and for identifying the structure of any significant impurities.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • NMR Experiments: Acquire a one-dimensional (1D) ¹H NMR spectrum. For complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3]

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to confirm that the structure is consistent with this compound. The presence of unexpected signals may indicate impurities.[16]

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results & Decision Synthesis Chemical Synthesis of This compound Crude_Product Crude Synthetic Product Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product HPLC HPLC-UV Analysis (Purity Quantification) Purified_Product->HPLC LCMS LC-MS Analysis (Identity Confirmation & Impurity ID) Purified_Product->LCMS NMR NMR Spectroscopy (Structural Confirmation) Purified_Product->NMR Decision Purity > 98%? HPLC->Decision LCMS->Decision NMR->Decision Final_Product Final Product (Meets Specifications) Decision->Final_Product Yes Repurify Further Purification Required Decision->Repurify No Repurify->Purification

Caption: Workflow for Purity Assessment of Synthetic this compound.

HPLC_Troubleshooting_Tree Start HPLC Peak Tailing Observed Check_Mobile_Phase Is Mobile Phase pH Appropriate? Start->Check_Mobile_Phase Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_Mobile_Phase->Adjust_pH No Check_Concentration Is Sample Concentration Too High? Check_Mobile_Phase->Check_Concentration Yes Resolved Problem Resolved Adjust_pH->Resolved Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Concentration->Dilute_Sample Yes Check_Column Is the Column Old or Contaminated? Check_Concentration->Check_Column No Dilute_Sample->Resolved Flush_Column Flush Column with Strong Solvent Check_Column->Flush_Column Yes Check_Column->Resolved No Replace_Column Replace Guard/Analytical Column Flush_Column->Replace_Column Still Tailing Replace_Column->Resolved

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Desmethylglycitein and Genistein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two key isoflavones, desmethylglycitein and genistein. Drawing from experimental data, we explore their respective potencies in anticancer, anti-inflammatory, antioxidant, and estrogenic activities. This objective analysis is intended to inform research and development in the fields of pharmacology and therapeutics.

At a Glance: Key Biological Activities

Biological ActivityThis compoundGenistein
Anticancer Demonstrates activity against various cancer cell lines.Potent inhibitor of various cancer cell lines with extensive research on underlying mechanisms.
Anti-inflammatory Shows potential, but quantitative data is limited.Well-documented activity through inhibition of key inflammatory pathways like NF-κB.
Antioxidant Possesses antioxidant properties.Exhibits significant antioxidant capacity in various assays.
Estrogenic Weak estrogenic activity.Known phytoestrogen with significant binding affinity for estrogen receptors.

Anticancer Activity: A Comparative Analysis

Both this compound and genistein have demonstrated the ability to inhibit the proliferation of various cancer cell lines. Genistein, being more extensively studied, has a larger body of evidence supporting its potent anticancer effects across a wide range of cancers.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

Cancer Cell LineThis compoundGenisteinReference
Breast Cancer
MCF-7 (ER+)No specific data found6.5 - 12.0 µg/mL (~24-44 µM)[1][2][1][2]
MDA-MB-231 (ER-)No specific data found47.5 µM[3][3]
Colon Cancer
SW480No specific data found375.8 µM (48h)[4][4]
SW620No specific data found351.1 µM (48h), 190.6 µM (72h)[4][4]
HT-29No specific data found50 µM (48h)[5][5]
HCT-116No specific data found2.25 µM (Genistein conjugate)[6]
Prostate Cancer
DU-145No specific data found4.64 µM (Genistein conjugate)[6]

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method.

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or genistein and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Anti-inflammatory Activity: Focus on NF-κB Inhibition

Chronic inflammation is a key factor in the development of many diseases. Both this compound and genistein have been investigated for their anti-inflammatory properties, with a particular focus on their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

While qualitative data suggests this compound possesses anti-inflammatory potential, quantitative data directly comparing its NF-κB inhibitory activity to that of genistein is limited. Genistein, however, has been shown to effectively inhibit NF-κB activation in a dose-dependent manner[7][8][9]. For instance, in LPS-stimulated RAW 264.7 macrophages, genistein at concentrations of 1, 5, and 10 µM suppressed NF-κB activation[9]. In human synoviocyte MH7A cells stimulated with TNF-α, genistein also demonstrated inhibitory effects on the NF-κB pathway[10].

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Genistein Genistein Genistein->IKK Inhibits Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Activates Transcription

Caption: Genistein inhibits the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Cell Transfection: Transfect cells with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with the test compounds (this compound or genistein) for a specified period.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Reporter Gene Assay: Measure the activity of the reporter protein (e.g., luciferase activity) using a luminometer.

  • Data Analysis: A decrease in reporter gene activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Antioxidant Capacity: A Head-to-Head Comparison

The ability of a compound to neutralize free radicals is a crucial aspect of its potential therapeutic value. The antioxidant capacities of this compound and genistein have been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays.

Table 2: Comparative Antioxidant Activity

AssayThis compoundGenisteinReference
DPPH No specific data foundDid not significantly reduce DPPH radical up to 80 µM[11][11]
ORAC (µmol TE/g) No specific data found9.94 ± 0.45 (for Daidzein, a related isoflavone)[12][12]

Note: The antioxidant activity can be influenced by the specific assay conditions and the chemical structure of the isoflavone. For instance, one study indicated that genistein did not show significant DPPH radical scavenging activity up to 80 µM[11]. Another study reported an H-ORAC value for daidzein, a structurally similar isoflavone, to be 9.94 ± 0.45 mol TE/mol[12]. More direct comparative studies are needed to definitively rank the antioxidant potential of this compound and genistein.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix the DPPH solution with various concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance in the presence of the antioxidant compared to the control.

Estrogenic Activity: Interaction with Estrogen Receptors

As phytoestrogens, both this compound and genistein can interact with estrogen receptors (ERs), ERα and ERβ. This interaction can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects, depending on the specific tissue and the presence of endogenous estrogens. Genistein is known to have a higher binding affinity for ERβ than ERα[13][14][15].

Table 3: Comparative Estrogen Receptor Binding Affinity

ReceptorThis compoundGenisteinReference
ERα (RBA %) No specific data foundLow affinity[16]
ERβ (RBA %) No specific data found6.8% (Kd = 7.4 nM)[16][16]

Note: RBA (Relative Binding Affinity) is expressed as a percentage relative to the binding of 17β-estradiol, which is set at 100%. A higher RBA indicates a stronger binding affinity. Genistein's binding affinity for ERβ is significantly higher than for ERα, with a reported 20-fold higher affinity for ERβ[15].

Experimental Workflow: Estrogen Receptor Competitive Binding Assay

ER_Binding_Assay ER_Preparation Prepare Estrogen Receptor (e.g., from rat uterine cytosol) Incubation Incubate ER, [3H]-Estradiol, and Test Compound ER_Preparation->Incubation Radiolabeled_Estradiol [3H]-Estradiol Radiolabeled_Estradiol->Incubation Test_Compound This compound or Genistein Test_Compound->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand Separation->Quantification Data_Analysis Calculate IC50 and Relative Binding Affinity Quantification->Data_Analysis

Caption: Workflow for an estrogen receptor competitive binding assay.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

  • Receptor Preparation: Prepare a source of estrogen receptors, such as rat uterine cytosol.

  • Incubation: Incubate the receptor preparation with a constant concentration of radiolabeled estradiol (e.g., [³H]estradiol) and increasing concentrations of the unlabeled test compound (this compound or genistein).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol using a method such as hydroxylapatite or dextran-coated charcoal.

  • Quantification of Radioactivity: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled estradiol against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol). The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of the test compound to the IC₅₀ of unlabeled estradiol.

Conclusion

Genistein has been the subject of extensive research, leading to a wealth of data on its potent biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This compound, while showing promise in these areas, requires further investigation to fully elucidate its quantitative biological activity and to draw direct, robust comparisons with genistein. This guide highlights the current state of knowledge and underscores the need for more comparative studies to better understand the therapeutic potential of these two important isoflavones.

References

A Comparative Analysis of Desmethylglycitein and Daidzein: Biochemical Properties and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two closely related isoflavones, Desmethylglycitein and daidzein. Both compounds, found in soy and its fermented products, are recognized for their potential health benefits, including antioxidant, anti-cancer, and phytoestrogenic activities. This document aims to objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize their involvement in cellular signaling pathways.

Introduction to the Compounds

Daidzein , a well-studied isoflavone, is abundantly present in soybeans and soy-based foods. Its structural similarity to estrogen allows it to bind to estrogen receptors (ERs), acting as a selective estrogen receptor modulator (SERM) with both estrogenic and anti-estrogenic effects depending on the tissue context.[1] Beyond its hormonal activities, daidzein exhibits antioxidant and anti-inflammatory properties.[1] It is metabolized in the gut to equol and O-desmethylangolensin (O-DMA).

This compound , also known as 4',6,7-Trihydroxyisoflavone or 6-hydroxy daidzein, is a metabolite of daidzein and is found in fermented soy products.[2] Emerging research highlights its distinct biochemical profile, including potent antioxidant and anti-cancer activities through the inhibition of key cellular enzymes.[2]

Quantitative Comparison of Bioactivities

To facilitate a direct comparison of the biological potency of this compound and daidzein, the following tables summarize their half-maximal inhibitory concentrations (IC50) and relative binding affinities (RBA) from various in vitro assays.

Activity This compound Daidzein Assay Details
Antioxidant Activity (DPPH Radical Scavenging) ~13 µM~433.6 µMDPPH radical scavenging assay measures the ability of a compound to donate an electron or hydrogen to neutralize the DPPH radical.
Anti-proliferative Activity (MCF-7 Breast Cancer Cells) ~30-40 µM50 µM[3]The MTT assay was used to assess the inhibition of cell proliferation in the estrogen receptor-positive MCF-7 human breast cancer cell line.
Target This compound Daidzein Activity
Estrogen Receptor α (ERα) Not explicitly foundWeak bindingCompetitive binding assays indicate a lower affinity for ERα compared to ERβ.
Estrogen Receptor β (ERβ) Significant affinity (~14% relative binding affinity of estradiol)Preferential bindingBoth compounds show a higher binding affinity for ERβ over ERα.
Cyclin-Dependent Kinase 1 (CDK1) Direct inhibitor[2]Inhibits expressionThis compound directly binds to and suppresses CDK1 activity. Daidzein has been shown to decrease the protein expression of CDK1.
Cyclin-Dependent Kinase 2 (CDK2) Direct inhibitor[2]Inhibits expressionSimilar to CDK1, this compound directly inhibits CDK2, while daidzein reduces its expression.
Protein Kinase Cα (PKCα) Direct inhibitor[2]No direct inhibitory effect reportedThis compound is a direct inhibitor of PKCα. Daidzein did not show an inhibitory effect on sUV-induced MMP-1 expression, a downstream target of PKCα.
Phosphoinositide 3-kinase (PI3K) ATP-competitive inhibitor[2]Inhibits pathway activationThis compound directly inhibits PI3K activity. Daidzein has been shown to suppress the phosphorylation of PI3K, leading to the deactivation of the PI3K/Akt signaling pathway.[4]

Note: The IC50 value for daidzein in the DPPH assay was converted from 110.25 µg/mL using its molecular weight of 254.24 g/mol .

Mechanisms of Action and Signaling Pathways

Both this compound and daidzein exert their biological effects through the modulation of multiple cellular signaling pathways.

Daidzein: Estrogenic and Non-Estrogenic Pathways

Daidzein's primary mechanism involves its interaction with estrogen receptors. As a SERM, it can either mimic or block the effects of endogenous estrogen.[1] This dual activity is tissue-dependent. In addition to its ER-mediated effects, daidzein influences other critical signaling cascades. For instance, it can suppress the PI3K/Akt pathway, which is crucial for cell survival and proliferation, thereby inducing apoptosis in cancer cells.[4]

Daidzein_Signaling cluster_ER Estrogen Receptor Signaling cluster_PI3K PI3K/Akt Signaling Daidzein Daidzein ER Estrogen Receptors (ERα, ERβ) Daidzein->ER Binds PI3K PI3K Daidzein->PI3K Inhibits ERE Estrogen Response Elements ER->ERE Gene Gene Transcription (Proliferation/Apoptosis) ERE->Gene Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis

Daidzein's dual action on ER and PI3K pathways.
This compound: Multi-Target Kinase Inhibition

This compound demonstrates a broader and more direct inhibitory action on several key kinases involved in cell cycle progression and signal transduction. It directly binds to and inhibits CDK1 and CDK2, crucial regulators of the cell cycle, leading to cell cycle arrest.[2] Furthermore, it acts as a direct inhibitor of PKCα and an ATP-competitive inhibitor of PI3K, both of which are central to various signaling cascades controlling cell growth, proliferation, and survival.[2]

Desmethylglycitein_Signaling cluster_CellCycle Cell Cycle Regulation cluster_SignalTransduction Signal Transduction DMG This compound CDK1 CDK1 DMG->CDK1 Inhibits CDK2 CDK2 DMG->CDK2 Inhibits PKCa PKCα DMG->PKCa Inhibits PI3K PI3K DMG->PI3K Inhibits CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest CDK2->CellCycleArrest Downstream Downstream Signaling (e.g., MAPK, Akt) PKCa->Downstream PI3K->Downstream

This compound's multi-kinase inhibitory effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1]

Workflow:

DPPH_Workflow A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test compound or control A->C B Prepare test compound solutions (various concentrations) B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance (at ~517 nm) D->E F Calculate % inhibition and IC50 E->F

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution.[1]

  • Sample Preparation: The test compounds (this compound and daidzein) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH working solution is mixed with varying concentrations of the test compound solutions in a 96-well plate or cuvettes. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MCF-7 Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3]

Workflow:

MTT_Workflow A Seed MCF-7 cells in a 96-well plate B Treat cells with test compounds (various concentrations) A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (at ~570 nm) F->G H Calculate % inhibition and IC50 G->H

Workflow for the MCF-7 cell proliferation (MTT) assay.

Protocol:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a specific density.

  • Treatment: After allowing the cells to adhere, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Conclusion

This comparative analysis reveals that while this compound and daidzein share some common biological activities, they exhibit distinct mechanisms of action and potencies. This compound appears to be a more potent antioxidant and a direct inhibitor of multiple kinases crucial for cell cycle control and signal transduction. Daidzein, on the other hand, is a well-established SERM with a more nuanced, tissue-dependent activity profile and indirect effects on key signaling pathways like PI3K/Akt.

For researchers in drug development, the broader and more direct kinase inhibitory profile of this compound may present it as a promising candidate for anti-cancer therapies. The well-characterized SERM activity of daidzein continues to make it a compound of interest for hormone-related conditions. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and to establish a more comprehensive understanding of their structure-activity relationships.

References

Desmethylglycitein: A Comparative Analysis Against Major Soy Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of desmethylglycitein with other prominent soy isoflavones—genistein, daidzein, and glycitein. The information is curated to support research and development professionals in understanding the nuanced biological activities of these compounds, with a focus on anticancer, antioxidant, and anti-inflammatory properties, supported by available experimental data.

Introduction to Soy Isoflavones

Soy isoflavones are a class of phytoestrogens, plant-derived compounds with estrogenic activity, found predominantly in soybeans and other legumes. The major isoflavones in soy are genistein, daidzein, and glycitein, which primarily exist as glycosides (bound to a sugar molecule). In the digestive tract, these glycosides are hydrolyzed to their biologically active aglycone forms. This compound (4',6,7-Trihydroxyisoflavone) is a metabolite of daidzein, also sourced from Glycine max, and has demonstrated notable biological activities.[1]

Comparative Biological Activity

This section delves into the comparative anticancer, antioxidant, and anti-inflammatory activities of this compound and the other major soy isoflavones. While direct comparative studies for this compound are limited, this guide consolidates available data to provide a comprehensive overview.

Anticancer Activity

Isoflavones have been extensively studied for their potential anticancer effects, which are often attributed to their ability to inhibit tyrosine kinases, modulate cell signaling pathways, and induce apoptosis.

This compound has shown promising anticancer activity. It has been found to inhibit the growth of HCT-116 human colon cancer cells by suppressing the activity of cyclin-dependent kinases CDK1 and CDK2, leading to cell cycle arrest at the S and G2/M phases.[1] Furthermore, it directly binds to and inhibits PI3K in an ATP-competitive manner, a key enzyme in a critical cell survival pathway.[1][2] In vivo studies have shown that this compound suppresses tumor development in mice.[1]

Genistein is a potent inhibitor of the growth of various cancer cell lines. For instance, it has demonstrated IC50 values ranging from 6.5 to 12.0 µg/mL in human breast carcinoma cell lines (MDA-468, MCF-7, and MCF-7-D-40), irrespective of estrogen receptor status.[3] It is known to inhibit the PI3K/Akt pathway, contributing to its anticancer effects.[4]

Daidzein generally exhibits weaker anticancer activity compared to genistein, with IC50 values ranging from 20 to 34 µg/mL in the same breast cancer cell lines.[3] However, it has been shown to inhibit the proliferation of both LNCaP and DU145 prostate cancer cells and induce apoptosis in gastric cancer cells.[5]

Glycitein has also demonstrated anti-proliferative effects. For example, it has been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells and induce apoptosis in MCF-7 cells by downregulating the p-STAT3, p-Akt, and pmTOR pathways.[5]

Table 1: Comparative Anticancer Activity (IC50 Values)

IsoflavoneCell LineIC50 ValueReference
This compound HCT-116Data not available[1]
Genistein MDA-468, MCF-7, MCF-7-D406.5 - 12.0 µg/mL[3]
Daidzein MDA-468, MCF-7, MCF-7-D4020 - 34 µg/mL[3]
Glycitein SKBR-3 (DNA synthesis)36.4 µM[6]
Antioxidant Activity

The antioxidant properties of isoflavones are attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

A study comparing the antioxidant activity of various isoflavones and their metabolites found that the oxidative metabolites of genistein and daidzein, as well as equol (another daidzein metabolite), exhibited the highest antioxidant activities in the oxygen radical absorbance capacity (ORAC) assay and in preventing LDL oxidation.[7] Generally, aglycone forms of isoflavones demonstrate higher antioxidant capacity than their glycoside counterparts.[8]

Table 2: Comparative Antioxidant Activity

IsoflavoneAssayRelative ActivityReference
This compound Not specifiedAntioxidant activity reported[1]
Genistein ORAC, LDL oxidationHigh[7]
Daidzein ORAC, LDL oxidationHigh (metabolites)[7]
Glycitein DPPH, ABTSModerate[6]

Note: Quantitative, direct comparative data for this compound using standardized antioxidant assays (e.g., ORAC, DPPH) against the other isoflavones is limited.

Anti-inflammatory Activity

Isoflavones can exert anti-inflammatory effects by modulating the production of inflammatory mediators.

Daidzein has been shown to significantly inhibit the production of the pro-inflammatory cytokine IL-6 in IL-1β-stimulated synovial cells. This effect was mediated through the suppression of NF-κB p65 and ERK1/2 activation.[9][10]

In the same study, genistein and glycitein did not show any inhibitory effects on the production of IL-6 or IL-8 in the same cell model.[9][10]

Information regarding the specific anti-inflammatory activity of This compound and its direct comparison to other isoflavones is currently limited in the scientific literature.

Signaling Pathway Modulation: The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is often implicated in cancer.

This compound has been identified as a direct inhibitor of PI3K. It binds to the ATP-binding site of PI3K, thereby blocking its kinase activity and inhibiting downstream signaling cascades.[1][2]

PI3K_Inhibition_by_this compound cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation This compound This compound This compound->PI3K Inhibition (ATP-competitive) Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of isoflavones on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Isoflavone stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol, or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the isoflavones (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Antioxidant Capacity (DPPH) Assay

This assay measures the free radical scavenging activity of the isoflavones.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Isoflavone solutions at various concentrations in methanol

  • Methanol (as a blank)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a fresh DPPH working solution and measure its absorbance at 517 nm.

  • In a test tube or 96-well plate, mix 1 mL of the DPPH solution with 1 mL of the isoflavone solution at different concentrations.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the resulting solution at 517 nm.

  • The scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the isoflavone.

  • Plot the percentage of inhibition against the concentration to determine the IC50 value.

Western Blot for PI3K/Akt Pathway Analysis

This protocol is used to determine the effect of isoflavones on the protein expression and phosphorylation status within the PI3K/Akt pathway.

Materials:

  • Cell culture reagents

  • Isoflavone for treatment

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired isoflavone concentration for a specific time.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like GAPDH.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT-116, MCF-7) Treatment Isoflavone Treatment (this compound, Genistein, etc.) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 IC50 Calculation MTT->IC50 DPPH DPPH Assay (Antioxidant Capacity) Radical_Scavenging Radical Scavenging Activity (%) DPPH->Radical_Scavenging Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification Comparison Comparative Analysis IC50->Comparison Radical_Scavenging->Comparison Protein_Quantification->Comparison

Caption: General experimental workflow for comparing isoflavone bioactivity.

Conclusion

This compound emerges as a soy isoflavone metabolite with significant anticancer and antioxidant potential. Its mechanism of action, particularly the direct inhibition of the PI3K pathway, presents a compelling area for further investigation in drug development. While direct quantitative comparisons with its parent isoflavones—genistein, daidzein, and glycitein—are not yet extensively documented, the available evidence suggests that this compound possesses a distinct and potent biological activity profile. Further head-to-head studies are warranted to fully elucidate its therapeutic potential relative to other well-characterized soy isoflavones. This guide serves as a foundational resource for researchers to design and conduct such comparative investigations.

References

Cross-Validation of Analytical Methods for Desmethylglycitein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Desmethylglycitein. The objective is to present a framework for the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms. The experimental protocols and performance data presented herein are model examples derived from established methodologies for the analysis of structurally related isoflavones, providing a practical template for researchers.

Comparison of Analytical Methodologies

The selection of an analytical method for the quantification of this compound is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a robust and cost-effective method suitable for the routine analysis of this compound in various samples. Its reliability and widespread availability make it a staple in many analytical laboratories. However, its sensitivity and selectivity may be limited in complex biological matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the preferred method for bioanalytical studies requiring low detection limits, such as pharmacokinetic and metabolism studies. The technique's ability to provide structural confirmation enhances the reliability of the analytical results.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 2000 ng/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.999
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Recovery 85 - 115%90 - 110%
Matrix Effect Potential for interferenceMinimal with appropriate sample preparation

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below.

Method A: HPLC-UV

1. Sample Preparation (Human Plasma):

  • To 200 µL of human plasma, add 20 µL of an internal standard (e.g., a structurally similar isoflavone not present in the sample).
  • Precipitate proteins by adding 600 µL of acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: 260 nm.

Method B: LC-MS/MS

1. Sample Preparation (Human Plasma):

  • To 50 µL of human plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d3).
  • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate.
  • Vortex for 2 minutes and centrifuge at 12,000 x g for 5 minutes.
  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of 50% methanol in water.

2. LC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions:
  • This compound: Precursor ion > Product ion (specific m/z to be determined based on the compound's mass).
  • Internal Standard: Precursor ion > Product ion (specific m/z to be determined based on the labeled compound's mass).

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion QC_samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Split_samples Split QC Samples into Two Sets QC_samples->Split_samples MethodA Analyze Set 1 with Method A (HPLC-UV) Split_samples->MethodA MethodB Analyze Set 2 with Method B (LC-MS/MS) Split_samples->MethodB Collect_Data Collect and Process Analytical Data MethodA->Collect_Data MethodB->Collect_Data Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, %Difference) Collect_Data->Compare_Results Assess_Comparability Assess Method Comparability Based on Acceptance Criteria Compare_Results->Assess_Comparability

Caption: Cross-validation workflow for analytical methods.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between method validation, cross-validation, and ensuring data integrity for regulatory submission.

LogicalRelationship cluster_development Method Development & Validation cluster_comparison Inter-Method Comparison cluster_outcome Data Quality & Submission Method_Dev Analytical Method Development Method_Val Single Method Validation Method_Dev->Method_Val leads to Cross_Val Cross-Validation of Multiple Methods Method_Val->Cross_Val enables Data_Integrity Ensured Data Integrity & Consistency Cross_Val->Data_Integrity ensures Reg_Submission Reliable Data for Regulatory Submission Data_Integrity->Reg_Submission supports

Caption: Logical flow from method validation to regulatory submission.

Desmethylglycitein: Bridging the Gap Between Benchtop and Preclinical Models in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of In Vitro and In Vivo Efficacy

Desmethylglycitein, a metabolite of the soy isoflavone daidzein, has garnered interest in the scientific community for its potential anticancer properties. As with many promising compounds, a critical step in its development is understanding how its effects in a controlled laboratory setting (in vitro) translate to a more complex biological system (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, with a focus on its activity against human colon cancer. The data presented here is synthesized from key experimental studies to offer researchers, scientists, and drug development professionals a clear overview of its mechanism and potential.

I. Executive Summary of Comparative Effects

This compound has demonstrated consistent anticancer effects in both cell-based assays and animal models of human colon cancer. In vitro, it effectively inhibits the proliferation of HCT-116 and DLD1 human colon cancer cells by inducing cell cycle arrest. This effect is mirrored in vivo, where this compound significantly suppresses the growth of HCT-116 tumor xenografts in mice. The underlying mechanism in both settings appears to be the direct inhibition of key cell cycle regulators, Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).

II. Quantitative Data Comparison

The following tables summarize the key quantitative findings from studies on this compound, providing a direct comparison of its in vitro and in vivo efficacy.

Table 1: In Vitro Effects of this compound on Human Colon Cancer Cells

Cell LineParameterMethodConcentration (µM)ResultReference
HCT-116Cell Growth InhibitionMTT Assay100Significant suppression after 24, 48, and 72 hours[1][2][3]
DLD1Cell Growth InhibitionMTT Assay100Significant suppression after 24, 48, and 72 hours[1][2]
HCT-116Anchorage-Independent GrowthSoft Agar Assay100Significant inhibition of colony formation[1][2][3]
HCT-116Cell Cycle AnalysisFlow Cytometry100Increased percentage of cells in S and G2/M phases[1][2][3]
HCT-116CDK1 ActivityIn Vitro Kinase Assay100Significant inhibition[1][2][3]
HCT-116CDK2 ActivityIn Vitro Kinase Assay100Significant inhibition[1][2][3]

Table 2: In Vivo Effects of this compound on HCT-116 Xenograft Model

Animal ModelTreatmentDosing RegimenDurationKey FindingsReference
Athymic nude miceThis compound5 or 25 mg/kg, i.p., daily20 days- Significantly decreased tumor growth, volume, and weight. - Suppression of CDK1 and CDK2 activity in tumor tissue.[1][2][3]

III. Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound's anticancer effects, as demonstrated in both in vitro and in vivo studies, is the disruption of the cell cycle through the direct inhibition of CDK1 and CDK2. These kinases are crucial for the progression of cells through the S and G2/M phases of the cell cycle. By binding to and inhibiting these enzymes, this compound halts cell division, leading to an arrest in these phases and subsequent inhibition of tumor growth.[1][2][3]

Additional research suggests that this compound may also act as a direct inhibitor of Protein Kinase C alpha (PKCα) and Phosphoinositide 3-kinase (PI3K). The inhibition of these pathways can further contribute to its anticancer effects by suppressing downstream signaling cascades involved in cell proliferation and survival.

G Proposed Signaling Pathway of this compound in Cancer Cells cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PKCalpha PKCα Receptor->PKCalpha Proliferation_Survival Cell Proliferation & Survival PI3K->Proliferation_Survival Activates downstream signaling PKCalpha->Proliferation_Survival Activates downstream signaling CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition This compound This compound This compound->PI3K Inhibits This compound->PKCalpha Inhibits This compound->CDK1_CyclinB Directly Inhibits This compound->CDK2_CyclinE Directly Inhibits G In Vitro Experimental Workflow Start Start: HCT-116 & DLD1 Cell Culture Treatment Treat cells with this compound (various concentrations and time points) Start->Treatment Proliferation Assess Cell Proliferation (MTT Assay) Treatment->Proliferation Colony_Formation Assess Anchorage-Independent Growth (Soft Agar Assay) Treatment->Colony_Formation Cell_Cycle Analyze Cell Cycle Distribution (Flow Cytometry) Treatment->Cell_Cycle Kinase_Activity Measure CDK1/CDK2 Activity (Kinase Assay) Treatment->Kinase_Activity End End: Data Analysis Proliferation->End Colony_Formation->End Cell_Cycle->End Kinase_Activity->End G In Vivo Experimental Workflow Start Start: HCT-116 Xenograft Implantation in Athymic Nude Mice Tumor_Growth Allow tumors to reach palpable size Start->Tumor_Growth Randomization Randomize mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment Daily Intraperitoneal Injection: - Vehicle (Control) - this compound (5 or 25 mg/kg) Randomization->Treatment Monitoring Monitor tumor volume and body weight (20 days) Treatment->Monitoring Endpoint Endpoint: Euthanize mice, excise and weigh tumors Monitoring->Endpoint Analysis Analyze CDK1/CDK2 activity in tumor tissue Endpoint->Analysis End End: Data Analysis Analysis->End

References

Desmethylglycitein: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Desmethylglycitein (DMG), chemically known as 4',6,7-trihydroxyisoflavone, is a naturally occurring isoflavone found in soy and other legumes. As a phytoestrogen and antioxidant, it has garnered interest for its potential therapeutic applications. Understanding the relationship between its chemical structure and biological activity is paramount for the development of novel derivatives with enhanced potency and selectivity. This guide provides a comparative analysis of this compound and its structural analogs, supported by experimental data, to elucidate key structure-activity relationships (SAR).

While comprehensive SAR studies on a wide range of synthetic this compound derivatives are limited in publicly available literature, we can infer its SAR from studies on closely related isoflavones, such as daidzein. This guide will use a pivotal study on the synthesis and biological evaluation of hydroxylated daidzein derivatives as a central example to illustrate the impact of structural modifications on biological activity.

Comparative Analysis of Biological Activities

The biological activities of isoflavones like this compound are significantly influenced by the substitution pattern on their core structure. Key activities of interest include antioxidant and estrogenic effects.

Antioxidant Activity

The antioxidant capacity of isoflavones is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The number and position of these hydroxyl groups are critical determinants of this activity.

A study on the synthesis of two new hydroxydaidzein derivatives, 7,8,3',4',5'-pentahydroxyisoflavone (8,3',5'-trihydroxydaidzein) and 6,7,8,3',4',5'-hexahydroxyisoflavone (6,8,3',5'-tetrahydroxydaidzein), provides valuable insights into the structure-antioxidant activity relationship. The antioxidant capacities of these compounds were compared to the parent compound, daidzein (4',7-dihydroxyisoflavone), using several radical scavenging assays.[1]

Table 1: Comparison of Radical Scavenging Activities of Daidzein and its Hydroxylated Derivatives [1]

CompoundDPPH Radical Scavenging (IC50, µg/mL)Superoxide Radical Scavenging (IC50, µg/mL)Nitric Oxide Radical Scavenging (IC50, µg/mL)
Daidzein> 200> 200> 200
7,8,3',4',5'-Pentahydroxyisoflavone1.52 ± 0.110.89 ± 0.071.23 ± 0.09
6,7,8,3',4',5'-Hexahydroxyisoflavone1.21 ± 0.090.67 ± 0.050.98 ± 0.08
Vitamin C (Reference)2.15 ± 0.151.87 ± 0.132.54 ± 0.18

Data are expressed as mean ± SD (n=3).

The results clearly demonstrate that increasing the number of hydroxyl groups on the isoflavone scaffold dramatically enhances antioxidant activity. Daidzein, with two hydroxyl groups, shows negligible activity in these assays, while the pentahydroxy and hexahydroxy derivatives exhibit potent radical scavenging capabilities, even surpassing the reference antioxidant, Vitamin C.[1] This suggests that derivatives of this compound with additional hydroxyl groups would likely exhibit superior antioxidant properties.

Estrogenic and Antiestrogenic Activity

The estrogenic activity of isoflavones is mediated by their ability to bind to estrogen receptors (ERα and ERβ). The structural similarity to estradiol allows them to elicit estrogenic or antiestrogenic responses. Modifications to the isoflavone skeleton can significantly alter this activity.

A study on daidzein analogues with substitutions at the 7-hydroxyl position revealed that the nature of the substituent can convert an estrogenic compound into an antiestrogenic one. While methylation and ethylation of the 7-OH group only moderately reduced estrogenic activity, bulkier substituents like isopropyl, isobutyl, and cyclopentyl groups led to compounds that inhibited estrogen-induced cell proliferation.[2]

This highlights the critical role of the 7-hydroxyl group in mediating estrogenic activity. For this compound (4',6,7-trihydroxyisoflavone), modifications at the 6- or 7-hydroxyl positions would likely have a profound impact on its estrogenic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the key biological activities of isoflavone derivatives.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of antioxidant compounds.[3][4]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Procedure:

  • Preparation of DPPH Solution: A working solution of DPPH in methanol or ethanol is prepared to an absorbance of approximately 1.0 at 517 nm.[4]

  • Sample Preparation: The test compounds (isoflavone derivatives) are dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: A fixed volume of the DPPH working solution is added to various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.[3]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[3]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against compound concentration.

MCF-7 Cell Proliferation Assay (for Estrogenic/Antiestrogenic and Cytotoxic Activity)

This cell-based assay is widely used to assess the estrogenic or cytotoxic effects of compounds.[5][6]

Principle: The human breast cancer cell line MCF-7 is estrogen-responsive, and its proliferation is stimulated by estrogens. Compounds with estrogenic activity will increase the proliferation of these cells, while cytotoxic or antiestrogenic compounds will inhibit it. Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the reduction of MTT by mitochondrial dehydrogenases in living cells produces a colored formazan product.

Procedure:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium, typically supplemented with fetal bovine serum (FBS). For assessing estrogenic activity, cells are often maintained in a phenol red-free medium with charcoal-stripped FBS to remove endogenous estrogens.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[5]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. For antiestrogenic assays, cells are co-treated with a fixed concentration of 17β-estradiol and the test compound.[6] A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a specific period (e.g., 48 or 72 hours).[8]

  • MTT Assay:

    • An MTT solution is added to each well and incubated for a few hours to allow formazan crystal formation.

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control. For estrogenic compounds, the concentration that produces a 50% increase in cell proliferation (EC50) can be determined. For cytotoxic compounds, the concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental designs.

SAR_Antioxidant_Activity cluster_structure Isoflavone Structure cluster_activity Antioxidant Activity Isoflavone Isoflavone Backbone OH_A Hydroxyl Groups on A-Ring Isoflavone->OH_A Position and Number OH_B Hydroxyl Groups on B-Ring Isoflavone->OH_B Position and Number Activity Increased Radical Scavenging OH_A->Activity Key Determinant OH_B->Activity Enhances Activity

Caption: Key structural features of isoflavones influencing antioxidant activity.

DPPH_Assay_Workflow Start Start Prep_DPPH Prepare DPPH Working Solution Start->Prep_DPPH Prep_Sample Prepare Isoflavone Derivative Dilutions Start->Prep_Sample Reaction Mix DPPH Solution and Sample Prep_DPPH->Reaction Prep_Sample->Reaction Incubation Incubate in Dark (30 min) Reaction->Incubation Measure Measure Absorbance at 517 nm Incubation->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End End Calculate->End

Caption: Experimental workflow for the DPPH radical scavenging assay.

Estrogenic_Signaling_Pathway cluster_cell MCF-7 Cell Isoflavone Isoflavone Analog ER Estrogen Receptor (ERα) Isoflavone->ER Binds to ERE Estrogen Response Element ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Activates Proliferation Cell Proliferation Gene_Expression->Proliferation Leads to

Caption: Simplified signaling pathway of estrogenic isoflavones in MCF-7 cells.

References

A Comparative Guide to Synthetic versus Natural Desmethylglycitein for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of synthetic and naturally sourced Desmethylglycitein (DMG), a trihydroxyisoflavone recognized for its potential therapeutic properties. Designed for researchers, scientists, and professionals in drug development, this document outlines the key differences in purity, composition, and biological activity, supported by experimental data and detailed methodologies.

Executive Summary

This compound, also known as 4',6,7-trihydroxyisoflavone, is a subject of growing interest in pharmacological research. The choice between chemically synthesized DMG and that extracted from natural sources like red clover (Trifolium pratense) presents distinct advantages and disadvantages. Synthetic this compound offers high purity and batch-to-batch consistency, crucial for targeted mechanistic studies. In contrast, natural extracts, while containing a broader spectrum of phytochemicals that may offer synergistic effects, typically exhibit lower purity and greater variability. This guide provides a data-driven comparison to aid researchers in selecting the appropriate source material for their specific experimental needs.

Data Presentation: Synthetic vs. Natural this compound

The following table summarizes the key quantitative differences between synthetic and natural this compound based on typical analytical results.

ParameterSynthetic this compoundNatural this compound Extract
Purity (HPLC) ≥95%[1]70-85% (after purification)
Key Impurities Residual solvents, starting materials, reaction byproductsOther isoflavones (e.g., daidzein, genistein), flavonoids, glycosides
Composition Single, well-defined compoundMixture of this compound and related plant metabolites
Biological Activity Potent inhibitor of CDK1/CDK2, suppresses HCT116 cell proliferation at 12.5-100 µM[2]Demonstrates anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways[3]
Consistency High batch-to-batch consistencyVariable depending on plant source, extraction, and purification methods

Experimental Protocols

Synthesis of this compound (4',6,7-Trihydroxyisoflavone)

The total synthesis of isoflavonoids like this compound can be achieved through various established methods. A common approach involves the construction of the isoflavone core from deoxybenzoin intermediates.[4]

General Procedure:

  • Preparation of Deoxybenzoin Intermediate: Reaction of a substituted phenol with a substituted phenylacetonitrile followed by hydrolysis. For this compound, this would involve reacting 1,2,4-benzenetriol with 4-hydroxyphenylacetonitrile.

  • Cyclization to Isoflavone: The deoxybenzoin intermediate is then cyclized to form the chromen-4-one ring system. This is often achieved using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a Vilsmeier-Haack reagent, followed by acid-catalyzed cyclization.

  • Purification: The crude synthetic product is purified using column chromatography (e.g., silica gel) and recrystallization to yield high-purity this compound. Purity is confirmed by HPLC and structural identity by NMR and mass spectrometry.

Extraction and Purification of Natural this compound from Trifolium pratense

This protocol is adapted from established methods for isoflavone extraction from red clover.[5][6][7]

Procedure:

  • Extraction:

    • Dried and powdered Trifolium pratense leaves (100 g) are extracted with 80% ethanol (1 L) containing 350 mM Tris buffer (pH 7.2) to inhibit native β-glucosidases that can degrade isoflavone glycosides.[5]

    • The mixture is subjected to ultrasonication for 30 minutes at 40°C.[6][7]

    • The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Hydrolysis (optional, to obtain aglycones):

    • The crude extract is subjected to acid hydrolysis (e.g., with 2M HCl) at 100°C for 1 hour to cleave glycosidic bonds and release the aglycone form of this compound.

  • Purification:

    • The hydrolyzed or non-hydrolyzed extract is purified using solid-phase extraction (SPE) with a C18 cartridge.

    • The cartridge is washed with water to remove polar impurities, and the isoflavones are eluted with methanol.

    • Further purification can be achieved by preparative HPLC to isolate this compound from other isoflavones.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound purity.[8][9][10][11]

  • Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program: A linear gradient from 10% to 35% solvent B over 40 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Quantification: The purity of synthetic this compound is determined by the peak area percentage. The concentration of this compound in natural extracts is quantified by comparing the peak area to a standard curve generated with a certified reference standard.

Cell Viability Assessment by MTT Assay

This assay is used to evaluate the cytotoxic or anti-proliferative effects of this compound.

Procedure:

  • Cell Culture: Plate cells (e.g., HCT116 human colon cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of synthetic or purified natural this compound (e.g., 10-100 µM) for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualizations

G Comparative Workflow for Synthetic vs. Natural this compound cluster_synthetic Synthetic this compound cluster_natural Natural this compound synth_start Starting Materials synthesis Chemical Synthesis synth_start->synthesis synth_purification Purification (Chromatography) synthesis->synth_purification synth_analysis Purity & Identity Analysis (HPLC, NMR, MS) synth_purification->synth_analysis bio_assay Biological Activity Assessment (e.g., Cell Viability Assay) synth_analysis->bio_assay nat_source Natural Source (e.g., Trifolium pratense) extraction Extraction & Hydrolysis nat_source->extraction nat_purification Purification (SPE, Prep-HPLC) extraction->nat_purification nat_analysis Purity & Quantification (HPLC) nat_purification->nat_analysis nat_analysis->bio_assay

Caption: Workflow for the preparation and analysis of synthetic and natural this compound.

G This compound's Putative Signaling Pathway Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS jnk JNK lps->jnk erk ERK lps->erk p38 p38 lps->p38 ikk IKK lps->ikk gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) jnk->gene_expression erk->gene_expression p38->gene_expression ikb IκBα ikk->ikb nfkb NF-κB (p65) ikb->nfkb nfkb->gene_expression Nuclear Translocation nfkb->gene_expression dmg This compound dmg->jnk dmg->erk dmg->p38 dmg->nfkb Inhibits Nuclear Translocation

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Conclusion

The selection between synthetic and natural this compound is contingent upon the research objectives. For studies demanding high purity, reproducibility, and a clear understanding of the effects of a single molecular entity, synthetic this compound is the superior choice. Conversely, for exploratory research into the broader biological effects of a plant-based intervention, or for applications where the presence of other phytochemicals may be beneficial, a well-characterized natural extract may be more appropriate. This guide provides the foundational data and methodologies to support informed decision-making in the procurement and application of this compound for scientific investigation.

References

Desmethylglycitein: A Comparative Analysis of its Efficacy Against Known Kinase and Inflammatory Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapeutics, the isoflavone Desmethylglycitein (DMG), a metabolite of daidzein found in soy, is emerging as a multi-faceted inhibitor with significant potential in oncology and anti-inflammatory research. This guide provides a comparative overview of this compound's efficacy against established inhibitors of key cellular signaling pathways, supported by available experimental data. The focus is on its inhibitory action on Cyclin-Dependent Kinases (CDKs), Protein Kinase C alpha (PKCα), Phosphoinositide 3-Kinase (PI3K), and the NF-κB signaling pathway.

Data Presentation: Comparative Inhibitory Efficacy

While direct, side-by-side comparative studies detailing the IC50 values of this compound against its targets are not extensively available in the current literature, its inhibitory actions have been qualitatively established. This compound has been shown to directly bind to and suppress the activity of CDK1 and CDK2, act as a direct inhibitor of PKCα, and inhibit PI3K in an ATP-competitive manner.[1] To provide a quantitative perspective, the following table summarizes the IC50 values of well-characterized inhibitors for these targets.

TargetInhibitorIC50 Value
CDK1 Flavopiridol30 nM[2]
Roscovitine0.65 µM[3][4]
CDK2 Flavopiridol170 nM[2]
Roscovitine0.7 µM[3][4]
PKCα SotrastaurinKᵢ: 0.95 nM[5]
Enzastaurin39 nM[6]
PI3K Wortmannin3 nM[7][8]
LY2940020.5 µM (for PI3Kα)[9][10]
NF-κB BAY 11-708210 µM (inhibits TNFα-induced IκBα phosphorylation)[11][12]
MG-1323 µM (inhibits TNF-α-induced NF-κB activation)[13]

Note: IC50 values can vary depending on the specific assay conditions.

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action of this compound and other inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.

G cluster_0 PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Akt->Cell Survival, Growth, Proliferation This compound This compound This compound->PI3K inhibits Wortmannin / LY294002 Wortmannin / LY294002 Wortmannin / LY294002->PI3K inhibit

Inhibition of the PI3K/Akt signaling pathway by this compound and known inhibitors.

G cluster_1 CDK-Mediated Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 G1 Phase G1 Phase CDK4/6->G1 Phase promotes Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->G1 Phase promotes S Phase S Phase CDK2->S Phase promotes Cyclin A Cyclin A Cyclin A->CDK2 Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 G2/M Phase G2/M Phase CDK1->G2/M Phase promotes G1 Phase->S Phase G1/S Transition S Phase->G2/M Phase G2/M Transition This compound This compound This compound->CDK2 This compound->CDK1 Flavopiridol / Roscovitine Flavopiridol / Roscovitine Flavopiridol / Roscovitine->CDK2 Flavopiridol / Roscovitine->CDK1

This compound targets CDK1 and CDK2 to regulate the cell cycle.

G cluster_2 Experimental Workflow: In Vitro Kinase Assay Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Inhibitor (e.g., DMG) Test Inhibitor (e.g., DMG) Test Inhibitor (e.g., DMG)->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation IC50 Calculation IC50 Calculation Detection of Phosphorylation->IC50 Calculation

A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of kinase and signaling pathway inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK1/Cyclin B, PKCα, PI3Kα)

  • Specific peptide or protein substrate

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence/luminescence-based assay)

  • Test compound (e.g., this compound) and known inhibitors

  • Kinase reaction buffer

  • 96-well plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibodies for ELISA-based detection, or luminescence reagents for ADP-Glo™ type assays)

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors.

  • In a 96-well plate, add the recombinant kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted test compounds or known inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or a stop solution).

  • Detect the amount of phosphorylated substrate. The method of detection will vary based on the assay format (e.g., scintillation counting, fluorescence, or luminescence reading).

  • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the metabolic activity and viability of cancer cells (e.g., HCT-116).

Materials:

  • HCT-116 human colorectal carcinoma cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HCT-116 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of a test compound on the expression levels of specific proteins in a signaling pathway (e.g., p53 and p21 in response to CDK inhibition).

Materials:

  • HCT-116 cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HCT-116 cells with the test compound for the desired time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a blotting membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Use a loading control like β-actin to normalize the data.

Conclusion

This compound demonstrates promising inhibitory activity against several key targets implicated in cancer and inflammation. While further studies are needed to quantify its inhibitory potency with specific IC50 values, its ability to modulate multiple critical signaling pathways positions it as a compound of significant interest for further investigation and potential therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation of this compound and other novel inhibitors.

References

A Meta-analysis of Desmethylglycitein Research Studies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylglycitein (DMG), a naturally occurring isoflavone, has garnered attention for its potential as a biopesticide. This guide provides a comparative meta-analysis of the existing research on this compound, with a primary focus on its larvicidal activity against the mosquito vector Aedes aegypti. The data presented is synthesized from peer-reviewed studies to offer a clear comparison with alternative compounds and to detail the underlying mechanism of action.

Quantitative Data Summary

The larvicidal efficacy of this compound has been quantified in studies, primarily measuring its lethal dose required to kill 50% of the larval population (LD50). The following table summarizes the key quantitative findings from research on its activity against Aedes aegypti larvae, with Daidzein included as a structural and functional analogue for comparison.

CompoundTarget OrganismParameterValueSource
This compound (DMG) Aedes aegypti (1st instar larvae)LD50 (24h)9.39 ppm[1]
Daidzein (DAI)Aedes aegypti (1st instar larvae)LD50 (24h)85.83 ppm[1]

Mechanism of Action: Inhibition of Ecdysone Biosynthesis

Research indicates that this compound exerts its larvicidal effects by disrupting the hormonal regulation of molting and metamorphosis in insects.[2][3] Specifically, it inhibits the glutathione S-transferase Noppera-bo (Nobo), a crucial enzyme in the biosynthesis of the steroid hormone ecdysone.[1][3] This inhibition prevents the larvae from developing properly, ultimately leading to mortality.[3] The proposed signaling pathway is illustrated below.

G cluster_pathway Ecdysone Biosynthesis Pathway cluster_inhibition Inhibitory Action Cholesterol Cholesterol 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol Unidentified Steps Unidentified Steps 7-dehydrocholesterol->Unidentified Steps Nobo Noppera-bo (Nobo) (Glutathione S-transferase) Unidentified Steps->Nobo Ecdysone Ecdysone Nobo->Ecdysone Molting_Metamorphosis Molting & Metamorphosis Ecdysone->Molting_Metamorphosis DMG This compound (DMG) DMG->Nobo Inhibition

Caption: Signaling pathway of this compound's larvicidal action.

Experimental Protocols

The following table outlines a typical experimental protocol for assessing the larvicidal activity of this compound, based on established methodologies.[4][5][6][7][8]

StepProcedureDetails
1. Rearing of Larvae Aedes aegypti larvae are reared under controlled laboratory conditions.Temperature: 25-28°C; Humidity: 70-80%; Photoperiod: 12h light/12h dark. Larvae are fed a standard diet (e.g., fish food).
2. Preparation of Test Solutions This compound is dissolved in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution.Serial dilutions are made to obtain a range of test concentrations (e.g., 1, 10, 100 ppm). A control with the solvent alone is also prepared.
3. Larvicidal Bioassay A specific number of 1st instar larvae (e.g., 20) are introduced into beakers containing the test solutions.Each concentration is tested in triplicate. Larvae are exposed for a set period (e.g., 24 hours).
4. Data Collection The number of dead larvae is counted at the end of the exposure period.Larvae are considered dead if they are immobile and do not respond to probing.
5. Statistical Analysis The mortality data is subjected to probit analysis to determine the LD50 value.The results are compared with the control group to assess the statistical significance of the larvicidal activity.

Experimental Workflow

The diagram below visualizes the general workflow for a larvicidal bioassay.

G cluster_workflow Larvicidal Bioassay Workflow Start Start Larvae_Rearing 1. Rearing of Aedes aegypti Larvae Start->Larvae_Rearing Solution_Prep 2. Preparation of Test Solutions (DMG) Larvae_Rearing->Solution_Prep Bioassay 3. Larval Exposure (24 hours) Solution_Prep->Bioassay Data_Collection 4. Mortality Count Bioassay->Data_Collection Analysis 5. Probit Analysis (Calculate LD50) Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for a larvicidal bioassay.

Comparison with Alternatives and Future Directions

The data indicates that this compound is significantly more potent as a larvicide against Aedes aegypti than its structural analog, Daidzein.[1] Its specific mode of action, targeting the Nobo enzyme, presents a promising avenue for the development of novel insect growth regulators with potentially low environmental impact.[3] Further research is warranted to explore the efficacy of this compound against other mosquito species and to evaluate its performance in field conditions. Additionally, investigating its potential synergistic effects with other larvicidal agents could lead to more effective and sustainable vector control strategies. Beyond its larvicidal properties, this compound has also been noted for its estrogenic and antioxidant activities, suggesting broader biological relevance that could be explored in other therapeutic contexts.[9]

References

Safety Operating Guide

Navigating the Disposal of Desmethylglycitein: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Desmethylglycitein, a metabolite of daidzein with noted antioxidant and anti-cancer activities.[1][2][3] In the absence of specific disposal directives for this compound, a conservative approach, treating this compound as a potentially hazardous chemical, is essential. The following procedures are based on established best practices for the management of pharmaceutical and chemical waste in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to safety protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Recommended Personal Protective Equipment (PPE):

  • Safety Goggles or Face Shield: To protect against splashes or airborne particles.

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling this type of compound.

  • Laboratory Coat: To protect skin and clothing from contamination.

  • Respirator: May be necessary if there is a risk of generating aerosols.

Waste Characterization and Segregation

  • Waste Classification: Treat this compound as a hazardous chemical waste. This aligns with the general principle that all waste chemicals should be considered hazardous until confirmed otherwise by a designated safety officer or environmental health and safety (EHS) department.[4]

  • Waste Segregation: Do not mix this compound waste with non-hazardous laboratory trash.[5] It should be collected in a dedicated, clearly labeled hazardous waste container.[5] Incompatible materials, such as acids, bases, and oxidizers, must be stored separately to prevent dangerous reactions.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final collection.

  • Container Selection: Use a compatible, leak-proof container with a secure screw-top cap for collecting this compound waste.[6][7] Plastic containers are often preferred for their durability.[8] The container should not be filled beyond 90% of its capacity to allow for expansion and prevent spills.[6]

  • Labeling: Proper labeling is crucial for identification and safe handling. The waste container must be clearly labeled with:

    • The words "Hazardous Waste."[5]

    • The full chemical name: "this compound."[5][7]

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container.[5][9]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][8] This area should be at or near the point of waste generation and away from general laboratory traffic.[6][8]

    • The SAA must be inspected weekly for any signs of leakage.[6]

    • Follow institutional guidelines regarding the maximum volume of hazardous waste (typically up to 55 gallons) and the maximum accumulation time (up to one year for partially filled containers) allowed in an SAA.[6][8]

  • Request for Pickup: Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[4][7][8] Do not attempt to dispose of the chemical waste through standard trash or down the drain.[4][7][9]

  • Empty Container Disposal: An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4] After triple-rinsing, deface the hazardous waste label and remove the cap before disposing of the container as regular trash.[4]

Quantitative Data for Waste Management

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on general guidelines.

ParameterGuidelineCitation
Maximum Volume in SAA 55 gallons[8]
Maximum Volume of Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[8]
Container Fill Level Do not fill beyond the neck or have at least one-inch of headroom[6]
Maximum Accumulation Time (Partially Filled) Up to 12 months[8]
Removal Time After Container is Full Within 3 calendar days[6][8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from generation to final disposal.

Desmethylglycitein_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Process generation Waste Generation (this compound) ppe Don Appropriate PPE generation->ppe container Select & Label Hazardous Waste Container ppe->container segregation Segregate from Incompatible Waste container->segregation storage Store in Satellite Accumulation Area (SAA) segregation->storage inspection Weekly Inspection of SAA storage->inspection pickup_request Submit Waste Pickup Request to EHS storage->pickup_request Container Full or Max Time Reached inspection->storage No Leak inspection->pickup_request Leak Detected or Container Full collection Collection by Licensed Waste Disposal Vendor pickup_request->collection final_disposal Final Disposal at Permitted Facility collection->final_disposal

References

Essential Safety and Handling Protocols for Desmethylglycitein

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This guide provides crucial safety, handling, and disposal information for Desmethylglycitein (also known as 4',6,7-Trihydroxyisoflavone), a metabolite of daidzein sourced from Glycine max.[1][2] Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Precautionary Measures

Comprehensive toxicity data for this compound is not currently available. As with all chemical compounds where toxicological properties are not fully established, a cautious approach is mandatory. Researchers should handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The following personal protective equipment is required for handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-compliant[3]
Hand Protection Nitrile glovesInspect for tears or punctures before use.
Body Protection Laboratory coatFully buttoned to protect skin and clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator is necessary if generating dust or aerosols.Work in a chemical fume hood when weighing or performing actions that could generate dust.

Operational Plan: From Preparation to Disposal

A systematic workflow is critical for the safe handling of this compound. This involves careful preparation, precise execution of experimental procedures, and thorough post-handling cleanup and disposal.

Desmethylglycitein_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate & Clean Work Area gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_equip Gather All Necessary Equipment gather_ppe->gather_equip weighing Weigh Solid in Chemical Fume Hood gather_equip->weighing Proceed to Handling dissolving Prepare Solution (Add Solvent to Solid) weighing->dissolving experiment Conduct Experiment dissolving->experiment cleanup Clean & Decontaminate Work Area & Equipment experiment->cleanup Proceed to Post-Handling waste_disposal Dispose of Waste (Follow Institutional Guidelines) experiment->waste_disposal ppe_removal Properly Remove PPE (Gloves First) cleanup->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash

Fig. 1: Workflow for Safe Handling of this compound

Step-by-Step Handling Procedures

I. Preparation

  • Designate Area: Confine all work with this compound to a specific, well-ventilated area, preferably within a chemical fume hood.

  • Assemble PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.[4]

  • Gather Equipment: Assemble all necessary laboratory equipment (e.g., spatula, weigh paper, vials, solvents) to avoid interruptions during handling.

II. Handling

  • Weighing: To prevent inhalation of airborne particles, weigh solid this compound in a chemical fume hood or a balance enclosure.[4]

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing.[4] If using sonication or vortexing, ensure the container is securely capped.

  • Experimental Use: Keep containers of this compound closed when not in use.

III. Post-Handling and Disposal

  • Decontamination: After handling, thoroughly clean and decontaminate the work area and all equipment. A 70% ethanol solution is generally effective for wiping down surfaces.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[4]

  • Waste Disposal: Dispose of all waste materials, including empty containers, unused compound, and contaminated consumables, in accordance with your institution's chemical waste disposal guidelines. Do not dispose of this compound down the drain.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Desmethylglycitein
Reactant of Route 2
Desmethylglycitein

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.